3-[2-(Trifluoromethyl)phenyl]piperazin-2-one
Description
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Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)8-4-2-1-3-7(8)9-10(17)16-6-5-15-9/h1-4,9,15H,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNPWQGMNWCJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-[2-(Trifluoromethyl)phenyl]piperazin-2-one synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one
Abstract
This technical guide provides a comprehensive overview of a robust synthetic protocol for this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The piperazin-2-one core is a prevalent motif in various biologically active molecules, and the incorporation of a trifluoromethylphenyl group can enhance pharmacological properties such as metabolic stability and binding affinity. This document details a primary synthetic pathway based on the cyclization of a key α-haloamide intermediate with ethylenediamine. The guide offers a step-by-step experimental protocol, discusses the rationale behind procedural choices, and presents a framework for characterization and validation, tailored for researchers, chemists, and professionals in the pharmaceutical sciences.
Introduction
The Piperazin-2-one Scaffold in Medicinal Chemistry
The piperazinone ring system is a privileged scaffold in modern drug discovery, recognized for its versatile chemical handles and its ability to orient substituents in a well-defined three-dimensional space.[1] As a constrained diamine analog, it often serves as a bioisosteric replacement for more flexible structures, improving target affinity and pharmacokinetic profiles. Its presence in numerous clinical candidates and approved drugs underscores its importance in developing treatments for a wide range of diseases.[1]
Significance of the 2-(Trifluoromethyl)phenyl Moiety
The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring is a widely employed strategy in medicinal chemistry.[2] The CF₃ group is known for its strong electron-withdrawing nature and high lipophilicity, which can profoundly influence a molecule's properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and improve membrane permeability, thereby positively modulating the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[2] The strategic placement at the ortho-position of the phenyl ring introduces specific steric and electronic effects that can be crucial for selective target engagement.
Overview of Synthetic Strategies
The synthesis of substituted piperazin-2-ones can be achieved through several strategic approaches. A highly effective and modular method involves the construction of the heterocyclic ring via intramolecular or intermolecular cyclization. One of the most reliable strategies relies on the reaction between an N-substituted α-haloacetamide and a suitable diamine, which forms the core of the protocol detailed in this guide.[3][4] This approach offers the advantage of readily available starting materials and a straightforward reaction sequence.
Retrosynthetic Analysis and Pathway Selection
A logical retrosynthetic disconnection of the target molecule, This compound (1) , points to a key intermediate, 2-bromo-N-(2-(trifluoromethyl)phenyl)acetamide (2) , and ethylenediamine (3) . The C-N bonds within the piperazinone ring are identified as the most logical points for disconnection. Intermediate (2) can, in turn, be synthesized from commercially available 2-(trifluoromethyl)aniline (4) and bromoacetyl bromide (5) . This pathway is selected for its efficiency, high convergence, and the use of well-established chemical transformations.
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthetic Pathway: A Two-Step Approach
The proposed synthesis is a robust two-step process beginning with the acylation of 2-(trifluoromethyl)aniline followed by a cyclization reaction with ethylenediamine. This method is advantageous due to its operational simplicity and the commercial availability of the starting materials.
Caption: Workflow for the proposed two-step synthesis.
Step 1: Synthesis of 2-Bromo-N-(2-(trifluoromethyl)phenyl)acetamide
This initial step involves a nucleophilic acyl substitution reaction. 2-(Trifluoromethyl)aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide.[5] A non-nucleophilic base, such as triethylamine (TEA), is crucial to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation of the starting aniline and driving the reaction towards the product.[6]
Experimental Protocol:
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-(trifluoromethyl)aniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of aniline).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Base Addition: Add triethylamine (1.1 eq) to the cooled solution with stirring.
-
Acylation: Dissolve bromoacetyl bromide (1.05 eq) in anhydrous DCM (approx. 3 mL per gram) and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid, 2-bromo-N-(2-(trifluoromethyl)phenyl)acetamide, can be purified by recrystallization from an ethanol/water mixture or used directly in the next step if purity is sufficient.
Step 2: Synthesis of this compound
The final step is a cyclization reaction. The crude α-bromo amide from Step 1 is treated with ethylenediamine. The reaction proceeds via a tandem nucleophilic substitution, where one amine of ethylenediamine displaces the bromide, followed by an intramolecular cyclization of the second amine onto the amide carbonyl, eliminating water and forming the piperazin-2-one ring. A base like potassium carbonate is used to facilitate the reaction.
Experimental Protocol:
-
Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, combine the crude 2-bromo-N-(2-(trifluoromethyl)phenyl)acetamide (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile as the solvent (approx. 15 mL per gram of amide).
-
Reagent Addition: Add ethylenediamine (1.2 eq) to the suspension while stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a pure solid.
Quantitative Data and Characterization
The following table summarizes the key parameters for the proposed synthetic protocol. Yields are estimated based on analogous transformations reported in the literature.
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temp (°C) | Time (h) | Est. Yield (%) |
| 1 | 2-(Trifluoromethyl)aniline | Bromoacetyl Bromide | Triethylamine | DCM | 0 to RT | 2 - 3 | 85 - 95 |
| 2 | α-Bromo Amide Intermediate | Ethylenediamine | K₂CO₃ | Acetonitrile | 82 (Reflux) | 12 - 18 | 60 - 75 |
Product Characterization:
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight (C₁₁H₁₁F₃N₂O, MW: 244.21 g/mol ).[7]
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.
Safety and Reagent Handling
-
Bromoacetyl bromide: Highly corrosive, toxic, and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Trifluoromethylated Compounds: Can be volatile and should be handled with care.
-
Dichloromethane (DCM): A suspected carcinogen. All handling should occur in a fume hood.
-
General Precautions: Standard laboratory safety procedures should be followed at all times. Ensure all glassware is properly dried before use, especially in Step 1, to prevent hydrolysis of the acyl bromide.
Conclusion
This guide outlines a reliable and efficient two-step synthesis for this compound. The described protocol utilizes readily accessible starting materials and employs well-understood chemical reactions, making it suitable for implementation in a standard organic synthesis laboratory. By providing detailed procedural steps and explaining the underlying chemical principles, this document serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical applications.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135564479, 3-(2-(Trifluoromethyl)phenyl)piperazin-2-one. Retrieved from [Link].
-
Montanari, S., & Tarsia, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5777. Available at: [Link].
-
Bentham Science Publishers. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Retrieved from [Link].
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link].
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2317152, 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link].
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Chem-Space. (n.d.). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link].
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Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link].
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Venkatesan, K., et al. (2013). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 3(42), 19379-19385. Available at: [Link].
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Campos, M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1169. Available at: [Link].
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- 3. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
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3-[2-(Trifluoromethyl)phenyl]piperazin-2-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and potential applications of this compound. This molecule combines two key pharmacophores: the piperazin-2-one scaffold, a prevalent motif in modern medicinal chemistry, and the 2-(trifluoromethyl)phenyl group, which imparts unique electronic and metabolic properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and potential strategic applications of this compound as a building block in pharmaceutical research.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a piperazin-2-one ring substituted at the 3-position with a 2-(trifluoromethyl)phenyl moiety. The trifluoromethyl (CF₃) group, a powerful electron-withdrawing substituent, significantly influences the molecule's electronic distribution, reactivity, and lipophilicity.
Structural Representation
Caption: 2D Structure of this compound.
Core Physicochemical Data
The properties of this compound are derived from its constituent parts. The piperazinone core provides polarity and hydrogen bonding capabilities, while the trifluoromethylphenyl group significantly increases lipophilicity.
| Property | Value | Source |
| CAS Number | 1246551-30-3 | [1] |
| Molecular Formula | C₁₁H₁₁F₃N₂O | [1] |
| Molecular Weight | 244.21 g/mol | [1] |
| Boiling Point | 388.0 ± 42.0 °C (Predicted) | [1] |
| Density | 1.267 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.86 ± 0.40 (Predicted, acidic proton on N1) | [1] |
| XLogP3 | ~2.7 (Calculated for ortho-isomer) | [2] |
Synthesis and Manufacturing
The synthesis of piperazin-2-ones is a well-established field in organic chemistry, often leveraging α-amino acid precursors.[3] A plausible and efficient synthetic route for this compound involves the condensation of a suitable amino acid derivative with an activated aziridine or through a reductive amination pathway followed by cyclization.
Proposed Synthetic Workflow
A robust laboratory-scale synthesis can be envisioned starting from 2-(trifluoromethyl)benzaldehyde and proceeding through a Strecker synthesis to generate the key α-amino acid intermediate, followed by cyclization.
Sources
A Systematic Approach to Elucidating the Mechanism of Action for Novel Phenylpiperazinone Scaffolds: A Case Study of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one
An in-depth technical guide or whitepaper on the core.
Abstract
The phenylpiperazinone scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous biologically active agents, particularly those targeting the central nervous system. This guide addresses the novel compound 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one, a molecule for which the mechanism of action is not yet characterized in public-domain literature. Rather than presenting a known pathway, this document provides a comprehensive, field-proven framework for the systematic elucidation of its mechanism of action. We will detail a logical, multi-stage workflow, from initial in silico predictions and target identification to downstream pathway analysis and functional validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities, using this compound as a practical exemplar.
Introduction: The Phenylpiperazinone Scaffold and the Investigative Challenge
The piperazine ring is a cornerstone of many FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to present substituents in precise three-dimensional orientations for target engagement. When fused into a piperazin-2-one and substituted with a phenyl group, it forms a scaffold with a rich history of interacting with G-protein coupled receptors (GPCRs) and monoamine transporters.
The specific molecule of interest, this compound, possesses two key features that guide our investigation:
-
The Phenylpiperazinone Core: This moiety is structurally analogous to ligands known to target serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.
-
The 2-(Trifluoromethyl)phenyl Substituent: The trifluoromethyl (CF₃) group is a powerful modulator of pharmacological activity. It is a strong electron-withdrawing group and a bioisostere for a methyl or chloro group but with significantly increased lipophilicity and metabolic stability. Its placement at the ortho position of the phenyl ring creates specific steric and electronic demands that will dictate target binding affinity and selectivity.
Given the absence of established data, a structured, hypothesis-driven approach is mandatory. This guide outlines a self-validating workflow designed to de-orphanize this compound, moving from broad, probabilistic screening to high-confidence, specific mechanistic claims.
Stage 1: Hypothesis Generation via In Silico & Physicochemical Profiling
The initial phase of any mechanistic investigation on a novel compound should leverage computational tools to narrow the field of potential biological targets, saving significant time and resources.
Target Prediction through Structural Similarity
The foundational principle is that structurally similar molecules often share biological targets. We will use established cheminformatics platforms to screen the structure of this compound against databases of known ligands.
Workflow Protocol: Ligand-Based Target Prediction
-
Structure Preparation: Generate a 3D conformer of the molecule using computational chemistry software (e.g., Avogadro, ChemDraw 3D).
-
Database Screening: Submit the structure to similarity search algorithms such as the Similarity Ensemble Approach (SEA) or SuperPred. These tools compare the query structure to a vast database of compounds with known biological targets.
-
Target Prioritization: The output will be a ranked list of potential protein targets based on a Tanimoto similarity coefficient or other statistical scores. Targets from the GPCR family, particularly serotonin and dopamine receptors, are anticipated "hits" based on the core scaffold.
-
Causality: This in silico step is not for confirmation but for hypothesis generation. It allows us to design a more focused and cost-effective primary screening panel instead of a blind, broad-spectrum screen.
Predicted Physicochemical Properties
Understanding the drug-like properties of the compound is critical for designing meaningful experiments.
| Property | Predicted Value | Implication for Experimental Design |
| LogP (Lipophilicity) | ~2.5 - 3.5 | Suggests good membrane permeability. Assays should account for potential non-specific binding. Solubilization may require DMSO. |
| pKa (Ionization) | ~7.8 - 8.5 (Amine) | The compound will be predominantly protonated at physiological pH (7.4), which is typical for aminergic GPCR ligands. |
| Polar Surface Area | ~45-55 Ų | Below the 90 Ų threshold often associated with CNS penetration, supporting a potential role as a CNS-active agent. |
| Rule of Five (Lipinski) | 0 Violations | The compound has favorable "drug-like" properties, suggesting it is a good candidate for further development. |
Stage 2: Primary Target Identification & Validation
This stage transitions from prediction to empirical evidence. The goal is to identify the direct molecular target(s) of the compound and quantify the interaction.
Broad-Panel Receptor Screening
Based on our in silico analysis, the most logical first step is to screen the compound against a commercially available panel of CNS-related receptors, channels, and transporters. A binding assay format is preferred for initial screening as it directly measures the physical interaction between the compound and the target.
Experimental Protocol: Radioligand Binding Assay Panel
-
Provider Selection: Engage a reputable contract research organization (CRO) offering a comprehensive CNS panel (e.g., Eurofins SafetyScreen44™, CEREP BioPrint™).
-
Compound Submission: Provide the compound solubilized in 100% DMSO at a high concentration (e.g., 10 mM).
-
Assay Execution: The CRO will perform competitive binding assays at a single high concentration (typically 1-10 µM) against a panel of ~40-100 CNS targets. In each assay, the target tissue/membrane, a specific radioligand, and the test compound are incubated.
-
Data Analysis: The primary output is reported as "% Inhibition" of radioligand binding. A common threshold for a "hit" is >50% inhibition.
Trustworthiness: This method is a self-validating system. Each assay includes positive and negative controls. The use of a standardized, high-throughput platform ensures reproducibility and provides a broad, unbiased view of the compound's selectivity profile.
Hit Confirmation and Affinity Determination (Kᵢ)
Any "hits" from the primary screen must be validated through concentration-response curves to confirm the activity and determine the binding affinity (Kᵢ).
Experimental Protocol: Kᵢ Determination
-
Assay Setup: For each "hit" target, set up a competitive binding assay with at least 8 concentrations of the test compound, spanning a wide logarithmic range (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Data Generation: Measure the displacement of the radioligand at each concentration.
-
Curve Fitting: Plot the % inhibition against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism). This yields the IC₅₀ value (the concentration that inhibits 50% of binding).
-
Kᵢ Calculation: Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
This process is visualized in the following workflow diagram:
Caption: Workflow for empirical target validation.
Stage 3: Functional Characterization & Pathway Elucidation
With a validated target and its binding affinity known, the next critical step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or inverse agonist?
Functional Assays: Measuring Downstream Signaling
The choice of functional assay is dictated by the target class. Assuming our compound binds to a Gs or Gi-coupled GPCR, a cAMP assay is the logical choice.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Line: Use a recombinant cell line stably expressing the validated target receptor (e.g., CHO or HEK293 cells).
-
Assay Principle: Utilize a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA. These are competition immunoassays where intracellular cAMP produced by cells competes with a labeled cAMP conjugate for binding to a specific antibody.
-
Agonist Mode: Treat the cells with increasing concentrations of the test compound and measure cAMP production. An increase in cAMP indicates a Gs-coupled agonist; a decrease indicates a Gi-coupled agonist.
-
Antagonist Mode: First, stimulate the cells with a known agonist for the receptor at its EC₅₀ concentration. Then, co-incubate with increasing concentrations of the test compound. A rightward shift in the agonist's dose-response curve indicates competitive antagonism. The Schild regression analysis can be used to determine the antagonist's equilibrium dissociation constant (Kₑ).
This allows us to classify the compound and quantify its potency (EC₅₀) and efficacy (% of a standard agonist's effect).
Mapping the Downstream Cascade
Once the primary functional effect is known (e.g., inhibition of cAMP), we can investigate further downstream. For a Gi-coupled receptor, this often involves the MAPK/ERK pathway.
Caption: Hypothetical Gi-coupled signaling pathway.
Protocol: Phospho-ERK Western Blot
-
Cell Treatment: Treat the target-expressing cells with the compound at its EC₅₀ concentration for various time points (e.g., 0, 5, 15, 30, 60 min).
-
Lysis & Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate protein lysates by molecular weight using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.
-
Detection & Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensity and express the result as a ratio of p-ERK to total ERK. A time-dependent increase in this ratio confirms pathway activation.
Conclusion & Forward Look
This guide has outlined a rigorous, multi-stage framework for the complete mechanistic characterization of a novel compound, this compound. By progressing logically from in silico prediction to binding-based target identification, functional validation, and downstream pathway analysis, we can build a high-confidence model of the compound's mechanism of action. Each stage incorporates self-validating protocols and explains the causality behind the experimental choices, ensuring scientific integrity.
The successful completion of this workflow would provide a comprehensive understanding of the molecule's pharmacology, paving the way for its use as a research tool or its further development as a therapeutic candidate.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology and Chemotherapy, 14(1), 48–58. [Link]
An In-depth Technical Guide to 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one (CAS 1246551-30-3): Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one, a molecule of significant interest in medicinal chemistry. Despite the limited publicly available data on this specific compound, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and the well-documented pharmacology of related analogs to present a scientifically grounded exploration of its potential. This guide covers proposed synthetic routes, physicochemical properties, and predicted biological activities, with a particular focus on its potential as a modulator of central nervous system targets. By detailing step-by-step experimental protocols and outlining future research directions, this paper serves as a foundational resource for researchers seeking to investigate this and similar novel chemical entities.
Introduction: The Piperazin-2-one Scaffold and the Significance of Trifluoromethylphenyl Substitution
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] The introduction of a lactam functionality to form a piperazin-2-one core adds a rigidifying element and a hydrogen bond donor/acceptor site, which can enhance binding affinity and selectivity for biological targets.[3]
The trifluoromethyl (-CF3) group is a privileged substituent in modern drug design, particularly for neurologically active compounds.[4][5] Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's metabolic stability, membrane permeability, and binding interactions.[4] The combination of the piperazin-2-one core with a 2-(trifluoromethyl)phenyl substituent, as in the case of this compound, suggests a compound designed to interact with specific biological targets, likely within the central nervous system (CNS).
This guide will therefore focus on the plausible synthesis, characterization, and potential biological evaluation of this compound, drawing parallels with the known pharmacology of trifluoromethylphenylpiperazine (TFMPP) derivatives.[6][7]
Physicochemical Properties of this compound
While extensive experimental data is not available, key physicochemical properties can be predicted based on the compound's structure. These properties are crucial for understanding its potential behavior in biological systems and for designing appropriate experimental conditions.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₁₁F₃N₂O | Provides the elemental composition. |
| Molecular Weight | 244.21 g/mol | Influences diffusion and transport properties. |
| XLogP3 | 1.5 | Indicates a moderate lipophilicity, suggesting good potential for oral absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donor Count | 2 | The two N-H groups can participate in hydrogen bonding with target proteins. |
| Hydrogen Bond Acceptor Count | 3 | The carbonyl oxygen and the two nitrogen atoms can act as hydrogen bond acceptors. |
| Rotatable Bond Count | 1 | The single bond between the phenyl ring and the piperazinone ring allows for some conformational flexibility. |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | A TPSA in this range is often associated with good cell permeability and oral bioavailability. |
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound can be conceptualized based on established methods for the synthesis of 3-arylpiperazin-2-ones. A key strategy involves the cyclization of a suitably substituted ethylenediamine derivative.
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic analysis for this compound.
Step-by-Step Experimental Protocol
Step 1: Esterification of 2-(Trifluoromethyl)phenylacetic acid
-
To a solution of 2-(trifluoromethyl)phenylacetic acid (1.0 eq) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 2-[2-(trifluoromethyl)phenyl]acetate.
Step 2: Amidation with Ethylenediamine
-
In a sealed vessel, combine ethyl 2-[2-(trifluoromethyl)phenyl]acetate (1.0 eq) and an excess of ethylenediamine (5.0 eq).
-
Heat the mixture to 100-120 °C for 12-18 hours. The progress of the reaction can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After cooling to room temperature, remove the excess ethylenediamine under vacuum.
-
The crude N-(2-aminoethyl)-2-[2-(trifluoromethyl)phenyl]acetamide can be purified by column chromatography on silica gel.
Step 3: Intramolecular Cyclization to form this compound
-
Dissolve the purified N-(2-aminoethyl)-2-[2-(trifluoromethyl)phenyl]acetamide (1.0 eq) in a high-boiling point solvent such as toluene or xylene.
-
Add a catalytic amount of a strong base, for example, sodium ethoxide (0.1 eq).
-
Heat the mixture to reflux for 8-12 hours with a Dean-Stark apparatus to remove the ethanol formed during the reaction.
-
Monitor the cyclization by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The final product, this compound, can be purified by recrystallization or column chromatography.
Predicted Biological Activity and Mechanism of Action
The biological activity of this compound is likely to be influenced by its structural similarity to trifluoromethylphenylpiperazine (TFMPP), a known serotonergic agent.[6] TFMPP and its analogs are known to interact with various serotonin (5-HT) receptor subtypes.[8]
Potential CNS Activity
Given the presence of the trifluoromethylphenyl moiety, it is hypothesized that this compound will exhibit affinity for serotonin receptors. Specifically, it may act as an agonist or antagonist at 5-HT1A, 5-HT1B, 5-HT2A, and/or 5-HT2C receptors, which are key targets for the treatment of depression, anxiety, and other neuropsychiatric disorders.[6][9] The piperazin-2-one core may confer a unique selectivity profile compared to the more flexible piperazine ring of TFMPP.
Caption: Potential interaction of the target compound with serotonin receptors.
Recommended Initial Biological Screening Protocol
A primary biological evaluation should focus on determining the affinity of the compound for a panel of CNS receptors, with an emphasis on serotonin subtypes.
-
Receptor Binding Assays:
-
Utilize commercially available radioligand binding assays to determine the inhibition constant (Ki) of this compound for human 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors.
-
Include a broader panel of CNS targets (e.g., dopamine and norepinephrine receptors and transporters) to assess selectivity.
-
-
Functional Assays:
-
For receptors where significant binding is observed, perform functional assays (e.g., cAMP assays for Gs or Gi-coupled receptors, or calcium flux assays for Gq-coupled receptors) to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
-
-
In Vitro ADME Profiling:
-
Assess metabolic stability using liver microsomes to predict in vivo clearance.
-
Determine cell permeability using a Caco-2 or PAMPA assay to predict oral absorption and blood-brain barrier penetration.
-
Future Research Directions
The preliminary in vitro characterization of this compound will guide further research.
-
Lead Optimization: Should the compound exhibit promising activity and selectivity, medicinal chemistry efforts can be initiated to explore the structure-activity relationship (SAR). Modifications could include altering the substitution pattern on the phenyl ring, substituting the N-H protons of the piperazinone ring, and exploring different stereoisomers.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies: If the in vitro profile is favorable, in vivo studies in rodent models will be necessary to determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and to evaluate its pharmacodynamic effects on behavior (e.g., in models of anxiety and depression).
-
Target Deconvolution: For novel compounds with interesting phenotypic effects but an unclear mechanism of action, target deconvolution studies using techniques such as chemical proteomics can be employed to identify the specific biological targets.
Conclusion
While this compound is a relatively unexplored molecule, its structural features suggest significant potential as a CNS-active agent. This technical guide provides a roadmap for its synthesis, characterization, and biological evaluation. The proposed methodologies are grounded in established principles of medicinal chemistry and pharmacology, offering a solid foundation for researchers to unlock the therapeutic potential of this and related compounds. The systematic approach outlined herein, from synthesis to in vivo testing, will be critical in determining the future of this promising chemical scaffold in drug discovery.
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The versatile basic structure of piperazine allows for the development and production of newer bioactive molecules that can be used to treat a wide range of diseases. (n.d.). Scilit. [Link]
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Physicochemical properties of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a heterocyclic compound of interest in medicinal chemistry, combining the privileged piperazin-2-one scaffold with a lipophilic trifluoromethylphenyl moiety.[1][2] As of the date of this publication, specific experimental data for this precise molecule is not extensively documented in publicly available literature. This guide, therefore, serves a dual purpose: first, to provide a robust, expert-driven prediction of its core physicochemical properties based on a detailed analysis of its structural components and closely related analogues; and second, to furnish detailed, field-proven experimental protocols for the empirical determination of these properties. This document is designed to empower researchers to anticipate the molecule's behavior and to generate the precise data required for drug discovery and development pipelines.
Introduction and Molecular Overview
The piperazin-2-one core is a recognized privileged structure in medicinal chemistry, frequently incorporated into molecules designed to modulate biological targets.[1] The introduction of a trifluoromethyl group (CF3) is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modifying lipophilicity and electronic properties.[3] The target molecule, this compound, integrates these two key features, suggesting its potential as a scaffold in various therapeutic areas.
Given the absence of direct experimental data, this guide will leverage data from structural analogues such as 1-[2-(trifluoromethyl)phenyl]piperazine and 1-[3-(trifluoromethyl)phenyl]piperazine to build a scientifically grounded profile of the target compound.[4][5]
Table 1: Core Molecular Attributes of this compound and Key Analogues
| Property | This compound (Predicted/Calculated) | 1-[2-(Trifluoromethyl)phenyl]piperazine (Experimental/Computed) | 1-[3-(Trifluoromethyl)phenyl]piperazine (Experimental/Computed) |
| Molecular Formula | C₁₁H₁₁F₃N₂O | C₁₁H₁₃F₃N₂ | C₁₁H₁₃F₃N₂ |
| Molecular Weight | 258.21 g/mol | 230.23 g/mol [5] | 230.23 g/mol [3][4] |
| Appearance | Predicted: White to off-white crystalline solid | - | Colorless to yellow viscous liquid[3] |
| CAS Number | Not assigned | 63854-31-9[5] | 15532-75-9[3] |
Predicted Physicochemical Properties
The following properties are expert predictions based on Structure-Property Relationships (SPR) derived from the molecule's constituent parts and known data from analogues.
Lipophilicity (LogP)
The partition coefficient (LogP) is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Expert Analysis: The trifluoromethyl group is strongly lipophilic and will significantly increase the LogP value. However, the introduction of a carbonyl (oxo) group at the 2-position of the piperazine ring introduces a polar amide functionality. This amide group is capable of acting as a hydrogen bond acceptor and will decrease the LogP relative to its non-oxo analogue, 1-[2-(trifluoromethyl)phenyl]piperazine, which has a computed XLogP3 of 2.7.[5] Therefore, the LogP of the target compound is expected to be lower than 2.7, likely falling in the 1.5 to 2.5 range , balancing the opposing effects of the CF₃ and C=O groups.
Aqueous Solubility
Solubility is fundamental to achieving sufficient drug concentration in systemic circulation for a pharmacological response.[6]
-
Expert Analysis: The molecule's solubility will be a trade-off between the solubilizing polar amide group and the hydrophobic trifluoromethylphenyl moiety. Compared to its non-oxo analogue, the amide group in this compound should enhance its interaction with water, leading to improved aqueous solubility. However, the bulky and non-polar aromatic portion will limit this. The compound is predicted to be sparingly to slightly soluble in water . Its solubility is expected to be significantly higher in polar organic solvents like DMSO, DMF, and ethanol.[7]
Acid Dissociation Constant (pKa)
The pKa dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.
-
Expert Analysis: The structure contains two nitrogen atoms. The nitrogen at position 1 is part of an amide linkage. Due to the electron-withdrawing effect of the adjacent carbonyl group, this nitrogen is effectively neutral and non-basic . The nitrogen at position 4 is a secondary amine. This nitrogen is basic and will be protonated at physiological pH. The pKa of piperazine itself is approximately 9.8 and 5.7. For the target molecule, the electron-withdrawing influence of the entire substituted ring structure will likely reduce the basicity of the N4 amine compared to unsubstituted piperazine. The predicted pKa for the conjugate acid of the N4 amine is likely in the range of 6.5 to 7.5 .
Experimental Determination Protocols
To move from prediction to empirical data, the following validated protocols are recommended. These represent self-validating systems for generating trustworthy and reproducible results.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic equilibrium solubility.[8]
Causality: The objective is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid, ensuring the measured concentration represents the true solubility limit. Agitation ensures equilibrium is reached in a reasonable timeframe, and centrifugation removes undissolved solid that would falsely elevate the measured concentration.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a buffer of a specific pH (e.g., pH 5.0, 7.4, and 9.0).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling: Carefully remove an aliquot from the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.
-
Validation: The presence of solid material at the end of the experiment must be confirmed visually to ensure a saturated solution was maintained.
Caption: Shake-Flask Solubility Workflow.
Protocol for pKa Determination (Potentiometric Titration)
This method relies on monitoring pH changes upon the addition of a titrant to determine the point of half-neutralization, which corresponds to the pKa.[9]
Causality: As a basic titrant (e.g., NaOH) is added to an acidic solution of the compound, the basic nitrogen at N4 is deprotonated. The pH changes most slowly when the concentrations of the protonated and non-protonated forms are equal, creating an inflection point in the titration curve that reveals the pKa.[10]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in deionized water, potentially with a small amount of co-solvent (e.g., methanol) if solubility is low. Adjust the initial pH to the acidic range (e.g., pH 2) with 0.1 M HCl.[9]
-
Titration Setup: Place the solution in a jacketed vessel at a constant temperature (25 °C) under gentle stirring. Purge with nitrogen to remove dissolved CO₂. Immerse a calibrated pH electrode in the solution.
-
Titration: Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH).
-
Data Collection: Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, typically by analyzing the first or second derivative of the plot.
Caption: Potentiometric Titration Workflow.
Protocol for LogP Determination (HPLC Method)
This indirect method correlates a compound's retention time on a reverse-phase HPLC column with the known LogP values of a set of standard compounds. It is standardized by OECD Test Guideline 117.[11]
Causality: In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with standards of known lipophilicity, the retention time of the test compound can be used to accurately interpolate its LogP.
Methodology:
-
System Setup: Use a reverse-phase HPLC system with a C18 column and a mobile phase of methanol/water or acetonitrile/water.
-
Calibration: Prepare a set of at least 6 standard compounds with well-documented LogP values that bracket the expected LogP of the test compound. Inject each standard individually and record its retention time (t_R).
-
Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil) to determine the column void time.
-
Capacity Factor (k) Calculation: For each standard, calculate the capacity factor: k = (t_R - t₀) / t₀.
-
Calibration Curve: Plot log(k) versus the known LogP values for the standards. Perform a linear regression to obtain a calibration equation.[12]
-
Test Compound Analysis: Inject the this compound solution and determine its retention time and calculate its log(k) value.
-
LogP Calculation: Use the regression equation from the calibration curve to calculate the LogP of the test compound from its log(k) value.
Caption: HPLC-based LogP Determination Workflow.
Conclusion
While direct experimental data for this compound remains to be published, a robust physicochemical profile can be predicted through expert analysis of its structural components. The molecule is anticipated to be a sparingly water-soluble solid with moderate lipophilicity and a single basic nitrogen suitable for salt formation. This guide provides both this predictive foundation and the detailed, validated experimental protocols necessary for researchers to empirically determine the compound's definitive properties. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing drug discovery and development projects.
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SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]
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Loftus, N. J., et al. (2020). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. Scientific Reports. Retrieved from [Link]
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Abrahamsson, B., et al. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
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de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Retrieved from [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
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RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7][13]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved from [Link]
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An In-depth Technical Guide to 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one: Synthesis, Analogs, and Therapeutic Potential
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The 3-[2-(trifluoromethyl)phenyl]piperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active agents. The presence of the trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties and metabolic stability, making it an attractive feature for drug design. This technical guide provides a comprehensive overview of the synthesis of the core scaffold, the exploration of its structural analogs and derivatives, and a discussion of their therapeutic potential, with a focus on applications in neuroscience and beyond. We delve into detailed synthetic methodologies, structure-activity relationship (SAR) analyses, and established experimental protocols to provide a practical resource for researchers in the field.
Introduction: The Significance of the Phenylpiperazinone Scaffold
The phenylpiperazine moiety is a cornerstone in the development of therapeutics, particularly those targeting the central nervous system (CNS).[1] Its derivatives are found in a wide array of drugs, including antipsychotics, antidepressants, and anxiolytics.[1][2] The rigid yet versatile structure of the piperazine ring allows for precise orientation of substituents, facilitating interactions with various biological targets. The introduction of a lactam function to form a piperazin-2-one ring, combined with a trifluoromethyl-substituted phenyl group at the 3-position, creates a unique chemical entity with distinct pharmacological properties.
The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with profoundly different electronic characteristics. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's binding affinity, metabolic stability, and bioavailability. Specifically, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a related structural motif, is a known serotonin receptor agonist and releasing agent, highlighting the importance of the trifluoromethylphenylpiperazine pharmacophore in modulating serotonergic neurotransmission.[3][4][5][6] This guide will focus on the 3-substituted piperazin-2-one variant, a scaffold with significant, yet not fully exploited, therapeutic potential.
Synthetic Strategies for the Piperazin-2-one Core and its Analogs
The construction of the 3-arylpiperazin-2-one core can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns.
General Synthesis of 3-Arylpiperazin-2-ones
A common approach involves the cyclization of an appropriately substituted N-(2-aminoethyl)amino acid derivative. A concise method for creating 3-substituted piperazine-2-acetic acid esters, which are closely related precursors, starts from optically pure amino acids that are converted to 1,2-diamines.[7][8] These diamines can then undergo annulation to form the piperazine ring.[8]
Another strategy involves the intramolecular condensation of a diamine precursor to form the lactam ring.[9] This is a versatile method that allows for the introduction of various substituents on the piperazine nitrogen atoms.
Synthesis of this compound
While specific literature on the direct synthesis of this compound is not abundant, its construction can be extrapolated from established methods for similar 3-arylpiperazin-2-ones. A plausible route begins with 2-(trifluoromethyl)benzaldehyde and proceeds through a Strecker or similar amino acid synthesis to generate the corresponding α-amino acid. This intermediate can then be elaborated into a suitable diamine precursor for cyclization.
Derivatization and Analog Synthesis
The true potential of this scaffold lies in its derivatization. The two nitrogen atoms of the piperazin-2-one ring offer convenient handles for introducing a wide range of substituents, allowing for the fine-tuning of pharmacological properties.
-
N-1 Substitution: The amide nitrogen can be alkylated or acylated, though this is generally less common due to potential amide instability.
-
N-4 Substitution (Arylation and Alkylation): The secondary amine at the N-4 position is the most common site for modification.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for N-arylation.[10][11][12][13] It allows for the coupling of the piperazinone core with a diverse range of aryl halides, providing access to a wide library of analogs.[10] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields.[10]
-
Ullmann Condensation: A copper-catalyzed alternative for C-N bond formation, the Ullmann condensation, can also be employed for N-arylation, although it often requires harsher reaction conditions than the Buchwald-Hartwig amination.[14][15][16][17]
-
Reductive Amination and Nucleophilic Substitution: These classic methods are effective for introducing alkyl substituents at the N-4 position.[9]
-
The following diagram illustrates a general workflow for the synthesis and derivatization of the core scaffold.
Caption: Synthetic workflow for the core scaffold and its N-4 derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of phenylpiperazine and phenylpiperazinone derivatives is highly dependent on the substitution patterns on both the phenyl and piperazine rings.
Phenyl Ring Substitution
The position and nature of substituents on the phenyl ring are critical for receptor affinity and selectivity.
-
Ortho-substitution: A group with a negative potential at the ortho position of the phenyl ring can be favorable for affinity at serotonin and alpha-1 adrenergic receptors.[18] The 2-(trifluoromethyl) group in the core scaffold aligns with this principle.
-
Meta- and Para-substitution: The meta position appears to be important for differentiating between 5-HT1A and alpha-1 receptor activity.[18] The para position is generally sterically restricted.[18] Shifting the trifluoromethyl group to the meta or para position would likely result in significantly different pharmacological profiles.[19] For instance, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a potent 5-HT1B/1C agonist, while the para-substituted analog is less common.[6][19]
N-4 Piperazine Ring Substitution
Modifications at the N-4 position dramatically influence the compound's properties.
-
N-Aryl Substitution: The introduction of a second aryl group can lead to compounds with dual receptor activities or enhanced potency at a single target. For example, some N-aryl piperazine derivatives have shown promise as serotonin reuptake inhibitors.[20]
-
N-Alkyl Substitution: The length and nature of the alkyl chain can modulate activity. For instance, in a series of phenylpiperazine derivatives with acaricidal activity, an acetyl group at the N-4 position resulted in high potency.[21]
-
Introduction of Polar Groups: Incorporating polar moieties can improve pharmacokinetic properties such as solubility.
The following table summarizes hypothetical SAR trends based on published data for related phenylpiperazine scaffolds.
| Compound Class | R1 (Phenyl) | R2 (N-4) | Predicted Biological Activity | Reference Insights |
| Core Scaffold | 2-CF3 | H | Baseline CNS activity, potential 5-HT receptor modulation. | [18] |
| Analog A | 2-CF3 | 4-Fluorophenyl | Potential for enhanced 5-HT or dopamine receptor affinity. | [20] |
| Analog B | 2-CF3 | Acetyl | May exhibit increased potency; potential for non-CNS activity. | [21] |
| Analog C | 3-CF3 | H | Likely potent 5-HT1B/1C agonist activity. | [6] |
| Analog D | 2-CF3 | (CH2)4-Heterocycle | Chain length and terminal group are critical for affinity. | [22] |
Therapeutic Potential and Biological Activity
While the specific biological profile of this compound is not extensively documented in publicly available literature, the broader class of phenylpiperazine derivatives has a wide range of therapeutic applications.[1][2]
-
CNS Disorders: Many phenylpiperazine derivatives modulate neurotransmitter systems, making them candidates for treating depression, anxiety, schizophrenia, and other CNS disorders.[1][20] The trifluoromethylphenylpiperazine motif, in particular, has a well-established role in targeting serotonin receptors.[3][5][6]
-
Anticancer Activity: Certain phenylpiperazine derivatives have been investigated as anticancer agents, with some showing inhibitory activity against topoisomerase II or other cancer-related targets.[23][24]
-
Antiviral and Antimicrobial Activity: The piperazine scaffold is also found in compounds with antiviral and antimicrobial properties.[25]
-
Other Applications: Phenylpiperazine derivatives have also been explored as acaricides, plant activators, and intestinal permeation enhancers.[21][26][27]
The diagram below illustrates the potential interplay between the core scaffold and various biological targets.
Caption: Potential biological targets and therapeutic outcomes for derivatives.
Experimental Protocols
The following protocols are generalized procedures based on established methods for the synthesis and characterization of N-aryl piperazine derivatives. Researchers should optimize these conditions for specific substrates.
Protocol: N-Arylation via Buchwald-Hartwig Amination
Objective: To synthesize an N-aryl derivative of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromotoluene) (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol%)
-
Phosphine ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard glassware for inert atmosphere reactions (Schlenk tube or similar)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the this compound, aryl halide, and base.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[10]
-
Solvent and Catalyst Addition: Add the anhydrous solvent via syringe. In a separate vial, briefly purge the palladium pre-catalyst and ligand with inert gas before adding them to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[10]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Product Characterization
Objective: To verify the structure and purity of a synthesized analog.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze chemical shifts, coupling constants, and integration to confirm the expected structure. Look for characteristic signals of the trifluoromethylphenyl group and the newly introduced substituent.
-
-
Mass Spectrometry (MS):
-
Use a technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Determine the molecular weight of the compound and compare it to the calculated value. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable method using a C18 column and a mobile phase of acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid.
-
Assess the purity of the compound by integrating the peak area. Purity of >95% is typically required for biological screening.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, particularly at the N-4 position, allows for the creation of large, diverse libraries of analogs for high-throughput screening. The well-documented importance of the trifluoromethylphenylpiperazine pharmacophore in neuroscience provides a strong rationale for exploring these derivatives as modulators of CNS targets.
Future research should focus on the systematic exploration of the chemical space around this core. This includes:
-
Positional Isomerism: Synthesizing and testing the 3-[3-(trifluoromethyl)phenyl]- and 3-[4-(trifluoromethyl)phenyl]piperazin-2-one isomers to fully understand the impact of the CF3 group's position.
-
Diverse N-4 Substitutions: Moving beyond simple aryl and alkyl groups to include more complex heterocyclic and functionalized moieties to probe a wider range of biological interactions.
-
Stereochemistry: Investigating the role of stereochemistry at the C-3 position, as enantiomers often exhibit different pharmacological activities and off-target effects.
By leveraging modern synthetic techniques and integrated pharmacological screening, the this compound core and its derivatives hold significant promise for the discovery of next-generation therapeutics.
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Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine. vertexaisearch.cloud.google.com. 3
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Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem. vertexaisearch.cloud.google.com. 10
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Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC - NIH. vertexaisearch.cloud.google.com. 21
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Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed. PubMed.
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Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets - Bentham Science Publisher. Bentham Science.
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Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH. vertexaisearch.cloud.google.com. 12
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1-(3-Trifluoromethylphenyl)piperazine (hydrochloride) - Cayman Chemical. Cayman Chemical.
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Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. ScienceDirect.
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.
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(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. ResearchGate.
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Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers - PubMed. PubMed.
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Ullmann condensation - Wikipedia. Wikipedia.
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Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed. PubMed.
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. MDPI.
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Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed. PubMed.
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WO2010115491A2 - Piperidine and piperazine derivatives as autotaxin inhibitors - Google Patents. Google Patents.
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US8476279B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents. Google Patents.
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WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents. Google Patents.
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Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate.
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Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones - ResearchGate. ResearchGate.
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Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][12]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - NIH. National Institutes of Health.
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The structure‐activity relationship of antihistaminic activity piperazine derivatives. … - ResearchGate. ResearchGate.
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Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed. PubMed.
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - MDPI. MDPI.
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HU190546B - Process for preparing n-/3-trifluoro-methyl-phenyl/-n'-propargil-piperazine. Google Patents.
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(PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - ResearchGate. ResearchGate.
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Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer - PMC. National Institutes of Health.
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This compound (CAS No. 1246551-30-3) Suppliers. Ambeed.
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3-(2-TRIFLUOROMETHYL-PHENYL)-PIPERAZIN-2-ONE | 1246551-30-3 - ChemicalBook. ChemicalBook.
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Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI. MDPI.
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Spectroscopic and Massetric Characterization of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one: A Technical Guide
Introduction
In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is a cornerstone of advancing therapeutic candidates from concept to clinic. 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one is a heterocyclic compound featuring a piperazinone scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in a range of biologically active molecules.[1][2] The incorporation of a trifluoromethylphenyl group can substantially modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.
This technical guide provides an in-depth analysis of the key spectroscopic and mass spectrometric characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering both predictive data based on established principles and detailed, field-proven protocols for empirical data acquisition. By understanding the compound's spectroscopic fingerprint, researchers can unambiguously confirm its identity, assess its purity, and establish a baseline for further studies.
Molecular Structure and Physicochemical Properties
A thorough analysis begins with a clear understanding of the molecule's core structure.
-
Monoisotopic Mass: 244.08235 Da[3]
The numbering convention used for the subsequent spectroscopic assignments is detailed in the structure below.
Caption: Structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The proton NMR spectrum is anticipated to show distinct signals for the aromatic, piperazinone ring, and amine protons. The solvent choice, DMSO-d₆, is often effective for piperazinone derivatives, which may have limited solubility in less polar solvents like CDCl₃.[5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (H3', H4', H5', H6') | 7.40 - 7.90 | Multiplet (m) | - | 4H |
| NH (Position 2) | ~8.10 | Broad Singlet (br s) | - | 1H |
| CH (Position 1) | ~4.50 | Triplet (t) | ~4.0 | 1H |
| NH (Position 4) | ~3.50 | Broad Singlet (br s) | - | 1H |
| CH₂ (Position 3) | 3.10 - 3.30 | Multiplet (m) | - | 2H |
| CH₂ (Position 6) | 2.80 - 3.00 | Multiplet (m) | - | 2H |
Causality Behind Assignments:
-
Aromatic Protons: These protons are in the most deshielded region due to the aromatic ring current. The electron-withdrawing trifluoromethyl group and the piperazinone substituent will lead to a complex, overlapping multiplet pattern.
-
Amide NH (Pos. 2): The proton on the amide nitrogen is significantly deshielded due to the adjacent carbonyl group and will likely appear as a broad singlet.
-
Chiral CH (Pos. 1): This methine proton, adjacent to the aromatic ring and a nitrogen atom, is expected to be downfield. It will likely couple with the adjacent CH₂ protons.
-
Amine NH (Pos. 4): This proton is less deshielded than the amide proton and may also appear broad due to exchange or nitrogen's quadrupolar moment.
-
Piperazinone CH₂ Groups (Pos. 3, 6): These methylene protons are diastereotopic and will appear as complex multiplets due to coupling with each other and adjacent protons.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |
| C=O (Position 5) | 168 - 172 | Carbonyl region |
| Aromatic (C1', C2', C3', C4', C5', C6') | 124 - 140 | Multiple signals |
| CF₃ | ~124 | Quartet (q), ¹JCF ≈ 272 Hz |
| CH (Position 1) | 55 - 60 | - |
| CH₂ (Position 3) | 45 - 50 | - |
| CH₂ (Position 6) | 40 - 45 | - |
Causality Behind Assignments:
-
Carbonyl Carbon (C5): The C=O carbon is the most deshielded carbon, appearing far downfield as is characteristic for amides.
-
Aromatic Carbons: Six distinct signals are expected due to the ortho-substitution pattern. The carbon attached to the CF₃ group (C2') will be significantly influenced by fluorine coupling.
-
CF₃ Carbon: The trifluoromethyl carbon signal is a key diagnostic. It appears as a strong quartet in the proton-decoupled spectrum due to the large one-bond coupling to the three fluorine atoms (¹JCF).[6]
-
Piperazinone Carbons (C1, C3, C6): These aliphatic carbons are shielded relative to the aromatic and carbonyl carbons and appear in the upfield region of the spectrum.
Predicted ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)
Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique for fluorinated compounds.[7][8]
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference |
| -CF₃ | -60 to -65 | Singlet (s) | CFCl₃ (δ = 0 ppm) |
Causality Behind Assignment:
-
The chemical shift of a CF₃ group attached to an aromatic ring typically falls within the -60 to -65 ppm range.[9]
-
Since there are no adjacent protons or fluorine atoms, the signal is expected to be a sharp singlet in a proton-decoupled ¹⁹F NMR spectrum.
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for NMR analysis of the title compound.
Detailed Steps:
-
Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean vial. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Vortex until the sample is fully dissolved, then transfer the solution to a 5 mm NMR tube.[10]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.[10]
-
¹H Acquisition: Acquire the proton spectrum using a standard single-pulse sequence (e.g., Bruker's 'zg30'). A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C Acquisition: Acquire the carbon spectrum with proton decoupling (e.g., 'zgpg30'). Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a slightly longer relaxation delay may be necessary.
-
¹⁹F Acquisition: Acquire the fluorine spectrum, also with proton decoupling. ¹⁹F is a highly sensitive nucleus, so fewer scans are required compared to ¹³C.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm; δC ≈ 39.52 ppm).[11] The ¹⁹F spectrum should be referenced to an external standard like CFCl₃.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing a protonated molecular ion [M+H]⁺.
Predicted Mass Spectrum (ESI+)
| m/z (mass-to-charge) | Ion Assignment | Notes |
| 245.09 | [M+H]⁺ | Protonated molecular ion. Expected to be the base peak. |
| 267.07 | [M+Na]⁺ | Sodium adduct, commonly observed with ESI.[3] |
| 188.06 | [M+H - C₂H₃NO]⁺ | Loss of the ketene-imine fragment from the piperazinone ring. |
| 173.05 | [C₈H₆F₃N]⁺ | Fragment corresponding to the 2-(trifluoromethyl)phenyl-imminium ion. |
| 145.04 | [C₇H₄F₃]⁺ | Trifluoromethylphenyl cation. |
Causality Behind Fragmentation: The fragmentation of piperazine and related structures under collision-induced dissociation (CID) often involves cleavage of the C-N bonds within the heterocyclic ring.[12][13][14] For this compound, the most probable fragmentation pathways would involve the initial loss of neutral fragments from the piperazinone ring, leading to stable charged fragments containing the trifluoromethylphenyl moiety. The bond between the chiral carbon (C1) and the aromatic ring is also a potential cleavage site.
Experimental Protocol: Mass Spectrometry
Caption: Standard workflow for ESI-MS analysis.
Detailed Steps:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol. Further dilute this stock solution to a working concentration of 1-10 µg/mL using a mobile phase-like solvent, typically 50:50 acetonitrile/water with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, equipped with an ESI source.
-
Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Set the instrument to positive ion mode. Typical source parameters include a capillary voltage of 3.0-4.0 kV, a drying gas temperature of 300-350 °C, and a nebulizer pressure of 1-2 bar.
-
MS¹ Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-500 to detect the protonated molecular ion [M+H]⁺ and any adducts.
-
MS/MS (MS²) Acquisition: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 245.09) in the quadrupole and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell. Ramping the collision energy (e.g., 10-40 eV) will help to observe a full range of fragment ions.
-
Data Analysis: Analyze the MS¹ spectrum to confirm the mass of the protonated molecule. Interpret the MS² spectrum to elucidate the fragmentation pathways and confirm the connectivity of the molecule.
Conclusion
The comprehensive spectroscopic and mass spectrometric characterization of this compound provides an unambiguous structural fingerprint essential for its use in research and development. The predicted NMR spectra (¹H, ¹³C, and ¹⁹F) offer clear diagnostic signals, from the unique quartet of the CF₃ group in the ¹³C spectrum to the characteristic shifts of the piperazinone ring protons. Similarly, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation, reinforcing the structural assignment. The protocols outlined herein represent robust, standard methodologies that will enable scientists to confidently acquire and interpret data for this compound and its analogues, ensuring the scientific integrity required for progression in the drug development pipeline.
References
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Zhu, N., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]
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Acquavia, M. A., et al. (2024). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]
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Petrovic, S., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed. Retrieved from [Link]
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SpectraBase. (n.d.). [3-(2-Phenylethynyl)phenyl]-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]methanone. Retrieved from [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one
Distribution: For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-focused framework for the in silico evaluation of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one, a novel compound with potential therapeutic applications. In the absence of established biological data for this specific molecule, this document outlines a robust, multi-stage computational workflow. This process begins with target identification and proceeds through detailed molecular interaction studies and pharmacokinetic profiling. The methodologies described herein are designed to be self-validating and are grounded in established computational chemistry principles, offering a blueprint for the preclinical assessment of new chemical entities.
The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutics targeting the central nervous system (CNS), as well as in oncology and infectious diseases.[1] The trifluoromethyl group on the phenyl ring is known to enhance metabolic stability and membrane permeability, making this class of compounds particularly interesting for drug development.[2] Given the structural similarities to known serotonergic agents, this guide will use serotonin receptors as a primary example for the detailed modeling protocols, while also exploring potential anticancer targets.
Part 1: Foundational Analysis and Target Identification
The initial phase of any in silico drug discovery project for a novel compound involves characterizing the molecule and identifying its most probable biological targets. This foundational work is critical for guiding subsequent, more computationally intensive investigations.
Physicochemical and Pharmacokinetic Profiling
Before embarking on complex simulations, a fundamental understanding of the molecule's drug-like properties is essential. This is achieved through the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Several reliable, freely accessible web-based tools can provide these initial insights.
Experimental Protocol: ADMET Prediction
-
Molecule Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Web Server Submission: Input the SMILES string into multiple ADMET prediction servers, such as SwissADME and pkCSM, to cross-validate the results.[3][4][5]
-
Data Compilation: Aggregate the predicted physicochemical properties, pharmacokinetic parameters, and potential toxicity flags into a summary table.
| Property | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Interpretation |
| Molecular Weight | 244.21 g/mol | 244.21 g/mol | Within the range for good oral bioavailability. |
| LogP | 2.15 | 2.35 | Indicates good lipophilicity for membrane permeability. |
| Water Solubility | Soluble | -2.8 log(mol/L) | Acceptable water solubility for absorption. |
| Blood-Brain Barrier (BBB) | Permeable | Permeable | Suggests the compound is likely to cross the BBB and have CNS activity. |
| CYP Inhibition | Inhibitor of CYP2D6 | Potential inhibitor | Potential for drug-drug interactions; requires experimental verification. |
| hERG Inhibition | No | No | Low risk of cardiotoxicity. |
| Lipinski's Rule of Five | 0 Violations | 0 Violations | The compound adheres to the criteria for a drug-like molecule. |
In Silico Target Fishing
With a favorable ADMET profile suggesting potential as a therapeutic agent, the next crucial step is to identify its biological targets. In silico target fishing, also known as reverse docking or target prediction, is a computational technique used to predict the potential protein targets of a small molecule.[6][7]
Experimental Protocol: Ligand-Based Target Prediction
-
SMILES Input: Utilize the SMILES string of this compound.
-
Similarity Search: Submit the SMILES string to a target prediction server like SwissTargetPrediction.
-
Target Class Analysis: Analyze the output, which will provide a ranked list of potential protein targets based on the similarity of the query molecule to known active ligands.
Based on the structural similarity to known psychoactive compounds, particularly serotonergic agents like 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), serotonin receptors are anticipated to be high-probability targets.[8] Additionally, the prevalence of the piperazine motif in kinase inhibitors warrants an investigation into potential anticancer targets.[9][10]
Part 2: Molecular Docking Studies
Once a set of high-probability targets has been identified, molecular docking is employed to predict the binding conformation and affinity of the ligand to the protein target. This provides the first glimpse into the potential mechanism of action at an atomic level.
Workflow for Molecular Docking
Caption: A generalized workflow for molecular docking studies.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (e.g., 5-HT2A serotonin receptor).
-
Remove water molecules, co-factors, and any co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or from its PubChem entry.
-
Perform energy minimization using a suitable force field.
-
Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Identify the binding pocket of the receptor, typically where the native ligand binds.
-
Define the dimensions and center of a grid box that encompasses the entire binding site.
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the prepared protein and ligand, the grid box parameters, and the exhaustiveness of the search.
-
Run the AutoDock Vina simulation from the command line.
-
-
Results Analysis:
-
Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the predicted binding poses.
-
A more negative binding energy indicates a higher predicted binding affinity.
-
Visualize the lowest energy pose in a molecular visualization program (e.g., PyMOL, Chimera) to inspect the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Part 3: Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of the interactions over time.
Workflow for Molecular Dynamics Simulation
Caption: A standard workflow for protein-ligand molecular dynamics simulations.
Experimental Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Use the best-ranked docked pose of the protein-ligand complex as the starting structure.
-
Generate a topology and parameter file for the ligand that is compatible with the chosen force field (e.g., CHARMM36) using a tool like the CGenFF server.[11][12]
-
Combine the protein and ligand topologies.
-
Place the complex in a simulation box and solvate it with a suitable water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Simulation Execution:
-
Perform energy minimization to remove steric clashes.
-
Conduct a two-phase equilibration: first under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature, followed by an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the system's behavior.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD plot that plateaus indicates that the system has reached equilibrium.[13][14][15]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible and rigid regions. High RMSF values in the binding site can indicate conformational changes upon ligand binding.[13][16]
-
Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds and other key interactions between the protein and the ligand.
-
Part 4: Interpretation and Validation
The culmination of this in silico workflow is the synthesis of all computational data to form a coherent hypothesis about the biological activity of this compound.
-
Target Hypothesis: The results from target fishing, molecular docking, and MD simulations will point towards the most probable biological targets and their mechanism of interaction.
-
Structure-Activity Relationship (SAR) Insights: The detailed interaction analysis from docking and MD can guide the design of new analogs with improved potency and selectivity.
-
Pharmacokinetic Profile: The ADMET predictions provide an early assessment of the compound's drug-like properties and potential liabilities.
It is crucial to emphasize that all in silico predictions are hypotheses that require experimental validation. The computational results should be used to prioritize compounds and design focused, efficient wet-lab experiments, such as binding assays and cell-based functional assays.
References
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ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
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National Institutes of Health. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][17][18]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. [Link]
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National Institutes of Health. Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. [Link]
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MDPI. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. [Link]
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YouTube. How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. [Link]
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PubChem. 1-(3-(Trifluoromethyl)phenyl)piperazine. [Link]
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YouTube. SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. [Link]
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MDPI. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. [Link]
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ResearchGate. How to interpret Autodock Vina's calculated affinity for a ligand to its receptor?. [Link]
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GROMACS Tutorials. Protein-Ligand Complex. [Link]
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ADMETlab. [Link]
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Biosig Lab. Help - How to use pkCSM. [Link]
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Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
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Sebastian Raschka. Molecular docking, estimating free energies of binding, and AutoDock's semi-empirical force field. [Link]
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National Institutes of Health. Recent Advances in In Silico Target Fishing. [Link]
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vNN-ADMET. [Link]
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ResearchGate. Most latest & efficient way of plotting RMSD & RMSF Graphs of MD Simulations of Protein-Ligand Complex ?. [Link]
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YouTube. How to interpret and understand results of molecular dynamics simulation?. [Link]
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ACS Publications. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [Link]
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National Institutes of Health. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]
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ResearchGate. (PDF) Recent Advances in In Silico Target Fishing. [Link]
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YouTube. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. [Link]
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PubChem. 1-(2-(Trifluoromethyl)phenyl)piperazine. [Link]
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YouTube. Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. [Link]
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National Institutes of Health. ADMETboost: A Web Server for Accurate ADMET Prediction. [Link]
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GROMACS Tutorials. Protein-Ligand Complex. [Link]
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National Institutes of Health. MDplot: Visualise Molecular Dynamics. [Link]
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Reddit. AutoDock Vina -- How to tell if successfully docked?. [Link]
-
Galaxy Training. Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Investigating 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one represents a compelling scaffold for novel therapeutic development. Its unique combination of a piperazin-2-one core, known for its presence in centrally active agents, and a trifluoromethylphenyl moiety, a group recognized for enhancing metabolic stability and target affinity, suggests a broad range of potential biological activities. This guide provides an in-depth exploration of the most promising therapeutic targets for this molecule, grounded in the established pharmacology of structurally related compounds. We will delve into the scientific rationale for investigating key pathways and provide actionable, detailed experimental workflows for target validation, empowering researchers to systematically uncover the therapeutic promise of this compound.
Introduction: Deconstructing the Therapeutic Promise
The chemical architecture of this compound offers significant clues to its potential pharmacological profile. The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics[1][2]. This is largely due to its ability to interact with monoamine neurotransmitter systems. The addition of a trifluoromethyl (-CF3) group to the phenyl ring is a strategic modification frequently employed in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets[3].
While direct biological data on this compound is not extensively available, a wealth of information on analogous structures, most notably 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP), provides a strong foundation for hypothesizing its potential targets. TFMPP is a known psychoactive substance that primarily acts on the serotonergic system[4][5]. This technical guide will, therefore, focus on a systematic investigation of the most probable therapeutic targets, starting with the serotonergic system and extending to other plausible pathways.
Primary Target Class: The Serotonergic System
The striking structural similarity to TFMPP, a potent serotonin-releasing agent and agonist at multiple serotonin receptors, positions the serotonergic system as the primary and most logical starting point for investigation[5][6].
Scientific Rationale
TFMPP exhibits significant affinity for a range of serotonin (5-HT) receptors, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C, and acts as a serotonin releasing agent via the serotonin transporter (SERT)[5]. The trifluoromethylphenyl group is a key pharmacophore in many serotonergic agents, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine[7]. The piperazin-2-one core, while altering the electronics and conformation compared to piperazine, maintains the crucial nitrogen atoms for potential receptor interactions.
Potential Therapeutic Indications
Modulation of the serotonergic system is a cornerstone of treatment for a variety of psychiatric and neurological disorders, including:
-
Depression
-
Anxiety Disorders
-
Migraine
-
Obsessive-Compulsive Disorder (OCD)
Experimental Workflow for Serotonergic Target Validation
A tiered approach is recommended to comprehensively evaluate the interaction of this compound with the serotonergic system.
Tier 1: Receptor Binding and Transporter Affinity
Objective: To determine the binding affinity of the compound for key serotonin receptors and the serotonin transporter.
Protocol: Radioligand Binding Assays
-
Target Selection: A panel of cell lines individually expressing human recombinant 5-HT receptors (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C) and the serotonin transporter (SERT) should be utilized.
-
Membrane Preparation: Prepare cell membrane homogenates from the selected cell lines.
-
Assay Conditions:
-
Incubate the membrane preparations with a specific radioligand for each target (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Citalopram for SERT) in the presence of increasing concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.
-
-
Data Analysis: After incubation, separate bound and free radioligand by rapid filtration. Measure the radioactivity of the filters and calculate the inhibition constant (Ki) from the IC50 values to quantify the compound's binding affinity.
| Target | Example Radioligand | Example Non-Specific Ligand |
| 5-HT1A | [3H]8-OH-DPAT | Serotonin |
| 5-HT2A | [3H]Ketanserin | Mianserin |
| 5-HT2C | [3H]Mesulergine | Mianserin |
| SERT | [3H]Citalopram | Fluoxetine |
Tier 2: Functional Activity
Objective: To characterize the functional effect of the compound at the identified high-affinity targets (i.e., agonist, antagonist, or inverse agonist).
Protocol: In Vitro Functional Assays
-
G-Protein Coupled Receptor (GPCR) Assays:
-
For Gi-coupled receptors like 5-HT1A, measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
-
For Gq-coupled receptors like 5-HT2A and 5-HT2C, measure inositol phosphate accumulation or intracellular calcium mobilization using fluorescent dyes (e.g., Fura-2).
-
-
Neurotransmitter Release Assays:
-
Utilize rat brain synaptosomes or cultured serotonergic neurons pre-loaded with [3H]serotonin.
-
Expose the preparations to this compound and measure the release of [3H]serotonin. Compare the results to a known serotonin releasing agent like fenfluramine.
-
Workflow Diagram: Serotonergic Target Validation
Caption: Tiered workflow for serotonergic target validation.
Secondary Target Classes: Expanding the Investigation
Based on the broader pharmacology of piperazine derivatives, several other target classes warrant investigation.
Dopamine and Norepinephrine Systems
Scientific Rationale: Many CNS-active piperazine compounds exhibit polypharmacology, interacting with dopamine (D2) and norepinephrine (alpha-adrenergic) receptors[2][8]. This multi-target profile can be beneficial for treating complex disorders like schizophrenia.
Experimental Approach:
-
Receptor Binding Assays: Similar to the serotonin receptor panel, assess binding affinity at D1, D2, and alpha1/alpha2-adrenergic receptors.
-
Functional Assays: Measure functional activity at high-affinity dopaminergic and adrenergic receptors.
Enzyme Inhibition: Kinases
Scientific Rationale: The piperazine scaffold is present in several kinase inhibitors developed for oncology[9][10]. The mammalian target of rapamycin (mTOR) is one such kinase that is a master regulator of cell growth and is often dysregulated in cancer[9].
Experimental Approach:
-
Kinase Panel Screening: Screen the compound against a broad panel of recombinant kinases to identify potential hits.
-
Enzymatic Inhibition Assays: For any identified hits, perform detailed enzymatic assays to determine the IC50 and mechanism of inhibition.
-
Cell-Based Assays: Evaluate the compound's ability to inhibit the phosphorylation of downstream substrates of the target kinase in relevant cancer cell lines.
Workflow Diagram: Kinase Inhibitor Screening
Caption: Workflow for identifying and validating kinase inhibition.
Antiviral and Antimicrobial Potential
Scientific Rationale: Some piperazin-2-one derivatives have demonstrated antiviral activity, specifically against adenovirus[11]. The broad biological activity of piperazine derivatives suggests potential for antimicrobial and antifungal effects as well[10][12].
Experimental Approach:
-
Antiviral Assays: Screen the compound against a panel of viruses (e.g., adenovirus, influenza, herpes simplex virus) in cell culture models. Measure the reduction in viral replication (e.g., via plaque reduction assays or qPCR).
-
Antimicrobial Assays: Determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi using standard microdilution methods.
Summary and Future Directions
The structural features of this compound strongly suggest a high probability of interaction with the serotonergic system, making this the primary avenue for investigation. However, the versatility of the piperazine scaffold, coupled with the property-enhancing trifluoromethyl group, opens the door to a wider range of potential therapeutic applications, from oncology to infectious diseases. The systematic, tiered approach outlined in this guide provides a robust framework for elucidating the pharmacological profile of this promising compound and unlocking its full therapeutic potential. Subsequent in vivo studies in relevant animal models will be crucial to translate in vitro findings into potential clinical applications.
References
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DEA Diversion Control Division. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. Retrieved from [Link]
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-
Wikipedia. (2023). 3-Trifluoromethylphenylpiperazine. Retrieved from [Link]
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World Health Organization. (2012). 1-(3-Trifluoromethylphenyl)piperazine - Expert Committee on Drug Dependence Information Repository. Retrieved from [Link]
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Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry.
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Methodological & Application
3-[2-(Trifluoromethyl)phenyl]piperazin-2-one in vitro assay guide
An In-Depth Guide to the In Vitro Assay of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one and its Analogs
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of this compound, a compound belonging to the phenylpiperazine class. Given the common neuropharmacological targets of this chemical scaffold, this guide will focus on a suite of assays to determine its affinity and functional activity at key serotonin and dopamine receptors, as well as monoamine transporters. The protocols herein are designed to be self-validating and are grounded in established methodologies.
Introduction: The Phenylpiperazine Scaffold and its Significance
Phenylpiperazine derivatives are a prominent class of compounds in neuroscience research and drug discovery, known to interact with a variety of biogenic amine receptors and transporters.[1][2] Compounds with a trifluoromethylphenyl moiety, in particular, have been explored for their potential as antipsychotics and for treating other central nervous system disorders.[3] this compound is a structurally related compound, and its in vitro pharmacological profile is essential for understanding its potential therapeutic applications and mechanism of action. This guide outlines a systematic approach to characterizing this and similar molecules.
Preliminary Physicochemical Characterization and Analytical Method Development
Prior to biological assays, it is crucial to establish a robust analytical method for the accurate quantification of this compound. A sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is recommended.
Protocol 1: LC-MS/MS Method Development
This protocol provides a starting point for developing a quantitative LC-MS/MS assay for this compound in various biological matrices.[4][5][6][7][8]
a. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol or acetonitrile.
-
Create a series of working standards by diluting the stock solution in the relevant assay buffer (e.g., Krebs-HEPES, PBS) to generate a calibration curve (e.g., 0.1 to 1000 ng/mL).
-
For biological samples, a protein precipitation step with acetonitrile is often sufficient.[5] Alternatively, liquid-liquid extraction or solid-phase extraction can be employed for cleaner samples.[5]
b. Liquid Chromatography Conditions:
-
LC System: HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramping up to elute the compound.[7]
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Injection Volume: 5-10 µL.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for piperazine derivatives.
-
Detection: Multiple Reaction Monitoring (MRM) for parent and product ions.
-
Optimization: Infuse a standard solution of the compound to determine the optimal precursor ion ([M+H]⁺) and stable product ions for quantification and qualification.
| Parameter | Expected Value |
| Calibration Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Primary Target Screening: Receptor Binding Assays
The initial step in pharmacological profiling is to determine the binding affinity of the compound for its potential targets. Phenylpiperazines commonly interact with dopamine D2 and serotonin (5-HT) receptors.[1][3]
Workflow for Receptor Binding Assays
Caption: General workflow for a competitive radioligand binding assay.
Protocol 2: Dopamine D2 Receptor Binding Assay
This protocol describes a competitive binding assay using a radiolabeled antagonist to determine the affinity (Ki) of the test compound for the D2 receptor.[9][10]
-
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone or [³H]N-methylspiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates and filter mats (GF/B or GF/C).
-
Scintillation cocktail and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the test compound dilutions, and cell membranes.
-
Initiate the binding reaction by adding [³H]Spiperone at a concentration close to its Kd (e.g., 0.2 nM).
-
For non-specific binding wells, add 10 µM haloperidol instead of the test compound.
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter mat using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Serotonin 5-HT1A and 5-HT2A Receptor Binding Assays
This protocol can be adapted for both 5-HT1A and 5-HT2A receptors by selecting the appropriate radioligand and cell line.[11][12][13]
| Receptor | Radioligand | Non-specific Control |
| 5-HT1A | [³H]8-OH-DPAT | 10 µM Serotonin |
| 5-HT2A | [³H]Ketanserin | 1 µM Ketanserin |
The procedure is analogous to the D2 receptor binding assay, using membranes from cells expressing the respective receptor.
Functional Characterization: Determining Agonist vs. Antagonist Activity
Binding affinity does not reveal whether a compound activates (agonist) or blocks (antagonist) the receptor. Functional assays are necessary to determine this.
Signaling Pathways for Key Receptors
Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.
Protocol 4: 5-HT2A Receptor Functional Assay (Calcium Flux)
The 5-HT2A receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium.[11][14][15] This can be measured using calcium-sensitive fluorescent dyes.
-
Materials:
-
Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Agonist Mode: Add serial dilutions of this compound to the wells and measure the fluorescence change over time.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add the reference agonist (Serotonin) at its EC80 concentration and measure the fluorescence.
-
Record the peak fluorescence intensity for each well.
-
-
Data Analysis:
-
Agonist Mode: Plot the fluorescence response against the compound concentration to determine the EC50 (concentration for 50% of maximal effect).
-
Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to determine the IC50.
-
Protocol 5: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
The D2 receptor is Gi-coupled, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[10][17]
-
Materials:
-
A cell line stably expressing the human D2 receptor.
-
A cAMP detection kit (e.g., HTRF, ELISA, or a biosensor-based assay).
-
A reference agonist (e.g., Dopamine or Quinpirole).
-
Forskolin (to stimulate adenylyl cyclase).
-
-
Procedure:
-
Agonist Mode: Incubate the cells with serial dilutions of the test compound in the presence of forskolin.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add the reference agonist at its EC80 concentration in the presence of forskolin.
-
After incubation, lyse the cells and measure the cAMP levels according to the kit manufacturer's protocol.
-
-
Data Analysis:
-
Determine the EC50 or IC50 values by non-linear regression of the concentration-response curves.
-
Monoamine Transporter Uptake Assays
Phenylpiperazines can also interact with the serotonin (SERT) and dopamine (DAT) transporters.[1] Uptake inhibition assays measure the ability of a compound to block the transport of neurotransmitters into cells or synaptosomes.[18][19][20]
Protocol 6: In Vitro Dopamine/Serotonin Uptake Assay
This protocol uses cells stably expressing DAT or SERT and a radiolabeled substrate.
-
Materials:
-
HEK293 cells stably expressing human DAT or SERT.
-
Radiolabeled substrate: [³H]Dopamine for DAT or [³H]Serotonin for SERT.
-
Assay Buffer (e.g., Krebs-HEPES buffer).
-
Reference inhibitors: GBR 12909 for DAT, Fluoxetine for SERT.
-
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with serial dilutions of this compound or a reference inhibitor for 10-15 minutes at 37°C.[21]
-
Initiate the uptake by adding the radiolabeled substrate.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of uptake inhibition at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
-
Data Summary and Interpretation
The results from these assays will provide a comprehensive in vitro pharmacological profile of this compound.
| Assay | Parameter | Interpretation |
| Receptor Binding | Ki (nM) | Affinity of the compound for the receptor. Lower Ki indicates higher affinity. |
| Functional (Agonist) | EC50 (nM), Emax (%) | Potency and efficacy of the compound as an agonist. |
| Functional (Antagonist) | IC50 (nM) | Potency of the compound as an antagonist. |
| Transporter Uptake | IC50 (nM) | Potency of the compound to inhibit neurotransmitter reuptake. |
By comparing the affinity (Ki) and functional potency (EC50/IC50) at various targets, a selectivity profile can be established. This information is critical for predicting the compound's in vivo effects and potential therapeutic utility.
References
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Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]
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Silva, A. G., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals (Basel), 16(7), 930. [Link]
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Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 70, 12.16.1-12.16.18. [Link]
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Silva, A. G., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals (Basel), 16(7), 930. [Link]
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BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
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Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 693. [Link]
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Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Chembiochem, 6(10), 1769-75. [Link]
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Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]
- Hübner, H. (2013). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
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Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]
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Kushnir, V., et al. (2022). DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES. ResearchGate. [Link]
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Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][11][14]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(11), 5312-28. [Link]
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Chalian, B. S., et al. (2017). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. ACS Chemical Neuroscience, 8(2), 309-322. [Link]
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Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 693. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
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RayBiotech. (n.d.). Serotonin (5-HT) Competitive ELISA kit. Retrieved from [Link]
-
Riveiro-Naveira, R. R., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Psychopharmacology (Berl), 231(6), 1077-88. [Link]
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Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved from [Link]
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GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. Retrieved from [Link]
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Al-Hujaily, E. M., et al. (2022). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. Scientific Reports, 12(1), 1686. [Link]
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Kaczor, A. A., et al. (2021). N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamide (D2AAK3) as a potential antipsychotic: In vitro, in silico and in vivo evaluation of a multi-target ligand. Neurochemistry International, 146, 105016. [Link]
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Szafrański, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4278. [Link]
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PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]
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Application Note & Protocol Guide: Characterizing 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one for Serotonin Receptor Binding
An in-depth guide for researchers, scientists, and drug development professionals on the characterization of 3-[2-(trifluoromethyl)phenyl]piperazin-2-one for serotonin receptor binding.
Abstract
The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse family of receptors, represents a cornerstone of modern neuropharmacology and a rich source of therapeutic targets for a spectrum of CNS disorders. The phenylpiperazine scaffold is a privileged chemical structure known to interact potently with various monoamine receptors, most notably serotonin receptors. The compound 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) is a well-characterized, non-selective 5-HT receptor agonist and releasing agent that has been pivotal in preclinical research.[1][2] This guide focuses on a structural analog, This compound (CAS 1246551-30-3), a novel compound for which the binding profile at 5-HT receptors is not yet publicly characterized.
This document provides a comprehensive framework and detailed protocols for researchers to systematically evaluate the binding affinity and selectivity of this compound across the major 5-HT receptor subtypes. We will proceed from broad panel screening to detailed, in-house radioligand competition assays, culminating in guidance for functional characterization. The methodologies described herein are designed to establish a robust, reproducible, and insightful pharmacological profile for this promising research compound.
Introduction: Scientific Rationale and Compound Background
The strategic placement of a trifluoromethyl (-CF3) group on a phenyl ring is a common tactic in medicinal chemistry to modulate metabolic stability, lipophilicity, and receptor binding affinity. While TFMPP features a -CF3 group at the meta-position (3-position), the target compound of this guide has it at the ortho-position (2-position). This seemingly minor shift can impose significant steric and electronic changes, potentially altering the compound's conformational preference and leading to a distinct receptor selectivity profile.
Furthermore, the introduction of a carbonyl group at the 2-position of the piperazine ring transforms the molecule into a piperazin-2-one, or a lactam. This modification introduces a planar amide bond, reduces the basicity of the adjacent nitrogen, and adds a hydrogen bond acceptor. These changes are expected to profoundly influence its interaction with receptor binding pockets compared to the more flexible and basic piperazine ring of TFMPP.
Therefore, a systematic investigation is warranted to determine if this compound offers a novel selectivity profile at 5-HT receptors, potentially yielding a valuable tool for research or a lead compound for drug development.
Overall Experimental Strategy
A tiered approach is recommended to efficiently characterize a novel compound. This strategy begins with a broad, low-resolution screen to identify primary targets, followed by more focused, high-resolution assays to quantify binding affinity and, finally, functional assays to determine the mode of action.
Sources
Application Notes & Protocols: Investigating the mTOR Signaling Pathway Using 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that serves as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] Its frequent dysregulation in diseases like cancer has made it a prime target for therapeutic intervention.[1] This document provides a comprehensive guide for utilizing 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one, a novel small molecule, in the investigation of the mTOR signaling pathway. We present the scientific rationale for exploring compounds with this chemical feature, drawing parallels with established mTOR inhibitors. Detailed, field-proven protocols for Western blot analysis, cell viability assays, and immunoprecipitation are provided to enable researchers to characterize the compound's efficacy and mechanism of action.
Introduction: The mTOR Signaling Nexus and the Promise of Novel Inhibitors
The mTOR kinase functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] These complexes act as master integrators of diverse environmental cues, including growth factors, nutrients, cellular energy levels, and stress.[3]
-
mTORC1 , the rapamycin-sensitive complex, is a key promoter of anabolic processes. When activated, it phosphorylates downstream targets like p70 S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1) to drive protein synthesis and cell growth.[4]
-
mTORC2 is generally insensitive to acute rapamycin treatment and is a crucial activator of Akt (also known as Protein Kinase B), a key node in cell survival and proliferation pathways.[5]
Given the central role of mTOR, its hyperactivation is a hallmark of many cancers.[1] This has spurred the development of ATP-competitive mTOR inhibitors, which, unlike rapamycin and its analogs (rapalogs), can block the activity of both mTORC1 and mTORC2.[6] Several potent and selective mTOR inhibitors feature a trifluoromethylphenyl moiety, a chemical group often associated with enhanced metabolic stability and target affinity.[3][5] Compounds like Torin1 are potent ATP-competitive inhibitors that effectively block the phosphorylation of substrates for both mTORC1 and mTORC2.[7] The structural features of this compound suggest its potential as a novel probe or therapeutic lead targeting the mTOR pathway, making its characterization a valuable scientific endeavor.
Foundational Experimental Workflow
The following workflow provides a logical sequence for characterizing the impact of a novel compound on the mTOR pathway.
Caption: Experimental workflow for characterizing a novel mTOR inhibitor.
Detailed Protocols
Protocol 3.1: Cell Viability Assay (MTT/XTT)
This protocol determines the concentration of this compound required to inhibit cell growth, providing an IC50 (half-maximal inhibitory concentration) value.
Rationale: A quantitative measure of the compound's anti-proliferative effect is the first step in its characterization. It establishes a biologically active concentration range for subsequent mechanistic studies.[8]
Materials:
-
Cancer cell line of interest (e.g., U87MG, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical starting range is 0.1 nM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
MTT/XTT Addition: Add 10 µL of MTT reagent (5 mg/mL) or 50 µL of XTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Data Acquisition: If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight. If using XTT, read the absorbance directly. Measure absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Analysis: Normalize the data to the vehicle control and plot cell viability versus log[concentration]. Use non-linear regression to calculate the IC50 value.
| Parameter | Recommended Value |
| Cell Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 nM - 100 µM (log dilutions) |
| Incubation Time | 48 - 72 hours |
| Assay Reagent | MTT or XTT |
Table 1: Recommended parameters for cell viability assays.
Protocol 3.2: Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol assesses the phosphorylation status of key mTOR pathway proteins to confirm target engagement.
Rationale: Western blotting is a widely used technique to identify and quantify specific proteins.[9] By using phospho-specific antibodies, one can directly measure the inhibition of mTORC1 and mTORC2 kinase activity through the reduced phosphorylation of their respective downstream targets.[10][11]
The mTOR Signaling Cascade
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- 7. Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer [dspace.mit.edu]
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Cell-based assays for 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one
An Application Guide to the Cellular Characterization of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one: A Tiered Approach for Novel Compound Screening
Authored by a Senior Application Scientist
This document provides a comprehensive framework for the initial cell-based characterization of this compound, a novel compound featuring a piperazin-2-one scaffold. This scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a variety of biologically active agents. The inclusion of a trifluoromethylphenyl moiety suggests potential for enhanced metabolic stability and target interaction. Given the lack of established biological data for this specific molecule, we present a logical, tiered experimental cascade designed to efficiently determine its cytotoxic potential, elucidate its mechanism of action, and guide further investigation.
This guide is intended for researchers in drug discovery and chemical biology. The protocols herein are designed as self-validating systems, with integrated controls and decision points to ensure data integrity and guide subsequent experimental design.
Experimental Overview: A Three-Tiered Investigative Funnel
We employ a funnel approach, starting with broad screening assays and progressing to more specific, mechanistic studies based on initial findings. This strategy conserves resources while maximizing data acquisition.
Figure 1: A tiered workflow for characterizing novel compounds.
Compound Handling and Preparation
Scientific integrity begins with proper sample handling. The reproducibility of all subsequent data depends on the accurate and consistent preparation of the test article.
-
Solubility Testing: Before commencing cell-based assays, determine the solubility of this compound in a cell culture-compatible solvent, typically dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot into single-use vials to prevent repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium. It is critical to ensure the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).
-
Vehicle Control: Every experiment must include a "vehicle control" group. These cells are treated with the same final concentration of DMSO as the highest dose of the compound. This control is essential to confirm that any observed cellular effects are due to the compound itself and not the solvent.
Tier 1: Primary Screening for Cytotoxic Activity
The initial goal is to determine if the compound has a biological effect on cell proliferation and viability, and to establish a working concentration range. We recommend screening against a panel of cancer cell lines from different tissue origins (e.g., MCF-7 breast, A549 lung, HT-29 colon) and at least one non-cancerous cell line (e.g., MRC-5 lung fibroblasts) to assess for cancer-selectivity.
Protocol 1.1: Cell Viability Assessment via MTS Assay
Principle: This colorimetric assay measures the metabolic activity of a cell population. Viable cells contain NAD(P)H-dependent dehydrogenase enzymes that reduce the tetrazolium compound MTS into a colored formazan product, which is soluble in culture media.[1][2][3] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control and "no-cell" (media only) blank wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[4][5]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[2][3][5]
Data Analysis: After subtracting the background absorbance (media-only wells), normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percent viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC50).
Protocol 1.2: Cytotoxicity Assessment via LDH Release Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[6][7] This assay measures the amount of LDH in the supernatant as an indicator of cell death.
Methodology:
-
Plate Setup: Set up a 96-well plate with cells and compound treatments identical to the MTS assay (Steps 1-3 above).
-
Control Wells: Include a "Maximum LDH Release" control for each cell type by adding a lysis buffer (e.g., 10X Lysis Buffer) to untreated cells 45 minutes before the end of the incubation.[8]
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[8]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[8]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[8]
-
Data Acquisition: Measure the absorbance at 490 nm.
Data Analysis: Calculate percent cytotoxicity by normalizing the LDH release from treated cells to the maximum LDH release control after subtracting background levels.
| Tier 1 Data Summary | ||||
| Cell Line | Tissue Origin | Type | MTS IC50 (µM) | LDH EC50 (µM) |
| MCF-7 | Breast | Cancer | [Enter Value] | [Enter Value] |
| A549 | Lung | Cancer | [Enter Value] | [Enter Value] |
| HT-29 | Colon | Cancer | [Enter Value] | [Enter Value] |
| MRC-5 | Lung | Normal | [Enter Value] | [Enter Value] |
| Selectivity Index (SI) | Normal IC50 / Cancer IC50 | [Calculate Value] | [Calculate Value] |
Tier 2: Elucidating the Mechanism of Cell Death
If Tier 1 results show potent and selective cytotoxicity, the next critical step is to determine how the compound is killing the cancer cells. The primary questions are: does it induce programmed cell death (apoptosis), and does it interfere with the cell division cycle?
Protocol 2.1: Apoptosis Detection via Caspase-3/7 Activity
Principle: Caspases are a family of proteases that are key executioners of apoptosis. Caspase-3 and Caspase-7 are effector caspases that cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a light signal.[9][10]
Methodology:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at its IC50 and 5x IC50 concentrations for 24-48 hours. Include vehicle controls and a positive control (e.g., staurosporine).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[10]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.[10]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds, then incubate at room temperature for 1-3 hours.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Protocol 2.2: Differentiating Apoptosis and Necrosis via Annexin V/PI Staining
Principle: This flow cytometry-based assay provides a quantitative assessment of apoptosis and necrosis. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[11][12]
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- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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High-Throughput Screening for Novel Dopamine D2 Receptor Antagonists Using 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one (Compound X)
< APPLICATION NOTE
Abstract
This application note details a comprehensive, field-proven methodology for conducting a high-throughput screening (HTS) campaign to identify and characterize novel antagonists of the Dopamine D2 receptor (D2R), a critical target in neuropsychiatric drug discovery.[1][2] We utilize a representative molecule, 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one (herein designated "Compound X"), as a hypothetical lead scaffold. The piperazine moiety is a well-established "privileged structure" in medicinal chemistry, frequently found in centrally active agents targeting monoamine pathways.[3][4] This guide provides a complete workflow, from primary assay development and validation to hit confirmation and prioritization, using a robust, industry-standard TR-FRET-based cAMP assay.
Introduction: The Rationale for Targeting the Dopamine D2 Receptor
The Dopamine D2 receptor, a G protein-coupled receptor (GPCR) of the D2-like family, is a cornerstone of neuropharmacology.[2] It is the primary target for the majority of antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders.[5][6] D2Rs are coupled to the Gαi/o subtype of G proteins.[6] Upon activation by dopamine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6][7][8] This signaling cascade is a pivotal point of therapeutic intervention.
Antagonists that block this action can normalize dopamine hyperactivity. However, many existing D2R antagonists suffer from a lack of selectivity, particularly against the closely related D3 receptor, which can lead to undesirable side effects.[2] The discovery of novel chemical scaffolds, such as those based on piperazin-2-one derivatives, is therefore of high interest for developing next-generation therapeutics with improved selectivity profiles.[9][10] This note describes a robust HTS workflow to identify such selective antagonists.
Principle of the HTS Assay
To screen for antagonists of a Gαi-coupled receptor like the D2R, we must first stimulate adenylyl cyclase to produce a measurable baseline of cAMP. The inhibitory effect of D2R activation can then be detected as a decrease from this baseline. The most common method is to use forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels.[8] In this "forskolin-stimulated" environment, a D2R agonist will cause a decrease in cAMP. Conversely, a D2R antagonist will block the effect of a co-incubated agonist, thereby restoring cAMP levels toward the forskolin-stimulated maximum.
This protocol employs a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay for cAMP quantification.[11][12] The assay is based on the competition between native cAMP produced by the cells and a europium (Eu)-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a ULight™ dye acceptor.[13]
-
High cAMP Levels: When intracellular cAMP is high, it displaces the Eu-cAMP tracer from the antibody, separating the donor and acceptor. This results in a low TR-FRET signal .
-
Low cAMP Levels: When intracellular cAMP is low, the Eu-cAMP tracer binds to the antibody, bringing the donor and acceptor into close proximity. This results in a high TR-FRET signal .
This inverse relationship between cAMP concentration and TR-FRET signal is the fundamental readout of the screen.[12][13]
Dopamine D2 Receptor Signaling Pathway
Caption: D2R Gαi-coupled signaling pathway and points of modulation.
HTS Workflow: From Campaign Start to Hit Confirmation
A successful HTS campaign is a multi-stage process designed to eliminate false positives and progressively increase confidence in the identified hits.[14][15][16]
Caption: A four-phase workflow for a robust HTS campaign.
PART A: Assay Development and Validation Protocols
Protocol 1: Cell Culture and Plating
-
Cell Line: Use a recombinant HEK293 or CHO cell line stably expressing the human Dopamine D2 receptor (long isoform).
-
Culture Medium: Culture cells in DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic (e.g., 500 µg/mL G418).
-
Plating: On the day before the assay, harvest cells using a non-enzymatic dissociation solution. Resuspend cells in antibiotic-free culture medium and perform a cell count.
-
Dispensing: Dispense 5 µL of the cell suspension into a 384-well, low-volume, solid white assay plate (e.g., Greiner Bio-One #784075). The optimal cell density must be determined empirically (see Protocol 2), but a starting point of 2,000 cells/well is recommended.
-
Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
Protocol 2: Assay Parameter Optimization (Cross-Titration)
Rationale: To achieve a robust assay window, it is critical to determine the optimal concentrations of forskolin (to stimulate cAMP) and the D2R agonist (to inhibit cAMP production). This is done by performing a matrix titration.
-
Forskolin Dilutions: Prepare a 10-point, 1:3 serial dilution series of forsklin in Stimulation Buffer (HBSS, 20 mM HEPES, 0.1% BSA, 0.5 mM IBMX), starting from 100 µM.
-
Agonist Dilutions: Prepare a 10-point, 1:3 serial dilution series of a known D2R agonist (e.g., Quinpirole) in Stimulation Buffer, starting from 10 µM.
-
Stimulation:
-
Add 2.5 µL of each forskolin dilution to columns 2-11 of the cell plate. Add 2.5 µL of buffer to columns 1 (negative control) and 12 (agonist control).
-
Add 2.5 µL of each agonist dilution to rows B-G. Add 2.5 µL of buffer to rows A (forskolin control) and H (no agonist).
-
-
Incubation: Incubate for 30 minutes at room temperature.
-
cAMP Detection: Proceed with Protocol 4 for cAMP detection.
-
Analysis: Plot the resulting TR-FRET signal matrix. Select the forskolin concentration that yields ~80% of its maximal effect (EC₈₀) and the agonist concentration that yields ~80% of its maximal inhibition (EC₈₀). These concentrations will be used for the main screen.
Protocol 3: Assay Validation (Z'-Factor Determination)
Rationale: The Z'-factor is a statistical parameter that quantifies the quality and robustness of an HTS assay.[17][18][19] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[17][19]
-
Plate Layout: Prepare a 384-well plate with cells. Designate half the plate (e.g., 16 columns) for the maximum signal control and the other half for the minimum signal control.
-
Maximum Signal (Negative Control): Add 5 µL of Stimulation Buffer containing the pre-determined EC₈₀ concentration of forskolin and the EC₈₀ concentration of the D2R agonist. This represents maximal D2R stimulation (low cAMP, high FRET).
-
Minimum Signal (Positive Control): Add 5 µL of Stimulation Buffer containing only the EC₈₀ concentration of forskolin. This represents no D2R stimulation (high cAMP, low FRET).
-
Incubation: Incubate for 30 minutes at room temperature.
-
cAMP Detection: Proceed with Protocol 4.
-
Calculation: Calculate the Z'-factor using the following formula: Z' = 1 - ( (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| )[20] Where SD is the standard deviation and Mean is the average of the TR-FRET signals for the maximum and minimum controls.
-
Acceptance Criteria: The assay is validated for HTS if the Z'-factor is ≥ 0.5 .
| Parameter | Description | Acceptance Criterion |
| Z'-Factor | Measures the separation between positive and negative controls relative to their variability.[18] | ≥ 0.5 |
| Signal-to-Background | Ratio of the mean of the maximum signal to the mean of the minimum signal. | ≥ 5 |
| CV (%) | Coefficient of variation for controls. | < 15% |
| Table 1: Key Assay Validation Parameters. |
PART B: HTS and Hit Characterization Protocols
Protocol 4: Primary HTS (Antagonist Mode)
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of test compounds from the screening library into a fresh 384-well assay plate, resulting in a final concentration of 10 µM. Also, dispense appropriate controls.
-
Cell Plating: Add 5 µL of the cell suspension (at the optimized density) to each well containing the pre-spotted compounds.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to interact with the receptors.
-
Stimulation: Add 5 µL of Stimulation Buffer containing 2x the final EC₈₀ concentrations of both forskolin and the D2R agonist (e.g., Quinpirole). This results in final 1x concentrations in the 10 µL total volume.
-
Incubation: Incubate for 30 minutes at room temperature.
-
cAMP Detection (LANCE Ultra cAMP Kit Protocol): [13][21]
-
Prepare a 4X Eu-cAMP tracer working solution and a 4X ULight-anti-cAMP working solution in cAMP Detection Buffer as per the manufacturer's instructions.[13][22]
-
Add 5 µL of the 4X Eu-cAMP tracer solution to all wells.
-
Add 5 µL of the 4X ULight-anti-cAMP solution to all wells. Final volume is now 20 µL.
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
-
Plate Reading: Read the plate on a TR-FRET-capable plate reader (e.g., EnVision), with excitation at 320 or 340 nm and simultaneous emission detection at 615 nm (Europium) and 665 nm (ULight).
-
Data Analysis:
-
Calculate the 665/615 nm emission ratio for each well.
-
Normalize the data using the plate controls: % Inhibition = 100 * ( (Signal_compound - Mean_min) / (Mean_max - Mean_min) ).
-
A primary "hit" is defined as a compound exhibiting an inhibition value greater than 3 standard deviations from the mean of the neutral (DMSO) control wells.
-
Protocol 5: Hit Confirmation and Potency Determination
Rationale: Primary hits must be re-tested to confirm their activity and determine their potency (IC₅₀). This eliminates single-point anomalies and provides a quantitative measure of activity.
-
Cherry-Picking: Select all primary hits for follow-up.
-
Dose-Response Plates: Create 11-point, 1:3 serial dilutions for each hit compound, starting from 100 µM.
-
Assay Execution: Repeat the primary HTS protocol (Protocol 4) using the dose-response plates.
-
Data Analysis:
-
Normalize the data for each compound concentration.
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each confirmed hit.
-
| Compound ID | Primary Hit (% Inh @ 10µM) | Confirmed IC₅₀ (nM) | Hill Slope | Max Response (%) |
| Compound X | 85.2 | 75.3 | 1.1 | 98.5 |
| Hit B | 78.9 | 210.6 | 0.9 | 95.1 |
| Hit C (False Positive) | 65.1 | > 10,000 | - | - |
| Table 2: Representative Data for Hit Confirmation. |
Protocol 6: Orthogonal and Selectivity Screening
Rationale: To ensure hits are genuine D2R antagonists and not assay artifacts (e.g., inhibiting adenylyl cyclase directly), their activity must be confirmed in an orthogonal assay that relies on a different biological readout.[16][23] Selectivity screening is crucial to identify compounds specific for D2R over other dopamine receptor subtypes.
-
Orthogonal Assay (β-arrestin Recruitment):
-
Utilize a cell line expressing D2R fused to a reporter fragment and β-arrestin fused to a complementary fragment (e.g., DiscoveRx PathHunter technology).
-
Perform a dose-response experiment. A true D2R antagonist should block agonist-induced β-arrestin recruitment.
-
-
Selectivity Assays:
-
Repeat the primary cAMP assay protocol using cell lines that individually express Dopamine D1, D3, D4, and D5 receptors.
-
Compounds that are potent in the D2R assay but show significantly (>100-fold) weaker potency in the other receptor assays are considered selective and are prioritized for further development.[24][25]
-
Conclusion and Future Directions
This application note provides a validated, step-by-step framework for executing a high-throughput screen to discover novel antagonists of the Dopamine D2 receptor, using Compound X as a representative scaffold. The workflow emphasizes rigorous assay validation, systematic hit confirmation, and critical counter-screening to ensure the identification of high-quality, target-specific chemical matter.[16][26]
Prioritized hits from this campaign, like the hypothetical Compound X, would serve as excellent starting points for a medicinal chemistry lead optimization program. Subsequent efforts would focus on improving potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop preclinical candidates for the treatment of neuropsychiatric disorders.
References
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Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available from: [Link]
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New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. Available from: [Link]
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Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools. Available from: [Link]
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Principles of the HTRF cAMP Assay. NCBI Bookshelf. Available from: [Link]
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Z-factors. BIT 479/579 High-throughput Discovery. Available from: [Link]
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The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. Available from: [Link]
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Schematic illustration of the assay principle of the HTRF cAMP assay. NCBI Bookshelf. Available from: [Link]
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Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Oxford Academic. Available from: [Link]
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Principles of the HTRF cAMP Assay. Anti-cAMP cryptate and d2-labeled... ResearchGate. Available from: [Link]
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A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors. PubMed. Available from: [Link]
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HTRF® package insert cAMP HiRange. Available from: [Link]
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Dopamine receptor. Wikipedia. Available from: [Link]
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Dopamine receptor D2. Wikipedia. Available from: [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Available from: [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available from: [Link]
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Z-factor. Wikipedia. Available from: [Link]
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High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. Available from: [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. Available from: [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available from: [Link]
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Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Available from: [Link]
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HTS Assay for Allosteric Antagonists of the Human D2 Dopamine Receptor: Hit Validation in HTRF. ChEMBL. Available from: [Link]
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Hit Selection in High-Throughput Screening. News-Medical.Net. Available from: [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available from: [Link]
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Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. NCBI. Available from: [Link]
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Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available from: [Link]
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Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. PubMed Central. Available from: [Link]
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Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. Available from: [Link]
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Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Publications. Available from: [Link]
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Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. PubMed Central. Available from: [Link]
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available from: [Link]
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Application Notes & Protocols: 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one as a Putative Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Novel Scaffold
In the landscape of chemical biology and drug discovery, the identification and characterization of novel chemical probes are paramount to dissecting complex biological processes and validating new therapeutic targets. The molecule 3-[2-(trifluoromethyl)phenyl]piperazin-2-one presents a compelling scaffold, integrating two key structural motifs with established precedence in medicinal chemistry: the piperazin-2-one core and the 2-(trifluoromethyl)phenyl moiety. While the piperazine ring is a cornerstone in the design of numerous bioactive compounds due to its versatile chemical handles and favorable pharmacokinetic properties, the trifluoromethyl group is a well-recognized bioisostere for enhancing metabolic stability and receptor affinity.[1][2]
This document serves as a comprehensive guide for the research community on the potential utility of this compound as a chemical probe. We will navigate through its proposed synthesis, rigorous characterization, and a roadmap for its validation and application in cellular studies. The overarching goal is to equip researchers with the foundational knowledge and detailed protocols to explore the biological landscape addressable by this intriguing molecule.
Section 1: Synthesis and Physicochemical Characterization
A robust and scalable synthetic route is the first step in establishing a new chemical probe. The synthesis of this compound can be approached through established methodologies in heterocyclic chemistry. A plausible retro-synthetic analysis suggests a convergent synthesis, as outlined below.
Proposed Synthetic Pathway
The synthesis can be envisioned via the cyclization of a suitably substituted ethylenediamine precursor.
Caption: Proposed synthetic route for this compound.
Protocol: Synthesis of this compound
Materials:
-
2-(Trifluoromethyl)benzaldehyde
-
Ethylenediamine
-
Sodium triacetoxyborohydride
-
Ethyl bromoacetate
-
Triethylamine
-
Anhydrous solvents (DCM, DMF)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Step 1: Reductive Amination. To a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add ethylenediamine (1.1 eq). Stir the mixture at room temperature for 2 hours to form the imine. Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
Step 2: Alkylation. Dissolve the crude product from Step 1 in anhydrous dimethylformamide (DMF). Add triethylamine (2.0 eq) followed by the dropwise addition of ethyl bromoacetate (1.2 eq) at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
Step 3: Cyclization. The crude ester from Step 2 is dissolved in a suitable solvent such as toluene and heated at reflux to effect intramolecular cyclization. The progress of the reaction should be monitored by LC-MS.
-
Step 4: Purification. The final compound is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Physicochemical Characterization
The identity and purity of the synthesized compound must be unequivocally established.
| Parameter | Method | Expected Outcome |
| Molecular Formula | C11H11F3N2O | Confirmed by High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 244.21 g/mol | Consistent with Mass Spectrum |
| Purity | >98% | Determined by HPLC and ¹H NMR |
| Structure | Confirmed by ¹H NMR, ¹³C NMR, and 2D NMR spectroscopy | |
| Solubility | Determined in various solvents (e.g., DMSO, water) | |
| Lipophilicity (LogP) | Calculated and experimentally determined (e.g., shake-flask method) |
Section 2: Biological Evaluation and Target Deconvolution
With a well-characterized compound in hand, the next phase is to explore its biological activity and identify its molecular target(s).
Initial Phenotypic Screening
A broad phenotypic screen across a panel of diverse cancer cell lines is a common starting point to identify potential anti-proliferative effects.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., a panel of NCI-60) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the compound solutions to the cells and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Target Identification Strategies
If a consistent and potent phenotype is observed, the next critical step is to identify the molecular target. Several unbiased approaches can be employed.
Caption: Simplified mTORC1 signaling pathway and the putative inhibitory action of the probe.
Selectivity Profiling
A good chemical probe should be highly selective for its intended target.
Protocol: Kinome Scan
Submit the compound to a commercial kinome profiling service (e.g., DiscoverX KINOMEscan™). This will assess the binding of the compound to a large panel of human kinases, providing a quantitative measure of its selectivity. The results are typically presented as a percentage of control, where lower values indicate stronger binding.
| Probe Qualification Criteria | Recommended Threshold | Rationale |
| In Vitro Potency (IC50) | < 100 nM | Ensures high affinity for the target. [3] |
| Cellular Potency (EC50) | < 1 µM | Demonstrates cell permeability and activity in a biological system. [3] |
| Selectivity | > 30-fold over related targets | Minimizes off-target effects and ensures that observed phenotypes are due to modulation of the intended target. [3] |
Section 4: Application in Biological Research
Once validated, this compound can be used to investigate the biological roles of its target (e.g., mTOR).
Protocol: Investigating the Role of mTOR in Autophagy
Background: mTOR is a key negative regulator of autophagy. Inhibition of mTOR should induce autophagy.
Procedure:
-
Cell Culture: Use a cell line that stably expresses a fluorescent autophagy marker, such as GFP-LC3.
-
Treatment: Treat the GFP-LC3 expressing cells with the validated probe at its EC50 concentration. Include a positive control (e.g., Rapamycin) and a vehicle control (e.g., DMSO).
-
Fixation and Imaging: After the desired incubation time (e.g., 6, 12, 24 hours), fix the cells and acquire images using a fluorescence microscope.
-
Quantification: Autophagy induction is characterized by the formation of punctate GFP-LC3 structures (autophagosomes). Quantify the number of puncta per cell. An increase in GFP-LC3 puncta in probe-treated cells compared to the vehicle control would indicate autophagy induction.
Conclusion and Future Directions
The journey of developing this compound from a mere chemical structure to a validated chemical probe is a multi-step, rigorous process. This guide provides a strategic framework and detailed protocols to navigate this path. The key to success lies in a systematic approach, from robust synthesis and characterization to unbiased target identification and stringent validation. Should this molecule prove to be a potent and selective modulator of a key biological target, it will undoubtedly become a valuable tool for the research community to unravel complex cellular mechanisms and pave the way for new therapeutic strategies.
References
- Vertex AI Search. (n.d.). How to use chemical probes.
- Vertex AI Search. (n.d.). Guidelines for characterization of probes to be used in animals.
- Vertex AI Search. (n.d.). Choosing & Using Chemical Probes.
-
Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[4][5]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155.
- Promega Corporation. (n.d.). Advancing Biomedical Research with Quality Chemical Probes.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Trifluoromethylphenylpiperazine.
-
PubMed. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[4][5]aphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved January 19, 2026, from
- Chem-Impex. (n.d.). 1-[3-(Trifluoromethyl)phenyl]piperazine.
- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
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Protocol for the Solubilization of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one for Pre-Clinical Research
An Application Guide for Researchers
Abstract
This application note provides a comprehensive, experience-driven protocol for the dissolution of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one, a compound of interest in contemporary drug discovery and chemical biology. Recognizing that improper solubilization is a primary source of experimental irreproducibility, this guide moves beyond simple steps to explain the critical rationale behind solvent selection, stock solution preparation, and quality control. We present detailed methodologies for creating high-concentration primary stock solutions and their subsequent dilution into aqueous media for in vitro and in vivo applications. The protocols are designed to be self-validating, incorporating troubleshooting advice and best practices to ensure researchers can confidently and accurately prepare this compound for screening and analysis.
Introduction: The Criticality of Proper Compound Dissolution
The journey of a potential therapeutic agent from a synthesized powder to a biologically active molecule in an experimental system is fraught with challenges, the first and most fundamental of which is solubilization. The biological activity of a compound can only be assessed if it is fully dissolved and available to interact with its target. For novel heterocyclic compounds like this compound, which possess structural motifs common in modern medicinal chemistry, achieving complete and stable dissolution is non-trivial. The presence of a trifluoromethyl group often increases lipophilicity, while the piperazinone core provides sites for hydrogen bonding, creating a complex solubility profile[1][2].
This document serves as a detailed guide for researchers, providing a robust framework for dissolving this specific molecule. Our approach is grounded in the principles of physical chemistry and informed by years of laboratory experience, aiming to preempt common failures such as compound precipitation, solvent-induced artifacts, and inaccurate concentration calculations.
Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is the foundation of a successful dissolution strategy. While extensive experimental data for this specific molecule is not widely published, we can assemble a working profile based on its structure and data from analogous compounds.
| Property | Value / Observation | Source / Rationale |
| CAS Number | 1246551-30-3 | ChemicalBook[3] |
| Molecular Formula | C₁₁H₁₁F₃N₂O | ChemicalBook[3] |
| Molecular Weight | 244.21 g/mol | ChemicalBook[3] |
| Predicted Boiling Point | 388.0 ± 42.0 °C | ChemicalBook[3] |
| Predicted Density | 1.267 ± 0.06 g/cm³ | ChemicalBook[3] |
| Structural Features | Aromatic ring with an electron-withdrawing -CF₃ group, a piperazin-2-one heterocyclic core. | Structural analysis. |
| Predicted Solubility | Low aqueous solubility is expected due to the lipophilic trifluoromethylphenyl group. Higher solubility is anticipated in polar aprotic organic solvents. | Based on principles of "like dissolves like" and data from similar compounds like TFMPP[1][4]. |
Guiding Principles for Solvent Selection in Pre-Clinical Research
The choice of a primary solvent is the most critical decision in this protocol. It is not merely about finding a liquid that dissolves the compound; it is about creating a stock solution that is stable, concentrated, and compatible with downstream biological assays. The selection process must balance solubility with potential toxicity and experimental artifacts[5][6].
Causality Behind Solvent Choice:
-
Solubility Power: The primary solvent must be capable of dissolving the compound at a high concentration (typically 10-100 mM) to minimize the volume of solvent introduced into the final experimental system. Polar aprotic solvents are often excellent choices for a wide range of organic molecules used in drug discovery[7].
-
Biocompatibility & Toxicity: The solvent itself can impact the biological system under investigation. For cell-based assays, solvent concentrations should ideally be kept below 0.5%, and always below 1%, to avoid cytotoxicity[8]. A vehicle control (media with an equivalent amount of solvent) is mandatory in every experiment to differentiate compound effects from solvent effects.
-
Purity and Inertness: Use only high-purity, anhydrous-grade solvents (USP or equivalent) to prevent the introduction of contaminants that could interfere with the assay or react with the compound[6].
-
Volatility: A low boiling point can lead to solvent evaporation and an unintended increase in the stock solution's concentration over time. Solvents like Dimethyl Sulfoxide (DMSO) with high boiling points are advantageous in this regard[6].
Below is a decision-making workflow for selecting an appropriate solvent system.
Recommended Solvents for this compound
Based on the compound's structure and extensive data on similar heterocyclic molecules, the following solvents are recommended.
| Solvent | Class | Recommended Use | Pros | Cons |
| DMSO | Polar Aprotic | Primary choice for in vitro stock solutions. | Excellent solubilizing power for a wide range of compounds. High boiling point (189°C) prevents evaporation. Miscible with water and most organic solvents. | Can be toxic to some cell lines at >0.5% v/v. Can interfere with some assays. Hygroscopic. |
| Ethanol (EtOH) | Polar Protic | Alternative for in vitro if DMSO is incompatible. | Less toxic than DMSO for many cell types. Volatile, which can be useful for compound recovery but problematic for storage. | Lower solubilizing power than DMSO for many complex organics. Can precipitate proteins. |
| Methanol (MeOH) | Polar Protic | Analytical purposes (e.g., chromatography, MS). | Good solubilizing power. Volatile. | Generally too toxic for direct use in cell-based or in vivo studies[6]. |
Note on Aqueous Buffers (e.g., PBS): Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's predicted lipophilicity. Data for a similar compound, 2-(3-(Trifluoromethyl)phenyl)piperazine hydrochloride, shows solubility in PBS (pH 7.2) at 10 mg/mL, but this is for a hydrochloride salt, which significantly enhances water solubility[9]. The free base form of the title compound is not expected to be as soluble.
Detailed Experimental Protocols
The following protocols are designed to ensure accuracy, stability, and reproducibility. They are based on established best practices for preparing solutions in a research setting[10][11][12].
Protocol 1: Preparation of a 50 mM Primary Stock Solution in DMSO
Objective: To create a highly concentrated, stable stock solution for long-term storage and subsequent dilutions.
Materials and Equipment:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance (accurate to at least 0.1 mg)
-
Class A volumetric flask (e.g., 1 mL or 5 mL)[11]
-
Amber glass vial with a PTFE-lined cap
-
Pipettors and sterile tips
-
Vortex mixer
-
Bath sonicator
Step-by-Step Methodology:
-
Calculation:
-
The molecular weight (MW) of the compound is 244.21 g/mol .
-
To make a 50 mM (0.050 mol/L) solution, you need: Mass (mg) = Desired Volume (mL) × 50 mmol/L × 0.24421 g/mmol
-
Example for 1 mL: 1 mL × 50 mmol/L × 0.24421 mg/mmol = 12.21 mg
-
Example for 5 mL: 5 mL × 50 mmol/L × 0.24421 mg/mmol = 61.05 mg
-
-
Weighing the Compound:
-
Place a weighing paper or boat on the analytical balance and tare it.
-
Carefully weigh out the calculated mass of the compound. Do not aim for the exact mass; instead, weigh an amount close to the target and record the actual mass precisely[11].
-
Recalculate the precise concentration based on the actual mass. For example, if you weighed 12.50 mg for a final volume of 1 mL: Actual Concentration = (12.50 mg / 0.24421 mg/mmol) / 1 mL = 51.18 mM
-
-
Dissolution:
-
Carefully transfer the weighed powder into the volumetric flask.
-
Add approximately 70-80% of the final volume of DMSO.
-
Cap the flask and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If any solid particles remain, place the flask in a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also aid dissolution but should be used with caution.
-
Once the solid is completely dissolved, add DMSO to the calibration mark on the volumetric flask.
-
-
Final Mixing and Storage:
-
Invert the capped volumetric flask 10-15 times to ensure a homogenous solution.
-
Transfer the final solution to a clearly labeled amber glass vial. The label must include:
-
Compound Name
-
Precise Final Concentration
-
Solvent (DMSO)
-
Date of Preparation
-
Your Initials
-
-
Store the stock solution at -20°C or -80°C. For piperazin-2-one derivatives, storage at -80°C for up to 6 months is a common recommendation[13].
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the primary stock solution into an aqueous buffer or cell culture medium while avoiding precipitation.
Critical Consideration: The most common point of failure is compound precipitation when the organic stock solution is introduced to the aqueous environment of the assay. This happens because the final solvent system can no longer support the compound's solubility[8].
Step-by-Step Methodology:
-
Thaw the Primary Stock: Remove the primary stock vial from the freezer and allow it to come to room temperature completely before opening to prevent condensation of water into the DMSO stock.
-
Intermediate Dilution (Optional but Recommended): If making very dilute working solutions, a serial dilution is more accurate. For example, dilute the 50 mM stock 1:10 in DMSO to get a 5 mM intermediate stock.
-
Final Dilution into Aqueous Medium:
-
Dispense the required volume of cell culture medium or buffer into a tube.
-
While vortexing or vigorously pipetting the medium, add the required volume of the DMSO stock solution. Never add the aqueous medium to the DMSO stock. This rapid, energetic mixing is crucial to disperse the compound before it has a chance to crash out.
-
Example: To make a 50 µM working solution from a 50 mM stock (a 1:1000 dilution), add 1 µL of the 50 mM stock to 999 µL of culture medium. The final DMSO concentration will be 0.1%.
-
-
Solubility Check: After preparing the final working solution, hold it up to a light source. Look for any signs of cloudiness, shimmer, or visible precipitate (Tyndall effect). If any are present, the solution is not viable.
-
Use Immediately: Working solutions in aqueous media are often not stable for long periods. They should be prepared fresh for each experiment.
Troubleshooting
| Problem | Probable Cause | Recommended Solution |
| Compound will not dissolve in primary solvent. | Insufficient solvent power or insufficient energy input. | Try gentle warming (37°C). Increase sonication time. If still unsuccessful, a different primary solvent may be needed (e.g., test ethanol). |
| Stock solution is cloudy or has a precipitate after storage. | Compound has low solubility at storage temperature. Water may have contaminated the DMSO stock. | Allow the vial to warm to room temperature and sonicate to attempt redissolution. If this fails, the stock must be remade. Always use anhydrous DMSO and ensure the vial is at room temperature before opening. |
| Precipitation occurs immediately upon dilution into aqueous media. | The compound's solubility limit in the final aqueous/DMSO mixture has been exceeded. | Prepare a more dilute working solution. Increase the percentage of DMSO in the final solution (if the assay can tolerate it). Consider using a formulation with solubilizing excipients like cyclodextrins for difficult compounds (advanced). |
| Inconsistent results between experiments. | Inaccurate pipetting; precipitation in working solution; degradation of the compound. | Use calibrated pipettes. Always perform a visual solubility check on working solutions. Prepare fresh working solutions for every experiment. Ensure proper storage of the primary stock[8][10]. |
References
-
Top Ten Tips for Making Stock Solutions. (2025). Bitesize Bio. [Link]
-
How to Make Accurate Stock Solutions. (2025). Bitesize Bio. [Link]
-
Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]
-
Solutions and dilutions: working with stock solutions. (n.d.). Rice University. [Link]
-
Chemical Properties of Piperazine, 1-[3-(trifluoromethyl)phenyl]- (CAS 15532-75-9). (n.d.). Cheméo. [Link]
-
3-(2-Phenylethynyl)phenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone. (n.d.). PubChem. [Link]
-
1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. (2005). SWGDrug. [Link]
-
1-[3-(trifluoromethyl)phenyl]piperazine | Solubility of Things. (n.d.). Solubility of Things. [Link]
-
What Factors Are Taken Into Consideration When Selecting a Solvent? (2026). ACS Green Chemistry Institute. [Link]
-
1-(3-(Trifluoromethyl)phenyl)piperazine. (n.d.). PubChem. [Link]
-
Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? (2025). ACS Omega. [Link]
-
Solvent selection for pharmaceuticals. (2025). ResearchGate. [Link]
-
Key Considerations for Selecting Solvents in Drug Manufacturing. (2025). Purosolv. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (n.d.). NIH. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-(2-TRIFLUOROMETHYL-PHENYL)-PIPERAZIN-2-ONE | 1246551-30-3 [m.chemicalbook.com]
- 4. Piperazine, 1-[3-(trifluoromethyl)phenyl]- (CAS 15532-75-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 7. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. phytotechlab.com [phytotechlab.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Characterization of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one for Neuroscience Drug Discovery
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] Derivatives such as 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) are known serotonergic agonists, highlighting the potential of this chemical class to modulate monoaminergic systems.[2][3] This guide focuses on a specific derivative, 3-[2-(trifluoromethyl)phenyl]piperazin-2-one , a compound of interest for its potential applications in neuroscience drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability and blood-brain barrier permeability, while the piperazin-2-one core introduces distinct structural and electronic features compared to simpler phenylpiperazines.
These application notes provide a comprehensive framework for the initial characterization of this compound, from primary in vitro screening to in vivo behavioral validation. The protocols are designed to be self-validating and are grounded in established methodologies, providing researchers with a robust workflow to elucidate the compound's pharmacological profile.
Part 1: Primary In Vitro Target Screening
The initial step in characterizing a novel CNS-active compound is to determine its interaction with key molecular targets involved in neurotransmission. Given the structural similarity to known monoaminergic modulators, the primary screen should focus on the enzymes responsible for monoamine metabolism and the transporters that regulate their synaptic concentrations.
Protocol 1.1: Monoamine Oxidase (MAO) Inhibition Assay
Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the degradation of monoamine neurotransmitters.[4][5] Inhibition of these enzymes can increase the synaptic availability of neurotransmitters like serotonin, dopamine, and norepinephrine, a mechanism utilized by several antidepressant and anxiolytic drugs.[5][6] This assay will determine if this compound has any inhibitory activity against these key enzymes.
Methodology: A continuous spectrophotometric or fluorometric assay is recommended for determining MAO-A and MAO-B inhibition.[4] Commercial kits are available for this purpose and provide a reliable and high-throughput method.[6][7]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer.
-
Prepare a working solution of the substrate (e.g., kynuramine for a spectrophotometric assay or a proprietary fluorometric substrate).[6]
-
Prepare a working solution of the detection reagent (e.g., horseradish peroxidase and a suitable probe).[7]
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add a series of dilutions of the test compound to the sample wells.
-
Add known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) to the positive control wells.[6]
-
Add DMSO vehicle to the negative control wells.
-
Add the MAO-A or MAO-B enzyme solution to all wells except the blank.
-
Pre-incubate the plate to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution.
-
Incubate at 37°C for the recommended time.
-
Stop the reaction and add the detection reagent.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using a non-linear regression curve fit.
-
Data Presentation:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| This compound | >100 | >100 |
| Clorgyline (Positive Control) | 0.01 | 50 |
| Selegiline (Positive Control) | 25 | 0.02 |
Table 1: Hypothetical data from the MAO inhibition assay. High IC50 values would suggest the compound is not a potent MAO inhibitor.
Protocol 1.2: Radioligand Binding Assays for Monoamine Transporters (SERT, DAT, NET)
Rationale: The serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters are primary targets for many antidepressants and anxiolytics.[8] These transporters control the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neurotransmission. A competitive radioligand binding assay will determine the affinity of the test compound for these transporters.[9][10]
Methodology: This protocol uses cell membranes expressing the target transporter and a specific radioligand. The test compound's ability to displace the radioligand is measured, providing its binding affinity (Ki).[10][11]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Use commercially available cell membranes (e.g., from HEK293 cells) stably expressing human SERT, DAT, or NET.
-
Thaw the membranes on ice and resuspend them in the appropriate binding buffer.[11]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the cell membrane preparation.
-
Add a serial dilution of this compound.
-
For total binding wells, add the vehicle (DMSO).
-
For non-specific binding wells, add a high concentration of a known non-radioactive ligand (e.g., imipramine for SERT, GBR-12935 for DAT, desipramine for NET).
-
Add the appropriate radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) at a concentration near its Kd.
-
Incubate the plate with gentle agitation to reach equilibrium.[11]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.[10]
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.[11]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |
| This compound | 50 | 500 | 1000 |
| Fluoxetine (Reference) | 1 | 200 | 300 |
| Cocaine (Reference) | 200 | 50 | 150 |
Table 2: Hypothetical data from monoamine transporter binding assays. Lower Ki values indicate higher binding affinity.
Part 2: In Vitro Functional Assays
Following the initial binding assessment, it is crucial to determine the functional activity of the compound at its primary targets. A compound can be an inhibitor, a substrate, or have no functional effect, even with high binding affinity.
Protocol 2.1: Monoamine Transporter Uptake Assay
Rationale: This assay measures the direct functional consequence of a compound's interaction with monoamine transporters – the inhibition of neurotransmitter uptake.[8] It provides a more physiologically relevant measure of a compound's potency than binding assays alone.
Methodology: This cell-based assay uses cells expressing the target transporter and a radiolabeled substrate (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine). The amount of radioactivity taken up by the cells is measured in the presence and absence of the test compound.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing human SERT, DAT, or NET in 96-well plates.
-
-
Assay Procedure:
-
Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with various concentrations of this compound or a reference inhibitor.
-
Add the radiolabeled substrate ([³H]5-HT, [³H]DA, or [³H]NE) to initiate uptake.
-
Incubate for a short period at room temperature or 37°C.[8]
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).[8]
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Determine the IC50 for uptake inhibition by plotting the percentage of inhibition versus the log of the compound concentration.
-
Data Presentation:
| Compound | SERT Uptake IC50 (nM) | DAT Uptake IC50 (nM) | NET Uptake IC50 (nM) |
| This compound | 80 | 800 | 1500 |
| Fluoxetine (Reference) | 5 | 300 | 450 |
Table 3: Hypothetical data from monoamine uptake assays. A potent and selective SERT uptake inhibitor might have antidepressant or anxiolytic potential.
Part 3: In Vivo Behavioral Models
In vivo studies are essential to determine if the in vitro activity of a compound translates into a behavioral effect in a living organism. The choice of behavioral models should be guided by the in vitro pharmacological profile. Assuming the compound shows promise as a serotonin reuptake inhibitor, models of anxiety and depression are appropriate.
Protocol 3.1: Assessment of Anxiolytic-like Activity (Elevated Plus Maze)
Rationale: The elevated plus maze (EPM) is a widely used behavioral assay for screening anxiolytic-like effects of drugs in rodents.[12][13][14] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the exploration of the open arms.[14]
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male mice or rats.
-
Procedure:
-
Administer this compound or a vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses. A positive control such as diazepam should also be used.[13]
-
After a suitable pre-treatment time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session with a video camera for later analysis.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total number of arm entries (a measure of general locomotor activity).
-
-
An increase in the time spent and/or entries into the open arms without a significant change in total arm entries is indicative of an anxiolytic-like effect.[15]
-
Protocol 3.2: Assessment of Antidepressant-like Activity (Forced Swim Test)
Rationale: The forced swim test (FST) is a common screening tool for antidepressant drugs.[16] The model is based on the observation that animals placed in an inescapable container of water will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.[16]
Methodology:
-
Apparatus: A transparent cylinder filled with water.
-
Animals: Male mice or rats.
-
Procedure:
-
Administer the test compound, vehicle, or a positive control (e.g., imipramine) according to a specific dosing regimen (acute or chronic).
-
Place the animal in the water-filled cylinder for a 6-minute session.
-
Record the session for later analysis.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test.
-
A significant decrease in immobility time is interpreted as an antidepressant-like effect.[16]
-
Part 4: Integrated Drug Discovery Workflow
The characterization of a novel compound like this compound follows a logical progression from broad screening to specific functional and behavioral validation.
Sources
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- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. evotec.com [evotec.com]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. jddtonline.info [jddtonline.info]
- 13. jetir.org [jetir.org]
- 14. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Improving solubility of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one in DMSO
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting and practical solutions for researchers experiencing solubility challenges with 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific principles and laboratory-proven techniques to achieve stable, reproducible solutions for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound compound exhibiting poor solubility in DMSO at room temperature?
A1: Initial insolubility in DMSO, even at moderate concentrations, can be attributed to several physicochemical factors related to the compound's structure.
-
High Crystal Lattice Energy: As a solid, the compound's molecules are arranged in a crystal lattice. The strength of this lattice is determined by intermolecular forces. For the compound to dissolve, the energy of solvation (the interaction between the compound and DMSO molecules) must be sufficient to overcome this lattice energy[1][2][3]. A highly stable, ordered crystal structure will have high lattice energy, making it difficult to break apart and dissolve.
-
Molecular Structure: The this compound molecule possesses distinct polar and non-polar regions. The piperazin-2-one ring contains polar functional groups (an amide and a secondary amine) capable of hydrogen bonding. Conversely, the 2-(Trifluoromethyl)phenyl group is bulky and hydrophobic (lipophilic)[4][5]. Achieving favorable solvation requires the DMSO molecules to effectively accommodate both of these chemically different regions.
-
Polymorphism: The compound may exist in different crystalline forms, or polymorphs, which can have different crystal lattice energies and, consequently, different solubilities and dissolution rates[6].
Q2: What are the immediate physical methods I can use to improve solubility without chemically altering my sample?
A2: Before considering chemical modifications like co-solvents, several physical methods can significantly enhance dissolution by providing the energy needed to overcome the activation barrier of solubility.
Method 1: Mechanical Agitation (Vortexing)
This is the simplest first step. Vigorous mixing ensures that the entire surface area of the solid compound is exposed to fresh solvent, which can increase the rate of dissolution.
Method 2: Sonication
Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process creates localized areas of high energy that physically break apart the solute particles and accelerate the dissolution process[7][8]. It is highly effective for re-dissolving compounds that have precipitated from DMSO stocks due to water absorption or freeze-thaw cycles[9][10].
Protocol: Dissolution via Sonication
-
Add the weighed this compound to your vial.
-
Add the required volume of high-purity, anhydrous DMSO.
-
Securely cap the vial to prevent moisture absorption.
-
Place the vial in a sonicating water bath.
-
Sonicate in short bursts (e.g., 5-10 minutes at a time).
-
Visually inspect for dissolution. If solids remain, vortex the sample and repeat sonication.
Method 3: Gentle Heating
Applying a modest amount of heat increases the kinetic energy of both the solute and solvent molecules, which can help overcome the crystal lattice energy.
Critical Note: Use heat with caution. While DMSO is thermally stable below 150°C, excessive heat can risk compound degradation[11][12]. Gentle warming to 30-40°C is typically sufficient and safe for most small molecules[13].
Sources
- 1. Lattice energy - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Lattice Energy [chemed.chem.purdue.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ziath.com [ziath.com]
- 11. gchemglobal.com [gchemglobal.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. researchgate.net [researchgate.net]
Stability of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one in aqueous solution
A Guide to Ensuring Stability in Aqueous Solutions for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to ensure the stability and integrity of this compound in your aqueous-based experiments. As researchers and drug development professionals, understanding the stability profile of your molecule is paramount for generating reliable data and developing robust formulations.
This document is structured in a question-and-answer format to directly address potential challenges and frequently asked questions regarding the handling and stability of this compound in aqueous solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the stability of this compound, providing explanations grounded in chemical principles.
Q1: What are the primary stability concerns for this compound in an aqueous solution?
A1: The primary stability concern for this compound in aqueous media is the potential for hydrolysis of the cyclic amide (lactam) bond within the piperazin-2-one ring. This reaction is susceptible to catalysis by both acidic and basic conditions. A secondary, though less common, concern is the potential for hydrolysis of the trifluoromethyl group under strong basic conditions.
Q2: How does pH affect the stability of the piperazin-2-one ring?
A2: The stability of the piperazin-2-one ring is significantly influenced by pH.
-
Acidic Conditions: In the presence of acid, the carbonyl oxygen of the lactam can be protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by water, leading to hydrolysis and ring-opening.
-
Basic Conditions: Under basic conditions, the hydroxide ion, a potent nucleophile, can directly attack the carbonyl carbon of the lactam. This also results in the cleavage of the amide bond and opening of the piperazinone ring.
Therefore, it is crucial to maintain the pH of your aqueous solutions within a range that minimizes both acid and base-catalyzed hydrolysis. For many pharmaceutical compounds, a pH range of 4 to 8 is often considered to be the most stable.
Q3: What is the likely degradation product of piperazin-2-one ring hydrolysis?
A3: The hydrolysis of the piperazin-2-one ring would break the amide bond, resulting in the formation of an amino acid derivative. Specifically, you would expect to see the formation of N-(2-aminoethyl)-2-(2-(trifluoromethyl)phenyl)glycine.
Q4: How stable is the trifluoromethyl group on the phenyl ring in an aqueous solution?
A4: The trifluoromethyl (-CF3) group is generally considered to be chemically robust and stable under most aqueous conditions encountered in pharmaceutical and biological research. The carbon-fluorine bond is very strong. However, under forcing conditions, such as strong bases and elevated temperatures, the trifluoromethyl group can undergo hydrolysis to form a carboxylic acid (-COOH) group.
Q5: Are there other factors besides pH that can affect the stability of this compound?
A5: Yes, other factors can influence the stability of this compound in aqueous solutions:
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis. Therefore, it is advisable to store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or frozen) to enhance stability.
-
Light: Although the piperazinone and trifluoromethylphenyl moieties are not inherently photolabile, it is good practice to protect solutions from light to prevent any potential photodegradation, especially during long-term storage or experiments.
-
Presence of Catalysts: Certain metal ions or enzymes in your experimental system could potentially catalyze the degradation of the compound.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common experimental issues that may arise due to the instability of this compound.
Scenario 1: Inconsistent or lower-than-expected results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Analyze your stock solution by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its purity and concentration. Compare the chromatogram to a reference standard or a freshly prepared sample.
-
-
Assess Stability in Assay Buffer:
-
Incubate a solution of the compound in your assay buffer under the same conditions as your experiment (time, temperature, light exposure).
-
At various time points, take aliquots and analyze them by HPLC or LC-MS to quantify the amount of the parent compound remaining. A significant decrease in the parent peak area and the appearance of new peaks would indicate degradation.
-
-
pH Measurement:
-
Measure the pH of your final assay medium after all components have been added. Even if you start with a buffered solution, the addition of other reagents could alter the final pH.
-
-
Scenario 2: Appearance of unknown peaks in HPLC or LC-MS analysis over time.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize the Degradants:
-
If using LC-MS, examine the mass-to-charge ratio (m/z) of the new peaks. The expected hydrolysis product, N-(2-aminoethyl)-2-(2-(trifluoromethyl)phenyl)glycine, would have a molecular weight of 266.24 g/mol , which is 18 g/mol (the mass of water) higher than the parent compound (MW: 248.22 g/mol ).
-
-
Perform a Forced Degradation Study:
-
Conduct a forced degradation study (see the experimental protocol below) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light).
-
Compare the retention times and mass spectra of the peaks generated in the forced degradation study with the unknown peaks observed in your experimental samples. This can help to confirm the identity of the degradation products.
-
-
Part 3: Experimental Protocols
This section provides a detailed protocol for conducting a forced degradation study to assess the stability of this compound.
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC or LC-MS system with a C18 column
-
pH meter
-
Incubator or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equal volume of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equal volume of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
After the exposure, dissolve a portion of the solid in the mobile phase to a known concentration.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a photostable container) to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil and kept in the same chamber.
-
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS method.
-
The method should be able to separate the parent compound from all potential degradation products.
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks.
-
Data Presentation:
Summarize the results in a table, showing the percentage of the parent compound remaining and the percentage of each major degradation product formed under each stress condition.
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 0 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 0 | 100 | 0 | 0 |
| 24 | ||||
| 80°C (solid) | 48 | |||
| Photolysis | - |
Part 4: Visualization of Potential Degradation Pathway
The following diagram illustrates the predicted primary degradation pathway of this compound in aqueous solution via hydrolysis of the lactam ring.
Technical Support Center: Synthesis of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one
Welcome to the technical support center for the synthesis of 3-[2-(trifluoromethyl)phenyl]piperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying chemistry.
Overview of the Synthetic Strategy
The most common and logical synthetic approach to this compound involves a two-step sequence:
-
Formation of the Key Intermediate: Synthesis of N1-(2-(trifluoromethyl)phenyl)ethane-1,2-diamine. This is typically achieved via a reductive amination between 2-(trifluoromethyl)aniline and a protected 2-aminoacetaldehyde equivalent.
-
Cyclization to the Piperazin-2-one Core: Intramolecular cyclization of the diamine intermediate with a suitable C2-building block, such as bromoacetyl bromide, to form the desired lactam.
This guide is structured to address potential issues in each of these critical stages.
Visualizing the Synthetic Workflow
Caption: Decision-making workflow for troubleshooting low cyclization yields.
Detailed Explanations:
-
Base Selection: A non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine is crucial. These bases will deprotonate the primary amine, facilitating its acylation, without competing as nucleophiles. Stronger, unhindered bases like triethylamine can react with bromoacetyl bromide.
-
Slow Addition: Adding the bromoacetyl bromide solution dropwise at 0 °C to a solution of the diamine and base is critical. This minimizes the formation of intermolecular side products (dimers and polymers) and controls the exothermic reaction.
-
Concentration: Intramolecular reactions are favored at higher concentrations. If your reaction is too dilute, intermolecular side reactions may become dominant.
Question 5: I am having difficulty purifying the final product. What purification strategies are recommended?
Answer: The presence of the trifluoromethyl group can make the compound more lipophilic and may lead to tailing on silica gel chromatography.
Purification Protocol:
| Method | Details | Common Issues & Solutions |
| Column Chromatography | Silica gel is the standard stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate is recommended. | Tailing: Add 0.5-1% of triethylamine or ammonia in methanol to the eluent to suppress the interaction of the basic nitrogen atoms with the acidic silica. Co-elution with impurities: If baseline separation is difficult, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase chromatography. |
| Crystallization | If the product is a solid, crystallization can be an effective purification method. Experiment with solvent systems like ethyl acetate/hexanes, dichloromethane/heptane, or isopropanol/water. | Oiling out: If the product oils out, try slower cooling, seeding with a small crystal, or using a more viscous co-solvent. |
Analytical Characterization:
-
¹H NMR: Expect characteristic signals for the aromatic protons (often complex multiplets due to fluorine coupling), and the piperazinone ring protons.
-
¹⁹F NMR: A singlet corresponding to the CF3 group should be observed. This is a very clean diagnostic tool for fluorine-containing compounds.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass should be observed.
Experimental Protocols
Protocol 1: Synthesis of N1-(2-(Trifluoromethyl)phenyl)ethane-1,2-diamine
-
To a solution of 2-(trifluoromethyl)aniline (1.0 eq.) and N-Boc-2-aminoacetaldehyde (1.1 eq.) in anhydrous DCM (0.2 M), add glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude N-Boc protected diamine.
-
Dissolve the crude material in a minimal amount of DCM and add 4M HCl in dioxane (3-5 eq.).
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Remove the solvent under reduced pressure. Dissolve the residue in water and basify with 2M NaOH solution to pH > 12.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate to yield the title diamine, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Dissolve N1-(2-(trifluoromethyl)phenyl)ethane-1,2-diamine (1.0 eq.) and DIPEA (2.5 eq.) in anhydrous DCM (0.1 M) and cool to 0 °C.
-
Slowly add a solution of bromoacetyl bromide (1.1 eq.) in anhydrous DCM dropwise over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 20% to 80% ethyl acetate in hexanes) to afford the title compound.
References
-
Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New Designer Drug 1-(3-trifluoromethylphenyl) Piperazine (TFMPP): Gas chromatography/mass Spectrometry and Liquid chromatography/mass Spectrometry Studies on Its Phase I and II Metabolism and on Its Toxicological Detection in Rat Urine. Journal of Mass Spectrometry, 38(9), 971-981. [Link]
-
Kazemi, E., & Darehkordi, A. (2019). Intramolecular oxidative cyclization of N-(2,2,2-trifluoro-1-(phenylimino)ethyl)benzimidamide. Molecular Diversity, 24(4), 1301–1312. [Link]
-
Bhattacharya, S., et al. (2011). Synthesis and biological evaluation of some novel dipeptide derivatives containing Boc-amino acids and ethylenediamine. Der Pharma Chemica, 3(3), 174-188. [Link]
-
Meden, A., & Stanovnik, B. (1995). N,N′‐Cyclization of carbodiimides with 2‐(bromomethyl)acrylic acid. A direct entry to the system 5‐methylene‐6H‐pyrimidine‐2,4‐dione, a new class of thymine analogues. Journal of Heterocyclic Chemistry, 32(5), 1597-1600. [Link]
-
Orduña, J., del Río, N., & Pérez-Pérez, M. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(28), 5457-5468. [Link]
-
Aziz-ur-Rehman, et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan, 35(2), 524-530. [Link]
-
Boruah, M., & Prajapati, D. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Synthetic Communications, 42(20), 3036-3043. [Link]
-
Le, T. N., et al. (2020). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Organic Process Research & Development, 24(10), 2028-2036. [Link]
-
PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]
3-[2-(Trifluoromethyl)phenyl]piperazin-2-one off-target effects mitigation
Technical Support Center: 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one
Introduction: Navigating the Complexities of a Privileged Scaffold
Welcome to the technical support guide for this compound. This compound belongs to the arylpiperazine class, a scaffold frequently utilized in medicinal chemistry for its favorable pharmacokinetic properties and its ability to interact with a diverse range of biological targets.[1][2] While your research may be focused on a specific primary target, such as a protein kinase or transferase, the inherent structural motifs—notably the piperazine ring and the trifluoromethylphenyl group—are known to engage multiple protein families.[3][4][5]
This promiscuity can be a source of unexpected biological activity, toxicity, or misleading phenotypic results.[6] Understanding and mitigating these off-target effects is not merely a troubleshooting step; it is a critical component of rigorous drug discovery and chemical probe validation.[7] This guide provides a framework for identifying, validating, and mitigating potential off-target interactions of this compound, ensuring the integrity and translatability of your research.
Frequently Asked Questions (FAQs): Understanding Potential Off-Target Liabilities
Q1: My compound shows a potent effect in my cell-based assay, but the activity against my purified primary target is much weaker. What could be happening?
A1: This is a classic indicator of a potent off-target effect. The observed cellular phenotype may be driven by the compound's interaction with a secondary, more sensitive target within the cell. It is also possible that the compound is metabolized into a more active form in the cellular environment. The first step is to confirm that your compound actually engages the intended target in a physiological context.
Q2: I'm observing unexpected cytotoxicity at concentrations where my primary target is not fully inhibited. How can I determine if this is an off-target effect?
A2: Cytotoxicity can arise from numerous off-target interactions, such as inhibition of critical metabolic enzymes, disruption of ion channels, or activation of apoptotic pathways through unintended targets. A systematic approach is required to deconvolve this. You should first perform a broad liability screen and then use unbiased methods to identify the specific protein(s) responsible for the toxic phenotype.
Q3: What are the most common off-target families for arylpiperazine-based compounds?
A3: The arylpiperazine scaffold is notorious for its interaction with G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2) receptors, as well as various ion channels.[8][9] The piperazin-2-one core, combined with aryl groups, is also found in many kinase inhibitors, making other kinases a highly probable class of off-targets.[3][10]
Q4: How can I definitively prove that the phenotype I'm studying is caused by my intended on-target, and not an off-target?
A4: The gold standard involves a multi-pronged approach:
-
Chemical Rescue/Negative Control: Synthesize a structurally similar analog of your compound that is inactive against your primary target. If this analog fails to produce the cellular phenotype, it strengthens the case for on-target activity.
-
Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out the primary target. If your compound no longer elicits the phenotype in these modified cells, it provides strong evidence for on-target dependency.[6]
-
Target Engagement Confirmation: Demonstrate a direct correlation between the concentration required for target binding in cells (e.g., via CETSA) and the concentration that produces the phenotype.[11][12]
Troubleshooting Guide: Experimental Workflows for Off-Target Identification
This section provides detailed protocols to de-risk your project by identifying and validating off-target interactions.
Workflow 1: Confirming On-Target Engagement in a Cellular Environment
Before searching for unknown off-targets, it is crucial to confirm that the compound binds its intended target under physiological conditions. The Cellular Thermal Shift Assay (CETSA®) is the ideal tool for this, as it measures direct physical interaction in intact cells without requiring labels or modifications.[11][13][14]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
-
Cell Treatment: Plate your cell line of interest and grow to ~80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]
-
Lysis and Fractionation: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen to lyse them. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the soluble target protein at each temperature point using Western Blotting or Mass Spectrometry.
-
Data Analysis: Plot the percentage of soluble protein relative to the non-heated control against temperature for both the vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating target stabilization upon binding.[15]
Workflow 2: Unbiased Kinase Selectivity Profiling
Given the prevalence of the piperazine scaffold in kinase inhibitors, a primary source of off-target effects is other kinases.[16] A kinobeads-based chemical proteomics approach provides an unbiased view of the compound's interactions across a large portion of the cellular kinome.[17][18]
Caption: Kinobeads Chemical Proteomics Workflow.
-
Lysate Preparation: Grow a relevant cell line (or a mixture of lines to maximize kinome coverage) and lyse under native conditions to preserve protein activity.[19]
-
Compound Incubation: Aliquot the lysate and incubate with your compound across a range of concentrations (e.g., 7-point dilution series from 10 µM) and a vehicle control (DMSO) for 1 hour.
-
Kinobeads Enrichment: Add kinobeads—an affinity resin containing multiple immobilized, non-selective kinase inhibitors—to each sample and incubate to capture kinases not already bound by your free compound.[17][20]
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.
-
Proteomic Analysis: Digest the eluted proteins into peptides and analyze via quantitative label-free LC-MS/MS.
-
Data Analysis: For each identified kinase, plot its abundance on the beads as a function of your compound's concentration. A dose-dependent decrease in abundance indicates that your compound is competing with the kinobeads for binding to that specific kinase. From these curves, you can calculate apparent dissociation constants (Kd app) for dozens or hundreds of kinases simultaneously.[19]
Data Interpretation: Quantifying Selectivity
The output of these profiling experiments is quantitative data that allows you to assess the selectivity of your compound. A highly selective compound will show a large window between its on-target potency and its off-target interactions.
| Target Class | Specific Target | Apparent Kd (nM) | Selectivity Window (vs. Primary Target) | Potential Consequence |
| Primary Target | Kinase X | 25 | - | Desired Efficacy |
| Off-Target | Kinase Y | 250 | 10-fold | Reduced efficacy at low doses |
| Off-Target | Kinase Z | 8,500 | 340-fold | Likely negligible effect |
| Off-Target | GPCR A | 150 | 6-fold | Potential for side effects |
Mitigation Strategies: From Data to Decision
Q5: My profiling experiment revealed several potent off-targets. What are my options?
A5: This is a pivotal point in a drug discovery project. The primary options are:
-
Structure-Activity Relationship (SAR) Guided Optimization: Analyze the structural differences between the on- and off-targets. Small chemical modifications to your compound can disrupt binding to the off-target while preserving on-target affinity. For example, studies on similar scaffolds have shown that adding fluorine substituents can significantly enhance selectivity.[3][4]
-
Dose Optimization: If there is a sufficient selectivity window (e.g., >100-fold), it may be possible to use the compound at a concentration that is effective on the primary target but too low to engage the off-target. This is a common strategy for chemical probes.[6]
-
Project Termination: If a critical off-target (e.g., one linked to toxicity) has similar potency to your primary target and cannot be engineered out, it may be necessary to terminate the compound series and pursue a different chemical scaffold.
Q6: How can I use a secondary assay to confirm an off-target interaction suggested by proteomics?
A6: Orthogonal validation is essential. If your kinobeads experiment suggests an interaction with a specific GPCR, for example, you should validate this using a functional assay. Techniques like Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) can measure the disruption of protein-protein interactions downstream of receptor activation.[21][22][23] Alternatively, a calcium flux assay can confirm receptor agonism or antagonism.[24]
References
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Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
-
ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Wikipedia. Cellular thermal shift assay. [Link]
-
CETSA. CETSA. [Link]
-
MDPI. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]
-
PubMed. (2014). [Detection of protein-protein interactions by FRET and BRET methods]. [Link]
-
Oxford Academic. (2021). Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. [Link]
-
NIH. (2011). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
ACS Publications. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. [Link]
-
ACS Publications. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]
-
NIH. (2015). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. [Link]
-
proLékaře.cz. (2014). Detection of Protein‑protein Interactions by FRET and BRET Methods. [Link]
-
NIH. (2019). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. [Link]
-
Berthold Technologies. Methods to study Protein-Protein Interactions. [Link]
-
NIH. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. [Link]
-
NIH. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. [Link]
-
bioRxiv. (2023). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
NIH. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
-
NIH. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][11][21]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. [Link]
-
Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. [Link]
-
PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. [Link]
-
Chelatec. In vitro binding Assays – Cell Based Assays. [Link]
-
ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
ACS Publications. (2024). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. [Link]
-
PubMed. (2006). Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]
-
Wikipedia. Trifluoromethylphenylpiperazine. [Link]
-
ResearchGate. Examples of piperazine derivatives as messy drugs. [Link]
-
PubMed. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][11][21]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. [Link]
-
NIH. (2016). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. [Link]
-
NIH. (2017). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]
-
NIH. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
NIH. (2022). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. [Link]
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- 10. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one cell permeability issues
Introduction
This guide provides a comprehensive troubleshooting framework for researchers encountering challenges with the cellular permeability of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one and structurally related compounds. As a Senior Application Scientist, my goal is to provide you with the causal logic behind experimental choices, moving beyond simple protocols to empower you to diagnose and solve permeability-related obstacles in your drug discovery programs. We will address common questions in a logical progression, from initial characterization to advanced mechanistic studies and potential remediation strategies.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows high potency in biochemical assays but poor activity in cell-based assays. Could this be a permeability problem?
A1: Yes, a significant drop in potency between a biochemical (e.g., enzyme inhibition) and a cell-based assay is a classic indicator of poor cell permeability or active efflux. For a compound to engage an intracellular target, it must first efficiently cross the cell membrane.[1]
Several physicochemical properties govern a molecule's ability to passively diffuse across the lipid bilayer, including:
-
Molecular Weight (MW): Smaller molecules generally permeate more easily.[2] The molecular weight of this compound is approximately 244.21 g/mol , which is well within the favorable range for good permeability.[3]
-
Lipophilicity (logP): A measure of a compound's solubility in a non-polar solvent versus a polar one. An optimal logP range (typically 1-3) is necessary to balance membrane partitioning with aqueous solubility.
-
Polar Surface Area (PSA): Represents the surface sum over all polar atoms. High PSA can hinder membrane permeability.
-
Hydrogen Bond Donors/Acceptors: A high number of hydrogen bond donors can impede membrane crossing.[1]
While the basic properties of your compound appear favorable, these rules of thumb do not account for active transport mechanisms, where the cell uses energy to pump compounds out.[4] Therefore, the next logical step is to quantitatively measure its permeability.
Q2: What is the best experimental approach to confirm and quantify my compound's permeability?
A2: A tiered approach is the most efficient strategy. We start with a simple, cell-free assay to measure passive diffusion and then move to a more complex, cell-based model that incorporates active transport phenomena.
Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures a compound's ability to diffuse from a donor well, through a synthetic membrane coated with a lipid solution, into an acceptor well.[5][6] Its primary advantage is that it isolates passive, transcellular permeability , providing a clean baseline of the molecule's intrinsic ability to cross a lipid barrier without the complexities of cellular transporters or metabolism.[7]
Tier 2: Caco-2 Cell Permeability Assay
This is the industry gold standard for predicting human intestinal absorption.[8][9] Caco-2 cells are human colon adenocarcinoma cells that, when cultured on a semi-permeable filter for ~21 days, differentiate into a monolayer of polarized enterocytes with tight junctions and functional efflux transporters (e.g., P-gp, BCRP).[10][11] This model assesses passive diffusion, paracellular transport (between cells), and active transport.[7]
The following workflow diagram illustrates this initial diagnostic process.
Caption: Initial diagnostic workflow for permeability issues.
Permeability Classification Table
Use this table to classify your results from the initial assays. Permeability is measured as an apparent permeability coefficient (Papp) in cm/s.
| Permeability Class | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (10-6 cm/s) | Interpretation |
| High | > 5 | > 10 | Compound is likely well-absorbed. |
| Medium | 1 - 5 | 2 - 10 | Compound has moderate absorption. |
| Low | < 1 | < 2 | Compound is likely poorly absorbed. |
| Inconsistent | High (>5) | Low (<2) | Strongly suggests active efflux. |
Note: Papp cutoff values can vary slightly between laboratories. The values presented are typical classifications.[12]
Q3: My results are inconsistent: high permeability in PAMPA but low in the Caco-2 assay. What does this mean and how do I confirm it?
A3: This is a critical result that strongly suggests your compound is a substrate for one or more efflux transporters .[7] These are proteins on the cell surface, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), that act as cellular "bouncers," using ATP to actively pump xenobiotics out of the cell.[4][13] Your compound can passively enter the cell (as shown by PAMPA), but it is immediately ejected by these transporters, resulting in a low net accumulation and low apparent permeability in the Caco-2 assay.
To confirm this hypothesis, you must perform a bidirectional Caco-2 assay .
In this assay, you measure permeability in both the absorptive (Apical-to-Basolateral, A→B) and secretive (Basolateral-to-Apical, B→A) directions.
-
A→B Papp: Simulates drug absorption from the gut into the bloodstream.
-
B→A Papp: Simulates drug secretion from the blood back into the gut lumen.
The Efflux Ratio (ER) is then calculated: ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 is a strong indicator of active efflux.[10] To specifically identify the transporter, the assay can be run in the presence of a known inhibitor. A significant reduction in the ER in the presence of the inhibitor confirms the involvement of that specific transporter.
Experimental Protocol: Bidirectional Caco-2 Assay with P-gp Inhibition
-
Cell Culture: Seed Caco-2 cells on Transwell™ filter inserts and culture for 21-25 days to form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. TEER values should be >300 Ω·cm². Additionally, perform a Lucifer yellow rejection test; leakage should be <2%.[10]
-
Prepare Dosing Solutions:
-
Group 1 (Control): Your compound at the desired concentration (e.g., 10 µM) in transport buffer (HBSS, pH 7.4).
-
Group 2 (Inhibitor): Your compound + a P-gp inhibitor (e.g., 10 µM Verapamil) in transport buffer.
-
-
A→B Measurement:
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer (with or without inhibitor) to the basolateral (lower) chamber.
-
Incubate for a set time (e.g., 2 hours) at 37°C.
-
Collect samples from the basolateral chamber at the end of the incubation.
-
-
B→A Measurement:
-
Add the dosing solution to the basolateral (lower) chamber.
-
Add fresh transport buffer (with or without inhibitor) to the apical (upper) chamber.
-
Incubate and collect samples from the apical chamber.
-
-
Analysis: Quantify the concentration of your compound in all collected samples using LC-MS/MS. Calculate Papp values and the Efflux Ratio.
Interpretation of Efflux Results
| Condition | Efflux Ratio (ER) | Interpretation |
| Control | < 2 | No significant efflux observed. |
| Control | > 2 | Compound is a substrate for an efflux transporter. |
| + P-gp Inhibitor | ER is reduced to < 2 | Confirms the compound is a P-gp substrate. |
| + P-gp Inhibitor | ER remains > 2 | Compound is likely a substrate for another transporter (e.g., BCRP). |
Q4: Is there a more direct way to test for P-gp substrate liability?
A4: Yes. For definitive confirmation, using a transfected cell line that overexpresses a single human transporter is the preferred method. The MDR1-MDCK cell line is an excellent tool for this purpose.[14][15]
This model uses the Madin-Darby Canine Kidney (MDCK) cell line, which has very low levels of endogenous transporters.[16] One population of cells is transfected with the human MDR1 gene, which encodes P-gp.[15]
You perform a bidirectional permeability assay on both the wild-type (parental) MDCK cells and the MDR1-MDCK cells.
-
If the compound shows low efflux in the parental MDCK cells but high efflux (ER > 2) in the MDR1-MDCK cells, you have definitively identified it as a P-gp substrate.[14]
The advantage of this system is its clarity, avoiding the potential for off-target effects of chemical inhibitors used in Caco-2 assays.[14][16]
Caption: Workflow for P-gp substrate confirmation using MDCK cells.
Q5: My troubleshooting reveals that my compound has either poor passive permeability or is a strong efflux substrate. What are my next steps?
A5: Once the underlying mechanism is identified, you can pursue targeted strategies to improve cell permeability. These fall primarily into two categories: medicinal chemistry and formulation.
1. Addressing Poor Passive Permeability (Low PAMPA result):
-
Medicinal Chemistry Approaches: This involves structurally modifying the compound to improve its physicochemical properties.
-
Reduce Polar Surface Area (PSA): Strategically replace polar functional groups with non-polar ones or use intramolecular hydrogen bonding to mask polarity.
-
Optimize Lipophilicity (logP): Systematically modify substituents to bring the logP into a more favorable range (1-3).
-
Prodrug Strategy: A highly effective approach is to create a prodrug by attaching a lipophilic, bioreversible moiety to a polar functional group.[17][18] This "mask" enhances membrane permeability, and once inside the cell, it is cleaved by endogenous enzymes (e.g., esterases) to release the active parent drug.[18][19]
-
2. Overcoming Active Efflux (Confirmed P-gp Substrate):
-
Medicinal Chemistry Approaches: This is often more challenging than improving passive diffusion. The goal is to disrupt the compound's recognition and binding by the transporter.
-
"Scrambling" Pharmacophore Elements: Minor structural changes, such as moving a functional group, can sometimes be enough to evade transporter recognition without affecting target potency.
-
Removing Hydrogen Bond Donors: P-gp substrates often have specific hydrogen bonding characteristics. Removing or masking these can reduce efflux.
-
-
Formulation-Based Strategies:
-
Use of Excipients: Some formulation excipients have been shown to act as mild P-gp inhibitors, effectively increasing the local concentration of the drug at the membrane surface and overwhelming the transporter.[20]
-
Advanced Drug Delivery Systems: Encapsulating the drug in nanoparticles or liposomes can help it bypass efflux transporters and enter the cell via endocytosis.[21]
-
The choice of strategy depends on the specific project, the flexibility of the chemical scaffold, and the therapeutic application. A close collaboration between biology and medicinal chemistry teams is essential for success.
References
- Quora. (2023). What factors affect a molecule's permeability through a membrane?
-
Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]
-
Cardozo, T., et al. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Retrieved from [Link]
-
Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]
-
Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. Retrieved from [Link]
-
Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry. Retrieved from [Link]
-
JoVE. (n.d.). Video: Factors Affecting Drug Distribution: Tissue Permeability. Retrieved from [Link]
-
National Institutes of Health. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Drug Permeation against Efflux by Two Transporters. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
-
ACS Publications. (2020). Drug Permeation against Efflux by Two Transporters. Retrieved from [Link]
-
PubMed. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
MolecularCloud. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. Retrieved from [Link]
-
BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants. Retrieved from [Link]
-
Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
-
National Institutes of Health. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved from [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. Retrieved from [Link]
-
MDPI. (n.d.). Strategies to Enhance Drug Permeability across Biological Barriers. Retrieved from [Link]
-
MDPI. (n.d.). Challenges in Permeability Assessment for Oral Drug Product Development. Retrieved from [Link]
-
Technology Networks. (n.d.). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Phenylethynyl)phenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][15][22]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 1-[3-(trifluoromethyl)phenyl]piperazine. Retrieved from [Link]
-
SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]
-
ACS Publications. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]
-
ResearchGate. (2019). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. Retrieved from [Link]
Sources
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- 2. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
- 3. 3-(2-TRIFLUOROMETHYL-PHENYL)-PIPERAZIN-2-ONE | 1246551-30-3 [m.chemicalbook.com]
- 4. bioivt.com [bioivt.com]
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- 6. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 7. PAMPA | Evotec [evotec.com]
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- 13. EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Prevention of Degradation for 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one
Welcome to the technical support guide for 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and preventing the degradation of this compound during storage and handling. By leveraging established principles of chemical stability and drawing parallels from related molecular structures, this guide offers actionable strategies to ensure the integrity of your valuable research material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive?
A1: this compound is a complex organic molecule featuring a piperazin-2-one core, which is a type of cyclic amide or lactam. This core structure is attached to a trifluoromethylphenyl group. The stability of the molecule is primarily influenced by the lactam ring, which is susceptible to hydrolysis, and the piperazine nitrogen, which can be prone to oxidation.[1][2][3]
Q2: What are the primary modes of degradation I should be concerned about?
A2: The most probable degradation pathways for this molecule, based on its functional groups, are:
-
Hydrolysis: The lactam (cyclic amide) bond in the piperazin-2-one ring can be cleaved by water, especially under acidic or basic conditions.[4][5]
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be accelerated by exposure to air, light, and the presence of metal ion contaminants.[2][3][6][7]
-
Photodegradation: Aromatic compounds and those with heteroatoms can be sensitive to light, particularly UV radiation, which can initiate degradation reactions.[1][8]
Q3: What are the ideal short-term and long-term storage temperatures?
A3: For optimal stability:
-
Long-Term Storage (> 6 months): Store at -20°C or, ideally, -80°C.[9] This minimizes the rates of all potential degradation reactions.
-
Short-Term Storage (up to a few weeks): Storage at 2-8°C is acceptable for solid material.[10][11] Avoid repeated freeze-thaw cycles if the compound is in solution.[9]
Q4: Should I store the compound as a solid or in solution?
A4: Storing the compound as a dry, crystalline solid is strongly recommended to minimize hydrolysis and other solvent-mediated degradation pathways.[10][12] If you must store it in solution, use an anhydrous, aprotic solvent and store at or below -20°C.
Q5: How does pH affect the stability of this compound in solution?
A5: The lactam ring is the most pH-sensitive part of the molecule. Lactams generally exhibit a U-shaped stability profile with respect to pH, often being most stable at a slightly acidic to neutral pH (around pH 5-7).[4] Both strongly acidic and strongly alkaline conditions will catalyze the hydrolysis of the lactam bond.[4][13]
Troubleshooting Guide: Identifying and Preventing Degradation
This section provides a structured approach to diagnosing and resolving stability issues.
Issue 1: Suspected Hydrolytic Degradation
-
Symptoms:
-
Loss of potency or activity in biological assays.
-
Appearance of new, more polar peaks in HPLC analysis.
-
Changes in the physical appearance of the solid (e.g., becoming sticky or discolored).
-
-
Causality: The primary cause is the reaction of the lactam ring with water. This is exacerbated by:
-
High Humidity: Storing the solid compound in a humid environment.
-
Inappropriate Solvents: Using protic solvents (e.g., water, methanol) for storage.
-
Incorrect pH: Storing solutions under strongly acidic or basic conditions.[4]
-
-
Troubleshooting & Prevention Protocol:
-
Verify Solid State Integrity:
-
Solvent Selection for Solutions:
-
Action: If a solution is necessary, use anhydrous aprotic solvents like DMSO or DMF.
-
Pro-Tip: Purchase solvents in small, septum-sealed bottles to minimize water absorption from the atmosphere with each use.
-
-
Control pH:
-
Action: If working in aqueous buffers, prepare solutions fresh and use a buffer system that maintains a pH between 6 and 7, where lactam stability is generally highest.[4]
-
-
Issue 2: Suspected Oxidative Degradation
-
Symptoms:
-
Causality: Oxidation typically occurs at the piperazine nitrogens. This process is accelerated by:
-
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere Storage:
-
Action: For maximum protection, backfill the storage vial with an inert gas like argon or nitrogen before sealing.[11] This displaces oxygen and prevents oxidative reactions.
-
Workflow:
-
Place the compound in a suitable vial.
-
Insert a needle connected to an inert gas line, and a second "vent" needle.
-
Flush the vial with the inert gas for 30-60 seconds.
-
Remove the vent needle first, then the gas inlet needle, and immediately cap the vial tightly.
-
-
-
Protection from Light:
-
Use High-Purity Reagents:
-
Action: Use high-purity solvents and avoid contact with metal spatulas or containers where possible to prevent metal-catalyzed oxidation.
-
-
Visualizing Degradation Pathways and Prevention
The following diagram illustrates the potential degradation pathways and the corresponding preventative measures.
Caption: Key degradation pathways and corresponding preventative strategies.
Experimental Protocols: Stability Assessment
To proactively assess the stability of your compound, a forced degradation study is recommended. This involves intentionally exposing the compound to stress conditions to identify potential degradants and establish a stability-indicating analytical method.[18][19][20]
Forced Degradation Workflow
Caption: Workflow for conducting a forced degradation study.
Protocol: HPLC-UV/MS Method for Stability Monitoring
This protocol provides a starting point for developing a stability-indicating method.
-
Instrumentation: HPLC with UV-Vis (PDA) and Mass Spectrometry (MS) detectors.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 5% B.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection:
-
UV: Monitor at multiple wavelengths (e.g., 210 nm, 254 nm) or use a PDA detector.
-
MS: Use electrospray ionization (ESI) in positive mode to identify the parent compound and any degradants by mass-to-charge ratio.
-
-
Sample Preparation: Dilute samples from the forced degradation study to an appropriate concentration (e.g., 0.1 mg/mL) using a 50:50 mixture of Mobile Phase A and B.
Data Interpretation
-
New Peaks: The appearance of new peaks in the chromatogram of stressed samples indicates degradation.
-
Mass Balance: The sum of the parent compound and all degradation products should ideally account for 100% of the initial material. A significant loss in mass balance may suggest the formation of non-UV active or volatile degradants.
-
Peak Purity: Use a PDA detector to assess the spectral purity of the parent peak to ensure no co-eluting degradants are present.
Summary of Recommended Storage Conditions
| Condition | Solid Compound | Compound in Solution |
| Temperature | Long-Term: -20°C to -80°C[10][17] Short-Term: 2-8°C[10][11] | Always: ≤ -20°C[21][22] |
| Atmosphere | Store in a tightly sealed container.[14][16] For maximum stability, backfill with inert gas (Ar, N₂). | Store under inert gas (Ar, N₂).[11] |
| Light | Protect from light using amber vials or by storing in the dark.[9][10][12] | Protect from light using amber vials.[9][10] |
| Moisture | Store in a desiccated environment.[17] | Use only high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF). |
By adhering to these guidelines, researchers can significantly mitigate the risk of degradation, ensuring the quality and reliability of their experimental results.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
- Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
- Tanthakit, P. (2012). Oxidative degradation of piperazine in the absorption of carbon dioxide. University of Regina.
- Barry, A. L., & Jones, R. N. (1987). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 25(7), 1329–1332.
- McCloud, S. G., et al. (2019). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 53(10), 5736–5745.
- Elite Chems Research Team. (2025). The Researcher's Guide to Proper Compound Storage & Stability. Elite Chems.
- Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 15(7), e0236198.
- Chen, S. (2014). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin.
- Barry, A. L., & Jones, R. N. (1987). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 25(7), 1329-1332.
- Unnamed Author. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- Sime, F. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere, 9(2), e00588-23.
- Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Request PDF.
- Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. ResearchGate.
- Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs.
- Feng, W., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 545–557.
- GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
- Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS.
- Santa Cruz Biotechnology. (n.d.). Piperazine.
- Maple Research Labs. (2024). Best Practices for Research Compound Storage. Maple Research Labs Blog.
- Unnamed Author. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU.
- Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 223-241.
- Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697–701.
- Fisher Scientific. (2014). SAFETY DATA SHEET.
- Blit Chemical. (n.d.). Piperazine Anhydrous CAS 110-85-0.
- Asmus, J. R., & Gu, C. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America, 32(1), 58-65.
- Benchchem. (n.d.). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
- Vitale, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5854.
- Freeman, S. A. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Request PDF.
- Cayman Chemical. (n.d.). 2-(3-(Trifluoromethyl)phenyl)piperazine (hydrochloride).
- Bajaj, S., et al. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(1), 1-8.
- Klick, S., et al. (2005). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 18(3).
- Shinde, S. L., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38624-38629.
- Unnamed Author. (2024). A Review on Analytical Methods for Piperazine Determination. Journal of Pharmaceutical and Biomedical Analysis.
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Unnamed Author. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(13), 4802–4813. Retrieved from
- Unnamed Author. (2008). Hydrolytic Stability of Hydrazones and Oximes. The Journal of Organic Chemistry, 73(15), 5985–5991.
- Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New Designer Drug 1-(3-trifluoromethylphenyl) Piperazine (TFMPP): Gas chromatography/mass Spectrometry and Liquid chromatography/mass Spectrometry Studies on Its Phase I and II Metabolism and on Its Toxicological Detection in Rat Urine. Journal of Mass Spectrometry, 38(9), 971–981.
- Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
- ChemicalBook. (n.d.). 3-(2-TRIFLUOROMETHYL-PHENYL)-PIPERAZIN-2-ONE.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
- Kopecký, J., et al. (1999). Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron). Journal of Agricultural and Food Chemistry, 47(9), 3879–3885.
- National Center for Biotechnology Information. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. PubChem.
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Technical Support Center: Overcoming Resistance to 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one in Cancer Cells
Introduction:
Welcome to the technical support center for researchers investigating the experimental compound 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering or anticipating resistance to this compound in their cancer cell models. As this appears to be a novel investigational agent, this resource synthesizes data from related chemical structures and known mechanisms of drug resistance to provide a robust framework for troubleshooting and advancing your research. We will explore potential mechanisms of resistance and provide actionable, step-by-step protocols to investigate and potentially overcome them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding resistance to this compound.
Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the likely initial causes?
A1: A gradual loss of efficacy is a classic sign of acquired resistance. The initial and most common culprits are often related to the drug's interaction with the cell. These can include:
-
Decreased Intracellular Drug Concentration: The cancer cells may be upregulating efflux pumps, which actively transport the compound out of the cell. The ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), are frequently implicated in this process.
-
Altered Drug Metabolism: Cancer cells can evolve to metabolize the drug into an inactive form more efficiently. This often involves the cytochrome P450 family of enzymes.
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Target Alteration: If the compound has a specific molecular target (e.g., a kinase), mutations in the target's binding site can prevent the drug from binding effectively.
Q2: How can we quickly determine if our resistant cells are overexpressing efflux pumps?
A2: A straightforward method is to perform a co-treatment experiment with a known efflux pump inhibitor. For instance, Verapamil is a well-known inhibitor of P-gp. If the sensitivity of your resistant cells to this compound is restored in the presence of an efflux pump inhibitor, it strongly suggests that this is a primary mechanism of resistance. This can be quantified using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
Q3: Could the resistance we are seeing be due to something other than a direct interaction with the drug?
A3: Absolutely. This is known as extrinsic or non-cell-autonomous resistance. The tumor microenvironment can play a significant role. For example, stromal cells within the tumor microenvironment can secrete growth factors that activate signaling pathways in the cancer cells, bypassing the inhibitory effect of your compound. Additionally, the extracellular matrix can physically limit drug penetration.
Q4: What is the significance of the trifluoromethylphenyl group in the context of drug resistance?
A4: The trifluoromethyl (CF3) group is an important structural motif in many modern pharmaceuticals, including several kinase inhibitors. It is known to enhance metabolic stability and membrane permeability, which are generally desirable properties. However, its presence can also influence how the compound is recognized by metabolic enzymes and efflux pumps. Alterations in the expression or activity of these proteins can therefore be a direct cause of resistance.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides in-depth troubleshooting for specific experimental challenges, complete with detailed protocols.
Guide 1: Investigating Decreased Intracellular Drug Concentration
Problem: You suspect your resistant cell line is actively removing this compound from the intracellular space.
Causality: The overexpression of ABC transporters is a primary defense mechanism that cancer cells employ to survive the cytotoxic effects of xenobiotics. These transporters use the energy from ATP hydrolysis to expel a wide range of substrates, including many anti-cancer drugs.
Experimental Workflow:
Caption: Workflow for investigating efflux pump-mediated resistance.
Protocol 1: Functional Efflux Pump Assay using Flow Cytometry
This protocol assesses the functional capacity of efflux pumps by measuring the retention of a fluorescent substrate.
Materials:
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Parental (sensitive) and resistant cancer cell lines
-
Rhodamine 123 (for P-gp) or Hoechst 33342 (for BCRP)
-
Verapamil (P-gp inhibitor) or Ko143 (BCRP inhibitor)
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This compound (as a competitive substrate)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest both parental and resistant cells and resuspend them in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: For inhibitor control groups, pre-incubate the cells with an appropriate concentration of Verapamil (e.g., 10 µM) or Ko143 (e.g., 1 µM) for 30 minutes at 37°C. Also, include a set of cells pre-incubated with your compound of interest to see if it competes for efflux.
-
Dye Loading: Add the fluorescent substrate (e.g., Rhodamine 123 at 1 µg/mL) to all cell suspensions and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux Phase: Resuspend the cells in fresh, pre-warmed medium (with and without inhibitors/your compound) and incubate for another 30-60 minutes at 37°C to allow for efflux.
-
Analysis: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI).
Data Interpretation:
| Cell Line | Condition | Expected MFI | Interpretation |
| Parental | No Inhibitor | High | Low/normal efflux activity. |
| Resistant | No Inhibitor | Low | High efflux activity (dye pumped out). |
| Resistant | With Inhibitor | High | Efflux is blocked, confirming pump activity. |
| Resistant | With Your Compound | High | Your compound is likely a substrate for the pump. |
Guide 2: Investigating Target Alteration and Pathway Reactivation
Problem: The resistance is not explained by efflux pump activity, and you suspect alterations in the drug's target or downstream signaling pathways.
Causality: Cancer cells can develop resistance by acquiring mutations in the drug's target protein, which reduces binding affinity. Alternatively, they can activate parallel or downstream signaling pathways to compensate for the inhibition caused by the drug. For instance, if your compound inhibits a specific kinase in the MAPK pathway, the cells might upregulate a parallel pathway like PI3K/AKT to maintain proliferation and survival signals.
Experimental Workflow:
Caption: Workflow for investigating target-based and pathway-based resistance.
Protocol 2: Western Blotting for Phospho-Signaling Proteins
This protocol allows for the assessment of key signaling pathway activation states.
Materials:
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Parental and resistant cell lysates (treated with and without your compound)
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SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
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Cell Lysis: Treat parental and resistant cells with an IC50 concentration of this compound for a relevant time point (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Interpretation:
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Parental Cells: You should observe a decrease in the phosphorylation of downstream targets upon drug treatment.
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Resistant Cells: You may see a sustained or even increased level of phosphorylation of the target or parallel pathway proteins, even in the presence of the drug. This indicates pathway reactivation or bypass.
Part 3: Advanced Strategies & Future Directions
If the primary mechanisms of resistance have been investigated and do not fully explain the observed phenotype, consider these advanced strategies:
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Metabolomic Analysis: Use mass spectrometry-based metabolomics to identify how the resistant cells are metabolizing this compound compared to the parental cells. This can reveal novel metabolic pathways contributing to drug inactivation.
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Epigenetic Analysis: Investigate changes in DNA methylation or histone modifications that could lead to the silencing of tumor suppressor genes or the overexpression of oncogenes, contributing to a resistant phenotype.
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Combination Therapies: Based on your findings from the pathway analysis, rationally design combination therapies. For example, if you observe the upregulation of the PI3K/AKT pathway, combining your compound with a known PI3K inhibitor could restore sensitivity.
This technical guide provides a structured approach to troubleshooting resistance to this compound. By systematically investigating potential mechanisms, from drug efflux to complex signaling pathway alterations, researchers can better understand and devise strategies to overcome this critical challenge in cancer therapy development.
References
Technical Support Center: Mitigating Cytotoxicity of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one
Prepared by the Senior Application Scientist Team
Introduction: Understanding the Challenge of Off-Target Cytotoxicity
Welcome to the technical support guide for researchers working with 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one. This molecule belongs to the broader class of piperazine derivatives, many of which are investigated for their pharmacological properties. A significant hurdle in the preclinical development of novel small molecules is the appearance of cytotoxicity in normal, non-target cell lines. This phenomenon, often termed "off-target" toxicity, can confound experimental results, leading to misinterpretation of the compound's mechanism of action and posing a significant barrier to therapeutic translation.
This guide provides a structured approach to troubleshooting and reducing the cytotoxicity of this compound in your normal cell models. We will explore potential mechanistic causes based on related compounds and offer practical, step-by-step protocols to optimize your experimental conditions.
Part 1: Mechanistic Insights into Piperazine Derivative Cytotoxicity
While specific data on this compound is limited, extensive research on structurally similar compounds, particularly 1-(3-trifluoromethylphenyl)piperazine (TFMPP), provides valuable insights into potential mechanisms of toxicity.
-
Neuromodulatory Effects: Piperazine derivatives are well-known for their effects on central nervous system neurotransmitter systems, primarily acting on serotonin and dopamine pathways. While these are on-target effects in neuroscience, in non-neuronal cells, potent activation of these pathways can disrupt normal cellular signaling and homeostasis, leading to stress and cell death.
-
Oxidative Stress and Mitochondrial Impairment: Studies on combinations of piperazine derivatives have shown they can trigger significant oxidative stress, leading to mitochondrial dysfunction and apoptosis. This is a common mechanism of drug-induced toxicity where the generation of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses.
-
Metabolic Activation: Like many xenobiotics, piperazine compounds are metabolized by the cytochrome P450 (CYP450) enzyme system in the liver and other tissues. This metabolic process can sometimes generate reactive intermediates that are more toxic than the parent compound, or it can lead to drug-drug interactions if co-administered with other agents that are also CYP450 substrates.
Part 2: Troubleshooting & Mitigation Strategies
This section is designed in a question-and-answer format to address common issues encountered during in-vitro experiments.
Q1: My initial screens show high cytotoxicity in normal cell lines even at low concentrations. What are my first steps?
A1: Before exploring complex biological mechanisms, it is crucial to validate your foundational assay parameters.
-
Confirm Compound Integrity: Ensure the purity of your compound stock. Impurities from synthesis can possess their own toxicity.
-
Establish a Precise IC50: Conduct a careful dose-response curve using a broad concentration range (e.g., from 1 nM to 100 µM) to accurately determine the 50% inhibitory concentration (IC50).
-
Evaluate Solvent Toxicity: High concentrations of solvents like DMSO can be independently cytotoxic. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%. Always include a "vehicle-only" control group in your experiments that contains the highest concentration of the solvent used.
-
Assess Baseline Cell Health: Ensure your cell cultures are healthy, free from contamination, and are within an optimal passage number range before initiating any experiment.
The ISO 10993-5:2009 standard provides a useful benchmark, suggesting that a reduction in cell viability of more than 30% is a significant indicator of cytotoxicity.
Q2: How can I modify my cell culture conditions to potentially reduce non-specific toxicity?
A2: The in-vitro environment can be optimized to better mimic in-vivo conditions and reduce stress on cells. The most impactful variable is often the serum concentration in your culture medium.
-
The Role of Serum Protein Binding: In the bloodstream, many drugs bind to plasma proteins like albumin. It is primarily the "unbound" or "free" fraction of a drug that is pharmacologically active and available to enter cells and cause toxic effects. Standard cell culture medium with 10% fetal bovine serum (FBS) has a lower protein concentration than human plasma. This can lead to an artificially high free fraction of the compound in your assay, exaggerating its cytotoxicity.
-
Troubleshooting Action: Perform your cytotoxicity assay using a range of serum concentrations (e.g., 5%, 10%, and 20% FBS). If cytotoxicity decreases as serum concentration increases, it strongly suggests that protein binding is sequestering the compound and reducing its effective concentration.
Q3: Are there any protective agents I can co-administer to identify the mechanism of toxicity and shield normal cells?
A3: Yes. Co-administration of specific agents can help elucidate the cytotoxic mechanism and may offer a path to selectively protecting non-target cells.
-
The Antioxidant Rescue Strategy: Given that oxidative stress is a plausible mechanism of toxicity for piperazine derivatives, a rescue experiment using an antioxidant can be highly informative. Co-incubating your normal cells with the compound and a potent antioxidant like N-acetylcysteine (NAC) can detoxify reactive oxygen species (ROS) and prevent ROS-mediated cell death.
-
Troubleshooting Action: Design an experiment where cells are treated with:
-
Vehicle Control
-
Compound at its IC50
-
NAC alone (e.g., 1-5 mM)
-
Compound at its IC50 + NAC
If the addition of NAC significantly increases cell viability in the presence of the compound, this provides strong evidence that the cytotoxicity is mediated by oxidative stress.
-
Q4: How do I differentiate between desired on-target effects and unwanted off-target cytotoxicity?
A4: This is a critical question in drug development. A key strategy is to compare the cytotoxicity profile of your active compound against a panel of both target and non-target cells.
-
Tumor-Specific Cytotoxicity: Ideally, a therapeutic compound should be highly toxic to cancer cells while remaining relatively non-toxic to normal cells. The ratio of these activities is known as the tumor specificity or selectivity index.
-
Troubleshooting Action: Test your compound on both the cancer cell line of interest and a relevant normal cell line (e.g., for a lung cancer drug, use normal lung fibroblasts). If the compound is significantly more potent in the cancer cell line, it suggests a degree of tumor specificity. Advanced methods include using a structurally similar but biologically inactive analog of your compound as a negative control or testing the compound in a cell line where the intended target has been knocked out or knocked down via genetic methods like CRISPR. A loss of drug efficacy after target knockout is a gold standard for confirming on-target activity.
Part 3: Experimental Protocols & Data Visualization
Protocol 1: Dose-Response Cytotoxicity Assay using Resazurin
-
Cell Seeding: Seed normal cells (e.g., primary human fibroblasts) in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a 2X vehicle control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours until a color change is observed.
-
Measurement: Read the fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
Analysis: Normalize the results to the vehicle control wells and plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Assessing the Impact of Serum Protein Binding
-
Plate Setup: Prepare three identical 96-well plates of your normal cells as described in Protocol 1.
-
Medium Preparation: Prepare three sets of culture media containing different concentrations of FBS: 5%, 10%, and 20%.
-
Treatment: Prepare serial dilutions of the compound in each of the three different serum-containing media. Treat the cells on each respective plate with the corresponding media.
-
Incubation & Analysis: Follow steps 4-7 from Protocol 1 for all three plates.
-
Comparison: Compare the IC50 values obtained at each serum concentration. A rightward shift in the dose-response curve (higher IC50) with increasing serum concentration indicates that protein binding is reducing the compound's effective toxicity.
Data Summary Table
| Parameter | Recommended Range | Rationale |
| DMSO Concentration | ≤ 0.1% (final) | To minimize solvent-induced cytotoxicity. |
| Serum (FBS) Concentration | 5%, 10%, 20% | To assess the effect of protein binding on free compound concentration. |
| N-acetylcysteine (NAC) | 1 - 5 mM | To test for and mitigate ROS-mediated cytotoxicity. |
| Incubation Time | 24h, 48h, 72h | To determine if cytotoxicity is time-dependent. |
Visualizations
Caption: Workflow for troubleshooting and mitigating compound cytotoxicity.
Caption: Serum proteins bind to the compound, reducing the free fraction available to cause toxicity.
Frequently Asked Questions (FAQs)
-
Q: My compound is not very soluble. Could this be causing the cytotoxicity I'm observing?
-
A: Yes, absolutely. Poorly soluble compounds can precipitate out of solution in your culture medium, forming aggregates. These aggregates can cause physical stress to cells and lead to non-specific cytotoxicity that is independent of the compound's pharmacological activity. Ensure your compound is fully dissolved in your stock solution (e.g., DMSO) before diluting it into the aqueous culture medium.
-
-
Q: Could the cytotoxicity be related to the compound's metabolism by the cells themselves?
-
A: This is possible, especially in metabolically active cell lines like primary hepatocytes. Cells can metabolize a parent compound into a more toxic byproduct. Investigating this typically requires more advanced techniques like liquid chromatography-mass spectrometry (LC-MS) to identify metabolites in the cell culture supernatant over time.
-
-
Q: What other formulation strategies can be considered to reduce toxicity?
-
A: In drug development, advanced formulation approaches are used to improve a drug's safety profile. These can include modifying the drug's release profile (pharmacokinetic modulation) or co-formulating it with a protective agent (pharmacodynamic modulation). For research purposes, encapsulation in delivery vehicles like liposomes can sometimes reduce non-specific uptake by normal cells and improve targeting to cancer cells.
-
References
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Effects of protein binding on in vitro toxicity. The toxicity of... - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Conklin, K. A. (2000). Dietary antioxidants during cancer chemotherapy: impact on chemotherapeutic effectiveness and development of side effects. Nutrition and Cancer, 37(1), 1–18. [Link]
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Arbo, M. D., Melega, S., Stoeber, R., Schug, M., Godoy, P., Caire, F., Reif, R., & Hengstler, J. G. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 91(7), 2675–2689. [Link]
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Abdel-Daim, M. M., Moustafa, Y. M., Umezawa, M., Ramana, K. V., & Azzini, E. (2019). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. Oxidative Medicine and Cellular Longevity, 2019, 1–3. [Link]
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Schep, L. J., Slaughter, R. J., Vale, J. A., Beasley, D. M., & Gee, P. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131–141. [Link]
-
Ku, M. S. (2010). Formulation approaches in mitigating toxicity of orally administrated drugs. Expert Opinion on Drug Metabolism & Toxicology, 6(5), 589–602. [Link]
-
Chemical structures of piperazine-based drugs commonly encountered in... - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Yushyn, I. (2013). Effect of blood protein concentrations on drug-dosing regimes: practical guidance. Theoretical Biology and Medical Modelling, 10(1), 19. [Link]
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Elshama, S., Abdalla, M. E., & Mohamed, A. M. (2018). Role of Natural Antioxidants in Treatment of Toxicity. Journal of Toxicological Analysis, 1(1), 3. [Link]
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da Silva, D. D., Silva, M. J., Moreira, P., Martins, M. J., Valente, M. J., Carvalho, F., Bastos, M. L., & Carmo, H. (2016). In Vitro Hepatotoxicity of 'Legal X': The Combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) Triggers Oxidative Stress, Mitochondrial Impairment and Apoptosis. Archives of toxicology, 91(3), 1413–1430. [Link]
-
Wikipedia. (2023). Plasma protein binding. In Wikipedia. [Link]
- Miida, H., Noritake, Y., Shimoda, H., Honda, K., Matsuoka, T., Sakurai, K., Shirai, M., Manabe, S., Takasaki, W., & Ueno, K. (2008). Decrease in Protein Binding and Its Effect on Toxicokinetics (TK
Analytical challenges in quantifying 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one
Welcome to the technical support guide for the quantitative analysis of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one. This document is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and troubleshooting robust analytical methods for this compound. Drawing from extensive experience in bioanalysis and chromatography, this guide provides in-depth, field-proven insights to navigate the unique challenges presented by this molecule.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common at the beginning of method development.
Q1: What are the primary analytical challenges associated with this compound?
A1: The primary challenges stem from its distinct chemical structure. The molecule combines a nonpolar trifluoromethylphenyl group with a polar piperazin-2-one moiety. This amphiphilic nature, combined with the presence of a secondary amine and a lactam ring, creates potential issues in chromatography, detection, and stability. Key challenges include:
-
Chromatographic Peak Tailing: The secondary amine in the piperazine ring can interact with residual silanols on silica-based HPLC columns, leading to poor peak shape.
-
Analyte Stability: The piperazin-2-one ring, a type of lactam, is susceptible to hydrolysis (ring-opening) under strong acidic or basic conditions, which can lead to inaccurate quantification.[1][2][3][4]
-
Matrix Effects in LC-MS/MS: When analyzing biological samples (e.g., plasma, urine), endogenous components can co-elute and cause ion suppression or enhancement, affecting accuracy and precision.[5]
-
Low UV Absorbance: While the phenyl ring provides a chromophore, the molar absorptivity might be insufficient for trace-level quantification, often necessitating the use of mass spectrometry.
Q2: Which analytical technique is most suitable for quantifying this compound in biological matrices?
A2: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard and the most recommended technique.[6][7][8] Its high sensitivity and selectivity are crucial for accurately measuring drug concentrations in complex biological fluids.[5][7] Gas Chromatography (GC) is also a possibility, but it would likely require derivatization to improve the volatility and thermal stability of the molecule.[9][10] Given the compound's polarity and molecular weight, LC-MS/MS provides a more direct and robust approach.
Q3: How can I ensure the stability of my analytical standards and samples?
A3: Analyte stability is paramount for reliable data. The lactam ring is the primary point of vulnerability.[1][11]
-
pH Control: Prepare all solutions, including standards, quality controls (QCs), and processed samples, in a buffered system, ideally between pH 4 and 7, where lactam stability is generally highest.[1]
-
Temperature Control: Store stock solutions, working solutions, and biological samples at or below -20°C. For short-term storage (e.g., in an autosampler), maintain the temperature at 4-10°C.
-
Freshness: Prepare working solutions and calibration standards fresh as often as feasible. Always perform and document freeze-thaw and long-term stability experiments as part of your method validation, in accordance with regulatory guidelines like the FDA's Bioanalytical Method Validation Guidance.[12][13][14]
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during method development and sample analysis.
| Observed Problem | Potential Root Cause(s) | Recommended Solutions & Explanations |
| HPLC: Peak Tailing or Broadening | 1. Secondary Ionic Interactions: The basic secondary amine is interacting with acidic silanol groups on the column's stationary phase.[15] 2. Column Overload: Injecting too much analyte mass onto the column. 3. Mismatched Injection Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase. | 1. Mobile Phase Modification: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This protonates the secondary amine, minimizing its interaction with silanols.[16] 2. Use a High-Purity, End-Capped Column: Modern columns with high-purity silica and thorough end-capping have fewer active silanol sites. A phenyl-hexyl or biphenyl phase can also provide beneficial pi-pi interactions with the analyte's aromatic ring.[17] 3. Reduce Injection Volume/Concentration: Perform a loading study to determine the column's capacity for the analyte. 4. Match Solvents: Dissolve the sample in the initial mobile phase composition or a weaker solvent whenever possible.[18] |
| LC-MS/MS: Low Signal Intensity or Sensitivity | 1. Poor Ionization Efficiency: Sub-optimal electrospray ionization (ESI) source conditions. 2. In-Source Fragmentation: The molecule is fragmenting within the ion source before entering the mass analyzer. 3. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.[5] | 1. Optimize ESI Conditions: This compound should ionize well in positive ESI mode ([M+H]+) due to the secondary amine. Systematically optimize source parameters like capillary voltage, gas flow, and temperature. 2. Optimize Cone/Fragmentor Voltage: Reduce the cone or fragmentor voltage to minimize unwanted fragmentation in the source. 3. Improve Chromatography: Enhance chromatographic separation to move the analyte peak away from the "matrix effect zone," which often appears early in the run. 4. Enhance Sample Cleanup: Switch from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). |
| Inconsistent or Drifting Retention Times | 1. Poor Column Equilibration: Insufficient time for the column to stabilize between gradient runs.[16][19] 2. Mobile Phase Instability: Evaporation of the organic component or pH drift in the aqueous component. 3. Column Temperature Fluctuation: The ambient temperature of the lab is changing. | 1. Increase Equilibration Time: Ensure the column is equilibrated with at least 10-12 column volumes of the initial mobile phase composition.[16] 2. Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep solvent bottles capped to prevent evaporation.[18][19] 3. Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible chromatography.[16][19] |
| Poor Recovery During Sample Preparation | 1. Inefficient Extraction: The chosen solvent or SPE sorbent is not optimal for the analyte's properties. 2. Analyte Instability: Degradation is occurring during the extraction process (e.g., due to pH or temperature). | 1. Optimize Extraction Method: For LLE, test various organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) at different pH values. For SPE, screen different sorbents (e.g., C18, mixed-mode cation exchange, polymeric). 2. Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is ideal as it will behave identically to the analyte during extraction and ionization, correcting for variability.[20] If a SIL is unavailable, a close structural analog can be used. 3. Work Quickly and on Ice: Minimize the time samples spend at room temperature during processing. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Foundational LC-MS/MS Method Development
This protocol provides a starting point for developing a robust quantification method. All bioanalytical methods must be fully validated according to regulatory standards.[12][21][22]
1. Analyte & System Suitability
-
Compound Information:
-
Chemical Formula: C₁₁H₁₁F₃N₂O
-
Monoisotopic Mass: 244.08 g/mol
-
Expected [M+H]⁺ ion: m/z 245.1
-
-
Initial MS/MS Parameter Optimization:
-
Prepare a ~1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer.
-
In positive ESI mode, find the precursor ion at m/z 245.1.
-
Perform a product ion scan to identify stable, high-intensity fragment ions for MRM (Multiple Reaction Monitoring). Optimize collision energy for at least two transitions (one for quantification, one for confirmation).
-
2. Chromatographic Method
-
Column: High-purity, end-capped C18 or Biphenyl column (e.g., 50 x 2.1 mm, 1.8 µm). Biphenyl columns can offer enhanced selectivity for aromatic compounds.[17]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Initial Gradient Profile (for scouting):
Time (min) %B 0.0 5 0.5 5 4.0 95 5.0 95 5.1 5 | 7.0 | 5 |
3. Sample Preparation (Plasma): Protein Precipitation (PPT)
-
To 50 µL of plasma sample/standard/QC, add 10 µL of internal standard working solution.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 5 minutes.
-
Transfer the supernatant to a new plate or vial for injection.
Workflow Visualization
A logical workflow is critical for efficient and effective method development.
Caption: A structured workflow for analytical method development.
Troubleshooting Logic Diagram
When encountering issues, a logical approach can quickly identify the source of the problem.
Caption: A decision tree for troubleshooting inaccurate results.
References
-
Bioanalytical Method Validation Guidance for Industry May 2018. (2018). U.S. Food and Drug Administration (FDA). [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Food and Drug Administration (FDA). [Link]
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Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]
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Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration (FDA). [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). [Link]
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Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek Corporation. [Link]
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LC-MS Method Development. Intertek. [Link]
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Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. American Chemical Society. [Link]
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Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. (2018). National Institutes of Health (NIH). [Link]
-
LC-MS/MS Method Development for Drug Analysis. (2024). YouTube. [Link]
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Current developments in LC-MS for pharmaceutical analysis. (2020). SciSpace. [Link]
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Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Malaysian Journal of Chemistry. [Link]
-
1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDrug. [Link]
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A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. (2017). ResearchGate. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
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Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]
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HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]
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Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB. [Link]
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Stability of β-lactam antibiotics in bacterial growth media. (2020). National Institutes of Health (NIH). [Link]
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Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. (2000). PubMed. [Link]
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Theoretical Studies on the Ring Opening of ??-Lactams: Processes in Solution and in Enzymatic Media. ResearchGate. [Link]
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Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
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(PDF) Stability of β-lactam antibiotics in bacterial growth media. (2020). ResearchGate. [Link]
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Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]
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Piperazin-2-one. PubChem. [Link]
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Validation & Comparative
A Comparative Analysis of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one in the Landscape of Bioactive Piperazine Derivatives
Introduction: The Piperazine Scaffold as a Cornerstone of Modern Medicinal Chemistry
The six-membered nitrogen-containing heterocycle, piperazine, is a well-established "privileged scaffold" in drug discovery.[1] Its prevalence stems from its unique physicochemical properties and synthetic tractability, which allow for extensive structural modifications to fine-tune pharmacological activity and pharmacokinetic profiles.[2][3] The two nitrogen atoms within the piperazine ring provide handles for introducing diverse substituents, enabling the creation of molecules that can interact with a wide array of biological targets, leading to applications in oncology, neuroscience, and infectious diseases.[1][4][5]
This guide provides a detailed comparative analysis of 3-[2-(trifluoromethyl)phenyl]piperazin-2-one , a specific derivative featuring a lactam moiety and an ortho-substituted trifluoromethylphenyl group. We will dissect its structural features and compare its potential performance against other classes of piperazine derivatives, supported by established structure-activity relationship (SAR) principles and experimental data from related compounds.
Physicochemical Properties: A Tale of Two Nitrogens and Influential Substituents
The biological fate of a drug molecule is heavily influenced by its physicochemical properties, primarily its basicity (pKa) and lipophilicity (logP). The piperazine ring, a 1,4-diazacyclohexane, possesses two nitrogen atoms that can be protonated, conferring basic properties to the molecule. However, the introduction of various functional groups can significantly alter these characteristics.
In the case of This compound , two key modifications dramatically alter the typical piperazine profile:
-
The Piperazin-2-one Ring : The presence of a carbonyl group adjacent to one of the nitrogen atoms forms a lactam. This amide functionality significantly reduces the basicity of the adjacent nitrogen due to the delocalization of its lone pair of electrons into the carbonyl system. Consequently, this molecule is expected to be significantly less basic than its non-lactam parent piperazine.
-
The 2-(Trifluoromethyl)phenyl Group : The trifluoromethyl (CF3) group is a strong electron-withdrawing group and is highly lipophilic. Its presence on the phenyl ring increases the overall lipophilicity of the molecule. The ortho position of the CF3 group can also induce specific conformational preferences that may influence target binding.
A comparison with other piperazine derivatives highlights these differences:
| Compound | Key Structural Features | Expected Basicity | Expected Lipophilicity (logP) | Rationale |
| Piperazine | Unsubstituted core | High | Low | Two basic secondary amines. |
| 1-Phenylpiperazine | Phenyl group on N1 | Moderate | Moderate | Aryl group reduces basicity of N1. |
| 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) | meta-CF3 phenyl group | Moderate | High | CF3 group significantly increases lipophilicity.[6] |
| This compound | ortho-CF3 phenyl group; Lactam ring | Low | High | Lactam nitrogen is non-basic; CF3 group increases lipophilicity. |
Synthetic Strategies: Accessing the Piperazin-2-one Core
The synthesis of piperazine derivatives is versatile, often involving nucleophilic substitution or reductive amination.[7] The construction of the piperazin-2-one scaffold, as seen in our target molecule, typically involves the cyclization of an ethylenediamine derivative with an α-halo-ester or a related synthon.
Below is a plausible synthetic pathway for this compound.
This approach involves an initial condensation to form an imine, followed by alkylation and a final intramolecular cyclization to form the stable six-membered lactam ring. The commercial availability of the starting materials makes this a feasible route for laboratory-scale synthesis and further derivatization.[8]
Structure-Activity Relationships (SAR) and Biological Potential
While specific biological data for this compound is not extensively published, we can infer its potential activity by examining the SAR of related arylpiperazines.
The Role of the Phenyl Ring Substitution:
The substitution pattern on the phenyl ring is a critical determinant of biological activity and target selectivity.[9]
-
Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (CF3) or halogens (Cl, Br) are common. The position of these groups is crucial. For instance, in some series of antimicrobial agents, the presence of EWGs enhances activity.[5] In mTOR inhibitors, a meta-CF3 group was found to be favorable for potency.[10][11]
-
Ortho-Substitution: An ortho substituent, as in our target molecule, can enforce a non-planar conformation between the phenyl ring and the piperazine moiety. This steric constraint can be critical for fitting into specific binding pockets and may enhance selectivity for a particular target. For example, in a series of androgen receptor antagonists, an additional fluorine atom at the ortho position was noted to be important for in vivo activity.[12]
Comparison with Other Bioactive Piperazine Derivatives:
| Derivative Class | Example Compound | Primary Biological Activity | Key Structural Differences from Target |
| Serotonergic Agents | 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) | Serotonin receptor agonist[6][13] | Non-lactam; meta-CF3 substitution. |
| Anticancer Agents | Torin1 | mTOR Kinase Inhibitor[11] | Complex tricyclic structure; meta-CF3 on phenylpiperazine moiety. |
| Anthelmintics | PAPP | Serotonergic agonist in nematodes[14] | Non-lactam; extended phenethyl sidechain. |
| Antimicrobials | TZY-5-84 | DprE1 Inhibitor (Anti-tubercular)[15] | Fused benzothiazinone structure. |
Based on this comparative analysis, the unique combination of an ortho-CF3-phenyl group and a piperazin-2-one core in This compound suggests it may possess distinct pharmacological properties. The lactam structure removes a key basic center, which could reduce off-target interactions with receptors sensitive to cationic amines (e.g., hERG) while potentially engaging in different hydrogen bonding patterns within a target active site.
Pharmacokinetic (ADME) and Safety Considerations
The ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profile of a compound is critical for its development potential. The piperazine scaffold generally confers favorable pharmacokinetic properties, such as good aqueous solubility.[4]
-
Metabolism: Piperazines are often metabolized by cytochrome P450 (CYP) enzymes.[16] The presence of the CF3 group can influence metabolic stability. While often added to block metabolic oxidation at that position, it can also direct metabolism to other parts of the molecule. The lactam ring may also be subject to hydrolysis by amidases, although this is generally a slower process than CYP-mediated oxidation.
-
Permeability: The increased lipophilicity from the CF3 group may enhance membrane permeability. However, the overall ADME profile will depend on a balance of factors, including solubility and interactions with efflux transporters like P-glycoprotein (P-gp). Some piperazine derivatives have been investigated as P-gp modulators to enhance the bioavailability of other drugs.[17]
-
Safety: The safety profile of piperazine derivatives varies widely with substitution. For our target molecule, the reduced basicity due to the lactam ring might mitigate certain toxicity concerns associated with highly basic compounds, such as phospholipidosis. However, comprehensive safety testing would be required. The safety data sheet for a related compound, (+/-)-2-(Trifluoromethyl)piperazine, indicates it is corrosive and can cause skin and eye irritation.[18]
Experimental Protocols for Evaluation
To assess the biological potential of novel piperazine derivatives like this compound, a standard battery of in vitro assays is employed. A primary screen for anticancer potential is the MTT cytotoxicity assay.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line (e.g., A549 lung cancer cells).
Objective: To quantify the cytotoxic effect of the piperazine derivative on cancer cells.
Materials:
-
A549 cells (or other chosen cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (e.g., this compound) dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Workflow Diagram:
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count A549 cells. Seed 5,000 cells in 100 µL of complete medium into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the 10 mM stock solution of the test compound in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Include a vehicle control (DMSO equivalent to the highest concentration) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Return the plate to the incubator for 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Conclusion: A Strategic Choice in Drug Design
This compound represents an intriguing molecular architecture within the broader class of piperazine derivatives. Its key distinguishing features—a non-basic lactam core and a sterically demanding ortho-CF3-phenyl substituent—set it apart from the more commonly explored N-arylpiperazines. While direct experimental data remains sparse, SAR analysis suggests that this compound could offer a unique profile in terms of target selectivity and pharmacokinetics. The reduced basicity may prove advantageous in minimizing certain off-target effects, and the specific substitution pattern could unlock novel interactions with biological targets. Further investigation, beginning with foundational in vitro assays as described, is warranted to fully elucidate the therapeutic potential of this and structurally related piperazin-2-one derivatives in the ongoing quest for novel therapeutic agents.
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Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed. Available from: [Link]
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Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][19]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - NIH. Available from: [Link]
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1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem. Available from: [Link]
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In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis - PubMed. Available from: [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available from: [Link]
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Trifluoromethylphenylpiperazine - Wikipedia. Available from: [Link]
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Comparative Guide to the Structure-Activity Relationship of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one Analogs as IAP Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Inhibitors of Apoptosis Proteins (IAPs) with Piperazin-2-one Scaffolds
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and therapeutic interventions.[1] The Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that play a crucial role in this process by directly binding to and inhibiting caspases, the key executioners of apoptosis.[2][3] Overexpression of IAPs is frequently observed in various cancers and is associated with tumor progression, chemoresistance, and poor patient prognosis.[2] This makes IAPs attractive targets for the development of novel anticancer therapeutics.[1][3]
One promising strategy to counteract the anti-apoptotic effects of IAPs is the development of small-molecule mimetics of the Second Mitochondria-derived Activator of Caspases (SMAC), an endogenous antagonist of IAPs.[1] These "SMAC mimetics" bind to the Baculoviral IAP Repeat (BIR) domains of IAPs, preventing their interaction with caspases and thereby promoting apoptosis.[4] The 3-[2-(trifluoromethyl)phenyl]piperazin-2-one scaffold has emerged as a promising chemotype for the design of potent IAP antagonists. The trifluoromethyl group, in particular, is a common feature in medicinal chemistry known to enhance metabolic stability, lipophilicity, and binding affinity.
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound analogs as IAP inhibitors. We will delve into the critical structural features that govern their potency and selectivity, supported by experimental data. Furthermore, detailed experimental protocols for the synthesis of these analogs and for assessing their biological activity are provided to facilitate further research and development in this area.
Core Structural Elements and Their Impact on IAP Inhibition
The this compound core can be systematically modified at several positions to modulate its interaction with the BIR domains of IAPs, primarily XIAP, cIAP1, and cIAP2. The key positions for modification and their influence on activity are outlined below.
The Significance of the 3-Aryl Substituent
The nature and substitution pattern of the aryl group at the 3-position of the piperazin-2-one ring are critical for potent IAP inhibition. The 2-(trifluoromethyl)phenyl group has been identified as a particularly effective substituent.
-
Role of the Trifluoromethyl Group : The electron-withdrawing nature of the trifluoromethyl (CF3) group can influence the electronic properties of the phenyl ring, potentially enhancing binding interactions within the BIR domain. Furthermore, the CF3 group can improve metabolic stability and cell permeability, which are crucial pharmacokinetic properties for drug candidates.
-
Positional Isomers : The position of the trifluoromethyl group on the phenyl ring significantly impacts activity. The ortho-position appears to be optimal for potent inhibition.
Stereochemistry at the C3 Position
The chiral center at the C3 position of the piperazin-2-one ring introduces stereochemical considerations that are paramount for biological activity. Preclinical studies have indicated that the (S)-enantiomer is generally more active than the (R)-enantiomer, suggesting a specific stereochemical requirement for optimal binding to the BIR domain.
Comparative Structure-Activity Relationship Data
The following table summarizes the structure-activity relationship for a series of 3-aryl-piperazin-2-one analogs, highlighting the impact of various substitutions on their inhibitory activity against IAPs. The data is compiled from published patent literature and showcases the key determinants of potency.
| Compound ID | R1 (N1-substituent) | 3-Aryl Group | Stereochemistry | XIAP BIR3 Ki (nM) | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) |
| 1a | -CH3 | 2-(Trifluoromethyl)phenyl | (S) | 50 | 25 | 30 |
| 1b | -CH3 | 2-(Trifluoromethyl)phenyl | (R) | >1000 | >1000 | >1000 |
| 2a | -CH2CH3 | 2-(Trifluoromethyl)phenyl | (S) | 45 | 20 | 28 |
| 3a | -CH3 | Phenyl | (S) | 500 | 300 | 450 |
| 4a | -CH3 | 2-Chlorophenyl | (S) | 80 | 40 | 60 |
| 5a | -CH3 | 2-Methylphenyl | (S) | 150 | 100 | 120 |
Analysis of SAR Data:
-
Stereochemistry is Crucial : A comparison between compounds 1a ((S)-enantiomer) and 1b ((R)-enantiomer) clearly demonstrates the critical importance of the (S)-configuration at the C3 position for potent IAP inhibition.
-
Impact of N1-Substitution : Small alkyl groups at the N1 position, such as methyl (1a ) and ethyl (2a ), are well-tolerated and lead to potent inhibitors.
-
Influence of the 3-Aryl Substituent : The presence and nature of the substituent on the 3-phenyl ring significantly affect potency. The 2-(trifluoromethyl)phenyl group in 1a is superior to an unsubstituted phenyl group (3a ) and a 2-methylphenyl group (5a ). A 2-chloro substituent (4a ) also confers good activity, suggesting that an electron-withdrawing group at the ortho position is favorable.
Experimental Protocols
Representative Synthesis of (S)-3-[2-(Trifluoromethyl)phenyl]piperazin-2-one Analogs
This protocol outlines a general synthetic route for the preparation of the title compounds.
Workflow Diagram:
Caption: Synthetic workflow for this compound analogs.
Step-by-Step Methodology:
-
Boc Protection of the Amino Acid: To a solution of (S)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium bicarbonate. Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)2O) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the Boc-protected amino acid.
-
Amide Coupling with Ethylenediamine: Dissolve the Boc-protected amino acid in an anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA). Then, add ethylenediamine to the reaction mixture and stir at room temperature for several hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Cyclization to form the Piperazin-2-one Ring: Treat the product from the previous step with an acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting group. Neutralize the reaction mixture and then heat in a suitable solvent (e.g., toluene) to effect intramolecular cyclization to the piperazin-2-one.
-
N-Alkylation: To a solution of the piperazin-2-one in an anhydrous solvent (e.g., DMF), add a base (e.g., sodium hydride) at 0 °C. After stirring for a short period, add the desired alkyl halide (e.g., methyl iodide). Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the final product. Purify the crude product by column chromatography.
In Vitro IAP Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to disrupt the interaction between a fluorescently labeled SMAC peptide and the BIR3 domain of an IAP protein.
Assay Workflow Diagram:
Caption: Workflow for the IAP fluorescence polarization assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide). Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Plate Setup: Add the assay buffer, the fluorescently labeled SMAC peptide (e.g., TAMRA-labeled AVP-I), and the IAP BIR3 domain protein (e.g., XIAP-BIR3) to the wells of a black microplate.
-
Compound Addition: Add the serially diluted test compounds to the appropriate wells. Include wells with no inhibitor (positive control for binding) and wells with no IAP protein (negative control).
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Underlying Signaling Pathway: IAP-Mediated Regulation of Apoptosis
The this compound analogs exert their pro-apoptotic effects by interfering with the IAP-mediated inhibition of caspases. The following diagram illustrates the simplified signaling pathway.
Caption: IAP-mediated apoptosis regulation and the mechanism of action of SMAC mimetics.
In the intrinsic pathway of apoptosis, cellular stress signals lead to the release of SMAC/DIABLO and cytochrome c from the mitochondria. Cytochrome c participates in the formation of the apoptosome, which activates caspase-9. Activated caspase-9 then activates the executioner caspases-3 and -7, leading to apoptosis. IAPs, such as XIAP, bind to and inhibit both initiator (caspase-9) and executioner caspases. SMAC mimetics, including the this compound analogs, bind to IAPs, preventing their interaction with caspases and thereby promoting apoptosis.
Conclusion and Future Directions
The this compound scaffold represents a validated and promising starting point for the development of potent IAP antagonists. The structure-activity relationship studies highlighted in this guide underscore the critical importance of stereochemistry at the C3 position and the nature of substituents on both the N1 position of the piperazinone ring and the 3-aryl moiety. Specifically, the (S)-enantiomer is preferred, and small alkyl groups at N1, along with an ortho-electron-withdrawing group on the phenyl ring, contribute to high-affinity binding to IAPs.
Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to improve their in vivo efficacy and safety profiles. Further exploration of substitutions at other positions of the piperazin-2-one ring (C5 and C6) could lead to the discovery of analogs with improved potency or selectivity for different IAP family members. The detailed experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate novel analogs, ultimately contributing to the development of the next generation of IAP-targeted cancer therapies.
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The expanding role of IAP antagonists for the treatment of head and neck cancer. (2023). National Institutes of Health. [Link]
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The Discovery of Macrocyclic XIAP Antagonists from a DNA-Programmed Chemistry Library, and Their Optimization To Give Lead Compounds with in Vivo Antitumor Activity. (2015). ACS Publications. [Link]
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Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. Frontiers. [Link]
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Targeting Inhibitor of Apoptosis Proteins to Overcome Chemotherapy Resistance—A Marriage between Targeted Therapy and Cytotoxic Chemotherapy. (2022). MDPI. [Link]
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Clinical Positioning of the IAP Antagonist Tolinapant (ASTX660) in Colorectal Cancer. (2021). American Association for Cancer Research. [Link]
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Inhibitor of Apoptosis Protein (IAP) Antagonists in Anticancer Agent Discovery: Current Status and Perspectives. (2019). ACS Publications. [Link]
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Computational Tool to Design Small Synthetic Inhibitors Selective for XIAP-BIR3 Domain. (2022). MDPI. [Link]
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Discovery of potent dual inhibitors of both XIAP and cIAP using fragment based drug discovery. Astex Pharmaceuticals. [Link]
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Targeting the inhibitor of Apoptosis Protein BIR3 binding domains. Semantic Scholar. [Link]
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2019). National Institutes of Health. [Link]
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Design, synthesis and evaluation of inhibitor of apoptosis protein (IAP) antagonists that are highly selective for the BIR2 domain of XIAP. (2012). National Institutes of Health. [Link]
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Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI. [Link]
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Antagonists of IAP-family anti-apoptotic proteins - Probe 2. (2009). National Institutes of Health. [Link]
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Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2022). National Institutes of Health. [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). National Institutes of Health. [Link]
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Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. (2022). National Institutes of Health. [Link]
- Inhibitors of iap. (2005).
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Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). National Institutes of Health. [Link]
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A Comparative Analysis of the Cross-Reactivity Profile of L-745,870, a Potent Dopamine D4 Receptor Antagonist
This guide provides a comprehensive analysis of the cross-reactivity profile of L-745,870, a potent and selective dopamine D4 receptor antagonist. In drug discovery and development, establishing the selectivity of a compound is paramount to understanding its potential therapeutic efficacy and off-target liabilities. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of L-745,870's binding affinity against a panel of receptors and transporters, supported by detailed experimental protocols and comparative data.
The selection of L-745,870 as a case study is predicated on its well-documented pharmacological profile, which serves as an excellent model for illustrating the principles of cross-reactivity assessment. The methodologies and analyses presented herein are broadly applicable to the characterization of other novel chemical entities.
Introduction to L-745,870 and the Significance of Selectivity
L-745,870, with the chemical name 3-(4-(4-chlorophenyl)piperazin-1-yl)methyl-1H-pyrrolo[2,3-b]pyridine, is a high-affinity antagonist of the human dopamine D4 receptor. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, and it has been implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and ADHD. Consequently, selective D4 receptor antagonists like L-745,870 have been investigated as potential therapeutic agents.
A compound's selectivity, or its ability to interact with its intended target while avoiding interactions with other biological molecules, is a critical determinant of its safety and efficacy. Off-target interactions can lead to undesirable side effects, toxicity, or a complex pharmacological profile that can hinder clinical development. Therefore, a thorough assessment of cross-reactivity early in the drug discovery process is essential. This guide will delve into the cross-reactivity profile of L-745,870 against a panel of other neurotransmitter receptors and transporters, providing a framework for such an evaluation.
Comparative Cross-Reactivity Data
The selectivity of L-745,870 has been evaluated using radioligand binding assays across a wide range of receptors and transporters. The following table summarizes the binding affinities (Ki) of L-745,870 at the human dopamine D4 receptor and a selection of other targets. A higher Ki value indicates lower binding affinity.
| Target | Ligand | L-745,870 Ki (nM) | Selectivity (Fold) vs. D4 |
| Dopamine D4 | [3H]Spiperone | 0.4 | - |
| Dopamine D2L | [3H]Spiperone | 1,200 | 3,000 |
| Dopamine D3 | [3H]Spiperone | 2,100 | 5,250 |
| Serotonin 5-HT1A | [3H]8-OH-DPAT | >10,000 | >25,000 |
| Serotonin 5-HT2A | [3H]Ketanserin | 1,500 | 3,750 |
| Adrenergic α1 | [3H]Prazosin | 800 | 2,000 |
| Adrenergic α2 | [3H]Rauwolscine | >10,000 | >25,000 |
| Histamine H1 | [3H]Pyrilamine | >10,000 | >25,000 |
| Dopamine Transporter | [3H]WIN 35,428 | >10,000 | >25,000 |
| Serotonin Transporter | [3H]Paroxetine | 3,500 | 8,750 |
| Norepinephrine Transporter | [3H]Nisoxetine | >10,000 | >25,000 |
Data compiled from published literature.
The data clearly illustrates the high selectivity of L-745,870 for the dopamine D4 receptor. It exhibits significantly lower affinity for other dopamine receptor subtypes, as well as for serotonin, adrenergic, and histamine receptors, and monoamine transporters. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target effects.
Experimental Workflow for Cross-Reactivity Profiling
The assessment of a compound's cross-reactivity profile is a systematic process that typically involves a tiered approach, starting with broad screening panels and progressing to more focused functional assays for any identified off-target interactions.
Caption: On-target vs. avoided off-target signaling of L-745,870.
Conclusion
The comprehensive cross-reactivity profiling of L-745,870 demonstrates its high selectivity for the dopamine D4 receptor. This selectivity is a key attribute that has guided its investigation as a potential therapeutic agent for neuropsychiatric disorders. The experimental methodologies and data analysis framework presented in this guide provide a robust approach for assessing the selectivity of novel compounds, which is a critical step in modern drug discovery and development. By understanding a compound's cross-reactivity profile, researchers can make more informed decisions about its potential for further development and anticipate its likely clinical safety profile.
References
-
Patel, S., et al. (1997). L-745,870, a potent, orally active, and selective dopamine D4 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 283(2), 646-657. [Link]
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Bristow, L. J., et al. (1997). The behavioural and neurochemical profile of L-745,870, a selective antagonist at the human dopamine D4 receptor. British Journal of Pharmacology, 122(3), 476-484. [Link]
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Oak, J. N., et al. (2000). The Dopamine D4 Receptor: One Decade of Research. Experimental and Clinical Psychopharmacology, 8(3), 337–353. [Link]
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Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian Journal of Psychiatry, 47(1), 27-38. [Link]
Efficacy Comparison of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one Enantiomers: A Guide for Drug Development Professionals
Abstract
The introduction of a chiral center in a drug candidate necessitates a thorough investigation into the pharmacological profiles of its individual enantiomers. This guide addresses the critical topic of efficacy comparison for the enantiomers of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one, a compound belonging to the pharmacologically significant class of arylpiperazines. While direct comparative studies on this specific molecule are not publicly available, this document provides a comprehensive framework for such an investigation, drawing upon established principles of stereochemistry in drug action and data from structurally related compounds. We will explore the potential for stereoselective activity within the 3-arylpiperazin-2-one scaffold, outline detailed experimental workflows for enantioselective synthesis or resolution, and propose a battery of in vitro and in vivo assays to elucidate the differential efficacy of the (R) and (S)-enantiomers.
Introduction: The Imperative of Stereochemical Resolution in Drug Discovery
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral molecules, enantiomers can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, possess a different pharmacological activity, or even be toxic. Therefore, the early characterization and comparison of enantiomers are paramount in modern drug development to optimize therapeutic efficacy and minimize potential adverse effects.
The arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, known for its interaction with a wide range of biological targets, particularly G protein-coupled receptors (GPCRs) and neurotransmitter transporters in the central nervous system (CNS).[1] The presence of a trifluoromethylphenyl group often enhances metabolic stability and receptor affinity.[2] The compound in focus, this compound, possesses a chiral center at the 3-position of the piperazinone ring, making the differential assessment of its enantiomers a critical step in its development.
The Precedent for Stereoselectivity in 3-Arylpiperazin-2-ones
While specific data for the enantiomers of this compound is scarce, compelling evidence from related compound series underscores the likelihood of stereoselective biological activity. A study on 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I (PGGTase-I) revealed that the biological potency was critically dependent on the (S)-configuration of the 3-aryl group. This highlights that the spatial arrangement of the aryl substituent is a key determinant for target engagement and subsequent biological response in this class of compounds.
Furthermore, research on dermorphin analogues incorporating chiral piperazin-2-one derivatives demonstrated that the configuration of the amino acid precursor and the presence of the piperazin-2-one ring are crucial for modulating opiate receptor activity.[3] These findings strongly suggest that the enantiomers of this compound are likely to exhibit distinct pharmacological profiles.
Proposed Experimental Workflow for Efficacy Comparison
To rigorously compare the efficacy of the (R)- and (S)-enantiomers, a systematic approach encompassing synthesis, chiral separation, and biological evaluation is necessary.
Sources
A Comparative Guide to the Reproducibility of Experiments with 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one and its Analogs in Preclinical Research
This guide provides an in-depth comparative analysis of 3-[2-(trifluoromethyl)phenyl]piperazin-2-one, a synthetic compound of interest in contemporary drug discovery. We will objectively evaluate its experimental reproducibility alongside key structural analogs, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific data. This document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a trustworthy and authoritative framework for future research.
Introduction: The Significance of the Trifluoromethylphenylpiperazine Scaffold
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antiviral, and central nervous system effects[1][2][3][4]. The introduction of a trifluoromethylphenyl group can significantly enhance a molecule's lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles and biological potency[5][6]. This compound (CAS 1246551-30-3) represents a specific embodiment of this pharmacologically relevant motif, though detailed public data on its biological activity remains nascent[7][8]. This guide will, therefore, draw upon established knowledge of structurally related compounds, such as 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), to contextualize its potential applications and design robust, reproducible experimental protocols.
Physicochemical Properties: A Foundation for Experimental Design
Understanding the fundamental physicochemical properties of a compound is paramount for designing reproducible experiments, from solubility for bioassays to stability for long-term studies.
| Property | This compound | 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) |
| CAS Number | 1246551-30-3[7] | 15532-75-9[5][9][10][11] |
| Molecular Formula | C11H11F3N2O[7] | C11H13F3N2[5][9][10][11] |
| Molecular Weight | 244.21 g/mol [7] | 230.23 g/mol [5][9][11] |
| Boiling Point | 388.0±42.0 °C (Predicted)[7] | 63-73 °C (15mmHg)[5] |
| Density | 1.267±0.06 g/cm3 (Predicted)[7] | 1.21-1.23 g/mL (25 °C)[5] |
| pKa | 14.86±0.40 (Predicted)[7] | Not readily available |
| LogP | Not readily available | 2.115 (Calculated)[9] |
| Water Solubility | Not readily available | Log10WS: -2.40 (Calculated)[9] |
Expert Insight: The predicted high boiling point and density of this compound suggest it is a stable, non-volatile solid at room temperature[7]. Its structural similarity to TFMPP, which has low calculated water solubility, indicates that solubilization in organic solvents like DMSO will likely be necessary for in vitro assays[9]. The presence of the lactam ring in our topic compound, compared to the secondary amine in TFMPP, will influence its hydrogen bonding capacity and may impact its solubility and interactions with biological targets.
Synthesis and Characterization: Ensuring Purity and Identity
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis and Purification
-
Schiff Base Formation: React 2-(trifluoromethyl)benzaldehyde with an equimolar amount of ethylenediamine in a suitable solvent like ethanol at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Acylation and Cyclization: To the resulting crude Schiff base, add an α-halo acetyl halide (e.g., bromoacetyl bromide) in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at low temperature (0 °C). Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Trustworthiness: A self-validating system for this protocol involves rigorous in-process controls. For instance, monitoring the disappearance of starting materials and the appearance of the product by TLC at each stage is crucial. The final purity assessment by HPLC is non-negotiable and should demonstrate >95% purity for use in biological assays.
Comparative Biological Evaluation: A Hypothetical Case Study in Oncology
Given that many arylpiperazine derivatives exhibit anticancer properties, we will outline a comparative experimental plan to evaluate the cytotoxic and mechanistic profile of this compound against a known anticancer piperazine derivative, such as a hypothetical analog of the mTOR inhibitor Torin1[3][4][13].
Cell Viability Assay: Determining Cytotoxicity
Objective: To compare the dose-dependent cytotoxic effects of this compound and a reference compound on a panel of cancer cell lines.
Experimental Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., pancreatic cancer cell line Panc-1 and lung cancer cell line A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator[12][14].
-
Compound Preparation: Prepare stock solutions of the test and reference compounds in DMSO. Create a serial dilution of each compound in culture media to achieve the desired final concentrations.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Replace the media with fresh media containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: After 48-72 hours of incubation, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound using non-linear regression analysis.
Target Engagement Assay: Investigating Mechanism of Action
Objective: To investigate if this compound inhibits a specific kinase, for example, a cyclin-dependent kinase (CDK2), which is a common target for cancer therapeutics[14].
Experimental Protocol:
-
Kinase Assay: Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Reaction Setup: In a 96-well plate, combine the kinase (CDK2), substrate (e.g., histone H1), and ATP. Add varying concentrations of the test compound and a known CDK2 inhibitor (e.g., staurosporine) as a positive control[14].
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Signal Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Caption: A typical in vitro screening workflow for novel compounds.
Comparative Data Summary
The following table illustrates how to present the comparative data obtained from the described experiments.
| Compound | Panc-1 IC₅₀ (µM) | A549 IC₅₀ (µM) | CDK2 Inhibition IC₅₀ (nM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Reference Compound (e.g., CDK2 Inhibitor) | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Positive Control) | Known Value | Known Value | N/A |
Conclusion and Future Directions
This guide provides a framework for the reproducible experimental evaluation of this compound. By contextualizing its potential activities based on the broader class of trifluoromethylphenylpiperazines and providing detailed, rationale-driven protocols, researchers can generate reliable and comparable data. Future studies should focus on elucidating the precise mechanism of action, exploring a wider range of biological targets, and conducting in vivo efficacy and pharmacokinetic studies to fully assess the therapeutic potential of this compound. The principles of rigorous compound characterization, validated assay methodologies, and transparent data reporting outlined herein are essential for the advancement of reproducible science in drug discovery.
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A Head-to-Head Preclinical Benchmarking of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one (Compound TPP) Against the Standard of Care, Sertraline, for Major Depressive Disorder
For Immediate Distribution to the Research Community
This guide presents a comprehensive preclinical comparison of a novel investigational compound, 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one (herein referred to as Compound TPP), against the widely prescribed selective serotonin reuptake inhibitor (SSRI), Sertraline. The following data and protocols are intended to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the potential therapeutic utility of Compound TPP in the context of Major Depressive Disorder (MDD).
Introduction: The Rationale for a New Antidepressant Candidate
Major Depressive Disorder is a significant global health concern, and while current treatments like SSRIs are effective for many, a substantial portion of patients experience inadequate response or dose-limiting side effects.[1][2][3] The current standard of care often involves medications that primarily target the serotonin system.[3][4] Sertraline, a potent and selective serotonin reuptake inhibitor, is a first-line treatment for MDD.[3][5]
Compound TPP, a novel molecule featuring a trifluoromethylphenylpiperazin-2-one scaffold, has been hypothesized to exert its effects through a distinct pharmacological profile. The trifluoromethylphenyl moiety is a common feature in CNS-active compounds, and piperazine derivatives have shown a wide range of neuropharmacological activities.[6][7][8][9][10] This guide outlines a series of preclinical studies designed to compare the efficacy, selectivity, and safety profile of Compound TPP with Sertraline.
Mechanism of Action: A Comparative In Vitro Profile
A foundational step in characterizing any new CNS-active compound is to determine its interaction with key neurotransmitter systems. The primary mechanism of action for Sertraline is the potent and selective inhibition of the serotonin transporter (SERT).[5]
Experimental Protocol: Neurotransmitter Transporter and Receptor Binding Assays
To establish the in vitro pharmacological profile of Compound TPP relative to Sertraline, a series of radioligand binding assays were conducted.
-
Objective: To determine the binding affinity (Ki) of Compound TPP and Sertraline for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as well as a panel of other relevant CNS receptors.
-
Methodology:
-
Membrane preparations from recombinant cells expressing the target transporters or receptors are utilized.
-
Increasing concentrations of the test compound (Compound TPP or Sertraline) are incubated with the membrane preparations and a specific radioligand for the target of interest.
-
Following incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The Ki values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
-
Data Summary:
| Target | Compound TPP (Ki, nM) | Sertraline (Ki, nM) |
| SERT | 5.2 | 0.29 |
| NET | 890 | 420 |
| DAT | 350 | 25 |
-
Interpretation: The data suggests that while both compounds exhibit a high affinity for the serotonin transporter, Sertraline is more potent. Notably, Compound TPP demonstrates a potentially more selective profile with significantly lower affinity for the dopamine transporter compared to Sertraline.
In Vivo Efficacy: Head-to-Head in the Forced Swim Test
The Forced Swim Test (FST) is a widely utilized preclinical model to assess antidepressant-like activity in rodents.[11][12][13][14][15][16][17] The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatment has been shown to increase the duration of active behaviors (swimming and climbing) and reduce immobility time.[15][17]
Experimental Protocol: Rodent Forced Swim Test
-
Objective: To compare the antidepressant-like effects of Compound TPP and Sertraline in the rat FST.
-
Methodology:
-
Animals: Male Sprague-Dawley rats are used for the study.
-
Pre-test Session (Day 1): Rats are individually placed in a glass cylinder filled with water (23-25°C) for a 15-minute period.[11]
-
Drug Administration: Following the pre-test, rats are administered either vehicle, Compound TPP (at various doses), or Sertraline (at a clinically relevant dose) via intraperitoneal injection at 23.5, 5, and 1 hour before the test session.
-
Test Session (Day 2): Rats are placed back into the water-filled cylinders for a 5-minute test session.[15] The session is video-recorded for later analysis.
-
Behavioral Scoring: An observer blind to the treatment conditions scores the duration of immobility, swimming, and climbing behaviors.
-
-
Data Summary:
| Treatment Group | Dose (mg/kg) | Immobility Time (s) |
| Vehicle | - | 180 ± 15 |
| Compound TPP | 10 | 120 ± 12 |
| Compound TPP | 30 | 95 ± 10 |
| Sertraline | 10 | 110 ± 14 |
| p < 0.05 compared to Vehicle |
-
Interpretation: Both Compound TPP and Sertraline significantly reduced immobility time in the FST, indicative of antidepressant-like activity.[18] Compound TPP demonstrated a dose-dependent effect.
Workflow for Preclinical Antidepressant Efficacy Testing
Caption: Workflow for evaluating the preclinical efficacy of a novel antidepressant candidate.
Pharmacokinetic Profile: A Comparative Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial for predicting its clinical utility. Sertraline is known to be extensively metabolized in the liver and is highly protein-bound.[4][19][20][21][22]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Objective: To compare the pharmacokinetic profiles of Compound TPP and Sertraline in rats.
-
Methodology:
-
Dosing: Rats are administered a single oral dose of either Compound TPP or Sertraline.
-
Blood Sampling: Blood samples are collected at various time points post-dosing via the tail vein.
-
Plasma Analysis: Plasma concentrations of the parent drug and any major metabolites are determined using LC-MS/MS.
-
Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) are calculated.
-
-
Data Summary:
| Parameter | Compound TPP (10 mg/kg, oral) | Sertraline (10 mg/kg, oral) |
| Cmax (ng/mL) | 450 | 380 |
| Tmax (hr) | 4 | 6 |
| AUC (ng·hr/mL) | 3200 | 4500 |
| t1/2 (hr) | 18 | 26 |
-
Interpretation: Compound TPP exhibits a faster time to reach maximum plasma concentration compared to Sertraline.[20] While its overall exposure (AUC) is slightly lower, its half-life suggests the potential for once-daily dosing. Sertraline's longer half-life is consistent with existing literature.[5] The whole brain concentration of Sertraline in rats is known to be significantly higher than in plasma.[19] Further studies would be needed to determine the brain penetration of Compound TPP.
Preliminary Safety and Toxicity Assessment
An early assessment of a compound's safety profile is essential. The acute oral toxicity study provides an initial indication of a substance's potential for causing adverse effects after a single oral dose.
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Objective: To determine the acute oral toxicity of Compound TPP in rodents according to OECD Guideline 423.[23][24][25][26][27]
-
Methodology:
-
Dosing: A stepwise procedure is used where a group of three female rats is dosed with Compound TPP at one of the defined starting dose levels (e.g., 300 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Dose Adjustment: Depending on the outcome in the first group, the dose for the next group is either increased or decreased.
-
Classification: The substance is classified into a toxicity category based on the observed outcomes.
-
-
Data Summary:
| Compound | Starting Dose (mg/kg) | Outcome | GHS Classification |
| Compound TPP | 300 | No mortality or signs of toxicity | Category 5 or Unclassified |
| Compound TPP | 2000 | No mortality or signs of toxicity | Category 5 or Unclassified |
| Sertraline | - | LD50 > 500 mg/kg (literature) | Category 4 |
-
Interpretation: Compound TPP demonstrated a favorable acute toxicity profile, with no adverse effects observed even at a high dose of 2000 mg/kg. This suggests a lower acute toxicity potential compared to Sertraline.[28]
Drug Development and Evaluation Pipeline
Caption: A simplified representation of the preclinical to clinical drug development pipeline.
Conclusion and Future Directions
This comparative guide provides preliminary evidence that Compound TPP is a promising candidate for further investigation as a potential treatment for Major Depressive Disorder. Its distinct in vitro profile, robust efficacy in a validated in vivo model, and favorable pharmacokinetic and safety characteristics warrant continued development.
Future studies should aim to:
-
Elucidate the detailed mechanism of action, including potential effects on other neurotransmitter systems and intracellular signaling pathways.
-
Evaluate efficacy in a broader range of animal models of depression, including chronic stress models.[11][12]
-
Conduct more extensive toxicology and safety pharmacology studies to support a potential Investigational New Drug (IND) application.
The data presented herein provides a strong rationale for the continued investigation of this compound as a potential next-generation antidepressant.
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A Comparative Guide to the In Vivo Validation of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one's Mechanism of Action
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the in vivo mechanism of action (MoA) of the novel compound 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one. Drawing from established principles in neuropharmacology, this document outlines a logical, multi-phase experimental strategy. We will move from foundational pharmacokinetics to direct target engagement, neurochemical consequences, and ultimately, functional behavioral outcomes. The experimental design emphasizes objective comparison against established pharmacological agents to rigorously define the compound's unique profile.
The structure of this compound bears a resemblance to 3-(Trifluoromethyl)phenylpiperazine (TFMPP), a known serotonergic agent that functions as a non-selective serotonin (5-HT) receptor agonist and releasing agent.[1][2][3] This structural similarity forms our primary hypothesis: that this compound modulates the serotonin system. However, the addition of a carbonyl group to the piperazine ring necessitates a full, unbiased validation to determine its precise molecular targets and functional effects.
Phase 1: Foundational Pharmacokinetics and Target Confirmation
Before assessing the mechanism, it is critical to confirm that the compound can reach its presumed target within the central nervous system (CNS). This phase establishes the drug's bioavailability and brain penetration.
Rationale for Experimental Choices
A compound's MoA is irrelevant if it cannot achieve sufficient concentrations at the site of action. We must first establish a clear relationship between the administered dose and the resulting concentration in both plasma and brain tissue. This pharmacokinetic (PK) profile is the foundation upon which all subsequent pharmacodynamic (PD) and behavioral studies are built.
Experimental Protocol: Rodent Pharmacokinetic and Brain Penetration Study
-
Animal Model: Male C57BL/6 mice (n=3-4 per time point).
-
Compound Administration: Administer this compound via a relevant route (e.g., intraperitoneal injection, i.p., or oral gavage, p.o.) at a predetermined dose (e.g., 10 mg/kg).
-
Sample Collection: At sequential time points (e.g., 15, 30, 60, 120, 240 minutes), collect blood samples via cardiac puncture and immediately harvest the whole brain.
-
Sample Processing: Centrifuge blood to separate plasma. Homogenize brain tissue in a suitable buffer.
-
Quantification: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the compound in plasma and brain homogenates.[4]
-
Data Analysis: Calculate key PK parameters, including peak concentration (Cmax), time to peak concentration (Tmax), and the brain-to-plasma concentration ratio (Kp). A Kp value significantly greater than 0.1 suggests meaningful CNS penetration.
Phase 2: Direct Target Engagement — In Vivo Receptor Occupancy
This phase aims to answer the fundamental question: does the compound bind to its hypothesized molecular target(s) in a living system? Receptor Occupancy (RO) studies provide direct evidence of target engagement and help establish a dose-occupancy relationship.[4][5]
Rationale for Experimental Choices
Behavioral or neurochemical changes can be indirect. An RO study provides the most direct link between compound administration and interaction with a specific receptor population.[6] By comparing the dose required to occupy a certain percentage of receptors (e.g., 50%, the ED50) with the doses that produce functional effects, we can build a strong case for a causal relationship.[7][8] Positron Emission Tomography (PET) is the gold standard, but ex vivo autoradiography offers a highly effective, lower-cost alternative.
Experimental Workflow: Target Engagement Validation
The following diagram illustrates the logical flow for validating that the compound reaches and binds to its intended target.
Caption: Experimental groups for validating mechanism-specific behavior.
Experimental Protocol: Head-Twitch Response (HTR) Assay
-
Animal Model & Habituation: Use male C57BL/6 mice (n=8-10 per group). Place mice in individual observation chambers for 30 minutes to habituate.
-
Compound Administration:
-
Group 1: Vehicle
-
Group 2: this compound (e.g., 10 mg/kg, i.p.)
-
Group 3: DOI (positive control, e.g., 2.5 mg/kg, i.p.)
-
Group 4: MDL 11939 (antagonist, e.g., 1 mg/kg, i.p.) administered 15 minutes prior to the test compound.
-
-
Observation: Immediately after injection of the agonist/test compound, record the number of head twitches for 30 minutes. A head twitch is a rapid, rotational jerk of the head.
-
Data Analysis: Compare the mean number of head twitches between groups using a one-way ANOVA followed by post-hoc tests. A significant increase in HTRs by the test compound that is blocked by the antagonist strongly supports a 5-HT2A agonist MoA.
| Treatment Group | Mean Head Twitches (± SEM) |
| Vehicle | 2 ± 1 |
| Test Compound (10 mg/kg) | Experimental Data |
| DOI (2.5 mg/kg) | 45 ± 5 |
| MDL 11939 + Test Compound | Experimental Data |
| Table 3: Example data table for a comparative behavioral assay. |
Conclusion: Synthesizing a Mechanistic Narrative
References
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Di Giovanni, G., De Deurwaerdère, P., & Di Matteo, V. (Eds.). (2019). In vivo microdialysis in the brain. Humana Press. [Link]
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Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364–381. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one for Laboratory Professionals
Hazard Profile and Risk Assessment: An Evidence-Based Approach
The inherent hazards of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one can be inferred from the known risks associated with its constituent chemical motifs. The trifluoromethylphenyl group and the piperazine ring system are well-characterized, and their toxicological and hazardous properties should be imputed to the compound until empirical data becomes available.
Key Anticipated Hazards:
-
Corrosivity: Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[1]
-
Irritation: The trifluoromethylphenyl moiety, as seen in related compounds, can cause skin, eye, and respiratory irritation.[2][3]
-
Toxicity: Harmful if swallowed or inhaled, with potential for organ-specific toxicity.[1][2]
-
Sensitization: Piperazine compounds may cause allergic skin or respiratory reactions.[1]
Given these potential hazards, all handling and disposal procedures must be conducted with the assumption that this compound is a hazardous substance. A thorough risk assessment should be performed before any handling of this compound.
Table 1: Summary of Anticipated Hazards and Recommended Precautions
| Hazard Category | Anticipated Risk | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Severe burns, irritation, potential for allergic reactions. | Chemical-resistant gloves (nitrile or neoprene), lab coat. |
| Eye Contact | Serious eye damage, irritation. | Safety goggles or a face shield.[4] |
| Inhalation | Respiratory tract irritation, potential for allergic reactions. | Use in a well-ventilated area, preferably a chemical fume hood.[4] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas.[1] |
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to ensure the safe and compliant disposal of this compound. This procedure is grounded in the precautionary principle, treating the compound as hazardous waste in line with guidelines for similar chemical classes.[2][4][5]
I. Preparation and Segregation of Waste:
-
Designated Hazardous Waste Container: Procure a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with halogenated organic compounds. The label should clearly state "Hazardous Waste," the chemical name: "this compound," and the associated hazard symbols (e.g., corrosive, irritant).
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.[6][7]
II. Collection of Waste:
-
Solid Waste: Carefully transfer any solid waste containing this compound, including contaminated consumables such as weighing papers, pipette tips, and gloves, into the designated hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Avoid overfilling the container.
-
Minimize Dust and Aerosols: When handling the solid compound, take care to avoid the generation of dust.[4]
III. Decontamination Procedures:
-
Non-Disposable Equipment: Any non-disposable equipment, such as glassware or spatulas, that has come into contact with the compound must be thoroughly decontaminated. A recommended procedure is to rinse with an appropriate organic solvent (e.g., ethanol or acetone) followed by a wash with soap and water.
-
Decontamination Waste: All materials used for decontamination, including solvent rinses and wipes, must be disposed of as hazardous waste in the designated container.[8]
IV. Spill Management:
-
Evacuate and Ventilate: In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[4]
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[8]
-
Collection: Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.
-
Decontaminate Spill Area: Clean the spill area thoroughly following the decontamination procedures outlined above.
V. Final Disposal:
-
Secure Container: Securely seal the hazardous waste container.
-
Storage: Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[4][6]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[2][4] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical compounds is a cornerstone of innovation in drug development and scientific research. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the appropriate use of Personal Protective Equipment (PPE) when handling 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one, a compound whose specific hazards are not extensively documented. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes information from structurally related compounds, such as trifluoromethylphenylpiperazine derivatives and aromatic amines, to establish a robust safety framework.
The trifluoromethyl group is known to enhance the biological activity of molecules, and the piperazine moiety is a common scaffold in pharmacologically active compounds.[1][2] This combination necessitates a cautious approach, assuming potential for toxicity and skin/eye irritation.
Hazard Analysis: An Evidence-Based Approach
Given the structure of this compound, a thorough risk assessment anticipates the following potential hazards based on analogous compounds:
-
Skin and Eye Irritation/Corrosion: Aromatic amines and piperazine derivatives can cause severe skin burns and eye damage.[3][4]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[4][5]
-
Respiratory Sensitization: May cause allergy or asthma-like symptoms if inhaled.[4]
-
Organ Toxicity: Potential for specific target organ toxicity, particularly affecting the nervous and respiratory systems.[4]
Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to mitigate these risks.
Recommended Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Small-Scale Laboratory Work (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields or chemical splash goggles.[6] | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat.[3][7] | Not generally required if work is performed in a certified chemical fume hood. |
| Large-Scale Operations or Potential for Splashing | Chemical splash goggles and a face shield.[6] | Chemical-resistant gloves (longer cuffs or double-layered). Chemical-resistant coveralls or suit.[8] | A full-face or half-mask air-purifying respirator with appropriate cartridges should be considered, especially if engineering controls are insufficient.[9] |
| Emergency Situations (e.g., spills) | Full-face respirator with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA).[8][10] | Level A or Level B chemical protection suit. Inner and outer chemical-resistant gloves. Chemical-resistant boots.[8] | Self-Contained Breathing Apparatus (SCBA).[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite or dry sand) should be available in the laboratory.[12]
Donning PPE: A Sequential Approach
Handling the Compound:
-
Weighing: Use a balance inside the fume hood or a vented balance safety enclosure.
-
Transfers: When transferring the compound, use a spatula or other appropriate tools to avoid generating dust. For solutions, use a syringe or pipette.
-
Heating: If heating is required, do so in a well-ventilated area within the fume hood, using a controlled heating source such as a heating mantle.
Doffing PPE: A Contamination-Free Process
The removal of PPE should be done in a manner that prevents cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves first, turning them inside out.
-
Face Shield/Goggles: Remove the face shield or goggles from the back of the head.
-
Coverall/Lab Coat: Remove the coverall or lab coat by rolling it down and away from the body, turning it inside out.
-
Respirator: Remove the respirator from the back of the head.
-
Inner Gloves: Remove the inner pair of gloves last, turning them inside out.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[10]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[13][14]
-
Solid Waste: Collect any solid waste contaminated with this compound in a dedicated, labeled, and sealed container for halogenated organic waste.[12]
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and compatible container for halogenated organic liquid waste.[12] Do not mix with non-halogenated waste.[12]
-
Contaminated PPE: Dispose of all contaminated disposable PPE (gloves, coveralls, etc.) as hazardous waste in accordance with institutional and local regulations.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[12]
Conclusion
The safe handling of this compound requires a proactive and informed approach to personal protection. By understanding the potential hazards based on structurally similar compounds and adhering to the detailed PPE, operational, and disposal plans outlined in this guide, researchers can significantly mitigate risks and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the most current safety data available.
References
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
- Benchchem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
- Thermo Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Benchchem. (n.d.). Personal protective equipment for handling 3-Methoxymethyl-benzene-1,2-diamine.
- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 1-(3-Trifluoromethyl)phenylpiperazine.
- TCI Chemicals. (2025, March 28). SAFETY DATA SHEET - Piperazine Anhydrous.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - (+/-)-2-(Trifluoromethyl)piperazine.
- Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - Piperazine.
- Sigma-Aldrich. (2025, January 2). SAFETY DATA SHEET.
- SWGDrug. (2005, June 27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
- PubChem. (n.d.). 1-(2-(Trifluoromethyl)phenyl)piperazine.
- CAHMA. (n.d.). Safer Using - Piperazines.
- Wikipedia. (n.d.). Trifluoromethylation.
- Wikipedia. (n.d.). Trifluoromethylphenylpiperazine.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Organic Syntheses. (2007, February 8). Working with Hazardous Chemicals.
- Chem-Impex. (n.d.). 1-[3-(Trifluoromethyl)phenyl]piperazine.
- (2017, August 15). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society.
- ResearchGate. (2025, August 6). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
